4-Hydroxy-6-methylnicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLDZLRTUWFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955410 | |
| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33821-58-8, 67367-33-3 | |
| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-6-methyl-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-6-methylnicotinic acid
This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 4-hydroxy-6-methylnicottinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex data, and the logical synthesis of information required to arrive at an unambiguous molecular structure. Every step is designed as a self-validating protocol, grounded in authoritative references to ensure scientific integrity.
Introduction and Preliminary Analysis
The first step in any structure elucidation is to gather all known information. The target molecule is 4-hydroxy-6-methylnicotinic acid. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .[1][2][3] This formula is the cornerstone of our investigation.
Degree of Unsaturation (DoU): Before any analysis, the DoU is calculated to predict the number of rings and/or multiple bonds.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (7/2) + (1/2) = 5
A DoU of 5 suggests a highly unsaturated system, likely containing an aromatic ring (which accounts for 4 degrees of unsaturation) and another double bond, typically a carbonyl group. This initial hypothesis, derived from the molecular formula alone, forms the basis of our analytical strategy.
The Integrated Analytical Workflow
A single technique is rarely sufficient for unambiguous structure determination.[4] We will employ a multi-technique approach, where the results from each analysis build upon and validate the others. This workflow ensures that the final structure is supported by a robust and cohesive dataset.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
Objective: To confirm the molecular weight and elemental composition derived from the molecular formula.
Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it provides the exact mass with high precision. This allows for the unambiguous determination of the elemental formula, validating our starting point. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion peak.[5]
Experimental Protocol (HRMS-ESI):
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Ionization Mode: Run in both positive and negative ion modes. For a carboxylic acid, negative mode ([M-H]⁻) is often informative, while the pyridine nitrogen can be protonated in positive mode ([M+H]⁺).[5]
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Data Interpretation & Expected Results:
-
Positive Mode: Expect a prominent peak at m/z 154.0448, corresponding to the [M+H]⁺ ion (C₇H₈NO₃⁺).
-
Negative Mode: Expect a prominent peak at m/z 152.0291, corresponding to the [M-H]⁻ ion (C₇H₆NO₃⁻).
The measured exact mass should be within ±5 ppm of the calculated theoretical mass. This confirms the elemental formula of C₇H₇NO₃. Fragmentation patterns, if observed, can provide initial clues about the structure, such as the loss of CO₂ (44 Da) from the carboxylic acid group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Objective: To identify the key functional groups present in the molecule.
Causality: FTIR is a rapid and non-destructive technique that provides clear signatures for characteristic bonds. Based on our hypothesized structure (a pyridine ring, a hydroxyl group, a carboxylic acid, and a methyl group), we can predict specific absorption bands.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.
Data Interpretation & Expected Results:
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Implication |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~3000 | C-H stretch | Aromatic & Methyl C-H |
| ~1700 | C=O stretch | Carboxylic Acid Carbonyl |
| ~1600, ~1450 | C=C, C=N stretch | Pyridine Ring |
| ~1250 | C-O stretch | Carboxylic Acid/Phenolic OH |
The presence of a very broad absorption centered around 3000 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid. A strong carbonyl (C=O) peak around 1700 cm⁻¹ would further confirm this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation
NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[6] A systematic approach using a suite of 1D and 2D experiments is required.[7]
Experimental Protocol (General NMR):
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar compound and exchange labile protons (OH), which can be observed.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
¹H NMR: Proton Environments
Objective: To identify the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
Data Interpretation & Expected Results:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| ~13.0 (very broad) | Singlet (s) | 1H | -COOH : Carboxylic acid proton, highly deshielded. |
| ~11.0 (broad) | Singlet (s) | 1H | Ar-OH : Phenolic proton on the pyridine ring. |
| ~7.0 - 8.5 | Singlet (s) | 1H | Ar-H : Aromatic proton on the pyridine ring. |
| ~6.5 - 7.5 | Singlet (s) | 1H | Ar-H : Aromatic proton on the pyridine ring. |
| ~2.4 | Singlet (s) | 3H | -CH₃ : Methyl group protons. |
-
Causality of Singlets: The two aromatic protons and the methyl group protons are expected to be singlets because they do not have any adjacent (vicinal) proton neighbors. The separation between them is too large for typical spin-spin coupling.
¹³C NMR & DEPT: The Carbon Skeleton
Objective: To determine the number of unique carbon environments and identify the type of each carbon (CH₃, CH₂, CH, or quaternary C).
Causality: A standard ¹³C NMR spectrum shows all carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are then used to differentiate between them.[7]
-
DEPT-90: Only shows CH carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent.
Data Interpretation & Expected Results:
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Carbon Type | Assignment Rationale |
| ~165-170 | Absent | Quaternary (C) | -COOH : Carboxylic acid carbonyl. |
| ~160-165 | Absent | Quaternary (C) | C-OH : Aromatic carbon attached to the hydroxyl group. |
| ~150-160 | Absent | Quaternary (C) | C-CH₃ : Aromatic carbon attached to the methyl group. |
| ~140-150 | Positive | CH | Ar-CH : Aromatic methine. |
| ~110-120 | Absent | Quaternary (C) | C-COOH : Aromatic carbon attached to the carboxyl group. |
| ~105-115 | Positive | CH | Ar-CH : Aromatic methine. |
| ~20-25 | Positive | CH₃ | -CH₃ : Methyl carbon. |
By combining the ¹³C and DEPT spectra, we can confidently assign all 7 carbons in the molecule to their respective types.
2D NMR: Connecting the Pieces
While 1D NMR provides the fragments, 2D NMR experiments reveal how they are connected.[8][9]
1. HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify which protons are directly attached to which carbons.[10][11]
-
Interpretation: An HSQC spectrum shows a correlation peak between a proton (on one axis) and the carbon it is bonded to (on the other axis). This allows us to definitively link the proton and carbon assignments from the 1D spectra.
2. HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (2- and 3-bond) correlations between protons and carbons.[11][12] This is the key experiment for establishing the overall molecular framework.[13]
-
Interpretation: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. By piecing these correlations together, we can build the molecular skeleton.
Caption: Key 2- and 3-bond (²J and ³J) HMBC correlations confirming the structure.
Synthesizing the NMR Data:
-
The methyl protons (δ ~2.4) will show an HMBC correlation to the carbon they are attached to (C6) and the adjacent aromatic carbon (C5).
-
The aromatic proton at H5 will show correlations to C6, C4, and C3.
-
The aromatic proton at H2 will show correlations to C4, C3, and the carboxyl carbon (-COOH).
-
Crucially, the absence of correlations between the methyl protons and H2, and the specific correlations observed, lock the substituents into their respective positions on the pyridine ring.
X-ray Crystallography: The Definitive Proof
Objective: To provide an unambiguous, three-dimensional structure of the molecule in the solid state.
Experimental Protocol (Single-Crystal X-ray Diffraction):
-
Crystal Growth: Grow suitable single crystals of the compound by slow evaporation from an appropriate solvent system (e.g., ethanol/water).
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).[16]
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data to achieve a low R-factor (typically < 0.05), indicating a good fit between the model and the experimental data.[16]
Conclusion: A Convergent and Validated Structure
By systematically integrating data from multiple analytical techniques, we have elucidated the structure of this compound. The investigation proceeded as follows:
-
Preliminary Analysis of the molecular formula (C₇H₇NO₃) established a degree of unsaturation of 5, suggesting an aromatic system.
-
High-Resolution Mass Spectrometry confirmed this elemental composition with high accuracy.
-
FTIR Spectroscopy identified the key functional groups: a carboxylic acid, a hydroxyl group, and an aromatic ring.
-
1D NMR (¹H, ¹³C, DEPT) provided a complete inventory of all proton and carbon environments, identifying the fragments of the molecule.
-
2D NMR (HSQC, HMBC) unequivocally established the connectivity between these fragments, assembling the final structure.
-
X-ray Crystallography , as the final arbiter, would provide definitive confirmation of this connectivity and reveal its 3D arrangement in the solid state.
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Fisher Scientific. (n.d.). 4-Hydroxy-6-methyl-nicotinic acid, 97%, Thermo Scientific Chemicals. Retrieved from [Link]
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Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2345. Retrieved from [Link]
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Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 9), o2345. Retrieved from [Link]
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An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid (CAS: 67367-33-3)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
4-Hydroxy-6-methylnicotinic acid, a pyridinecarboxylic acid derivative, stands as a molecule of significant interest in the realms of synthetic chemistry and drug discovery. Its structural similarity to nicotinic acid (Vitamin B3) and its derivatives bestows upon it a latent potential for diverse biological activities. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, covering its chemical and physical properties, synthesis methodologies, analytical techniques, safety protocols, and a forward-looking perspective on its potential applications. By synthesizing field-proven insights with technical accuracy, this document aims to be an essential resource for those working with or exploring the possibilities of this intriguing compound.
Chemical and Physical Properties
This compound, with the CAS number 67367-33-3, is a solid organic compound. A thorough understanding of its fundamental properties is crucial for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [1][2][3] |
| Molecular Weight | 153.14 g/mol | [1][3] |
| IUPAC Name | 4-Hydroxy-6-methylpyridine-3-carboxylic acid | [4] |
| Synonyms | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, 4-Hydroxy-6-methyl-3-pyridinecarboxylic acid | [3][4] |
| Appearance | Yellow-orange solid | [5] |
| Purity | Typically available at ≥97% or ≥98% | [2][3] |
Synthesis of this compound
The synthesis of this compound can be approached through various routes, with the most common starting from 4-hydroxy-6-methyl-2-pyrone.[1] This section details a conceptual synthesis workflow and a detailed protocol for a key precursor.
Conceptual Synthesis Workflow
The transformation of 4-hydroxy-6-methyl-2-pyrone to this compound involves the introduction of a nitrogen atom into the heterocyclic ring, a reaction that can be achieved through treatment with an ammonia source under appropriate conditions.
Sources
Foreword: The Strategic Importance of 4-Hydroxy-6-methylnicotinic Acid
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methylnicotinic Acid
This compound, a substituted pyridine derivative, represents a pivotal structural motif in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a methyl group on a pyridine core makes it a versatile building block for synthesizing a range of high-value compounds.[1] The inherent tautomerism between the 4-hydroxy form and its pyridin-4-one isomer governs its reactivity and biological interactions. This guide provides an in-depth exploration of the primary synthetic strategies for this molecule, focusing on the underlying chemical principles, practical experimental protocols, and critical optimization parameters for researchers, scientists, and professionals in drug development.
Chapter 1: A Retrosynthetic Approach to Synthesis Design
A logical approach to designing the synthesis of any target molecule begins with retrosynthesis. By conceptually deconstructing this compound, we can identify key bond disconnections that lead back to readily available starting materials. This analysis reveals two primary strategic pathways: the de novo construction of the pyridine ring and the transformation of a pre-existing heterocyclic core.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: De Novo Pyridine Ring Synthesis via Cyclocondensation
The most robust and versatile methods for synthesizing substituted pyridines involve the construction of the heterocyclic ring from acyclic precursors. These multi-component reactions are highly atom-economical and allow for significant structural diversity.[2]
The Guareschi-Thorpe Condensation: A Cornerstone Strategy
The Guareschi-Thorpe condensation is a classic and highly effective method for synthesizing 2-pyridone derivatives, which are tautomers of 2-hydroxypyridines.[3][4] The reaction proceeds by condensing a compound with an active methylene group (like cyanoacetamide or ethyl cyanoacetate) with a 1,3-dicarbonyl compound (such as ethyl acetoacetate) in the presence of a nitrogen source, typically ammonia or an ammonium salt.[5]
Causality of the Mechanism: The reaction is a cascade of well-understood organic transformations. It begins with a Knoevenagel condensation between one of the carbonyls of the 1,3-dicarbonyl compound and the active methylene of the cyanoacetamide, driven by a basic catalyst. This is followed by a Michael addition of the enolizable second carbonyl component. The final steps involve intramolecular cyclization via nucleophilic attack of the nitrogen onto a carbonyl group, followed by dehydration to form the stable, aromatic pyridone ring system.
Caption: Logical workflow of the Guareschi-Thorpe condensation pathway.
Experimental Protocol: Guareschi-Thorpe Synthesis
This protocol is an adaptation based on established principles for pyridone synthesis.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and a suitable solvent such as ethanol.
-
Catalyst Addition: Add a basic catalyst, such as piperidine (0.1 eq) or ammonium carbonate. The choice of catalyst can significantly impact reaction rates and yield.[6] Ammonium carbonate can conveniently serve as both the catalyst and the nitrogen source.[5]
-
Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to track the consumption of the starting materials.
-
Isolation of Intermediate: Upon completion, cool the reaction mixture. The pyridone intermediate often precipitates from the solution and can be isolated by filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Hydrolysis: The resulting 2,4-dihydroxy-6-methylnicotinonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the intermediate in a strong aqueous acid (e.g., concentrated HCl) or base (e.g., NaOH), followed by neutralization to the isoelectric point to precipitate the final product.
-
Purification: The crude this compound can be purified by recrystallization from water or an alcohol/water mixture.
The Hantzsch Pyridine Synthesis: A Versatile Alternative
Though more commonly associated with the synthesis of dihydropyridines used as calcium channel blockers, the Hantzsch synthesis is a powerful multi-component reaction that can be adapted to produce fully aromatic pyridines.[7][8] The classic Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[9] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the corresponding pyridine.
Applicability to the Target Molecule: While not the most direct route to this compound, a Hantzsch-type approach could be envisioned using appropriate precursors that would install the necessary functional groups, followed by oxidation and functional group manipulation. The primary value of this method lies in its ability to construct highly substituted pyridine rings in a single pot.[2]
Chapter 3: Synthesis via Heterocyclic Ring Transformation
An alternative to building the ring from scratch is to modify an existing heterocyclic system. This approach can be highly efficient if a suitable starting heterocycle is readily available.
From 4-Hydroxy-6-methyl-2-pyrone
A documented pathway involves the conversion of 4-Hydroxy-6-methyl-2-pyrone into the target nicotinic acid derivative.[10] This transformation leverages the reactivity of the pyrone ring, which can undergo ring-opening when treated with a nucleophile like ammonia, followed by recyclization to form the thermodynamically stable pyridine ring.
Experimental Protocol: Ring Transformation from 2-Pyrone
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 4-Hydroxy-6-methyl-2-pyrone (1.0 eq) in concentrated aqueous ammonia.
-
Reaction Execution: Seal the vessel and heat the mixture. The elevated temperature and pressure are necessary to facilitate the ring-opening and subsequent dehydration/cyclization cascade.
-
Work-up and Isolation: After cooling the vessel, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This protonates the carboxylate and neutralizes the hydroxyl group, causing the product to precipitate.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Chapter 4: Comparative Analysis and Optimization
The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures.
| Parameter | Guareschi-Thorpe Condensation | Ring Transformation from 2-Pyrone |
| Starting Materials | Ethyl acetoacetate, Cyanoacetamide | 4-Hydroxy-6-methyl-2-pyrone |
| Key Reagents | Base (e.g., Piperidine), Ammonia Source | Concentrated Aqueous Ammonia |
| Reaction Steps | 2 (Condensation + Hydrolysis) | 1 (Ammonolysis/Rearrangement) |
| Typical Yields | Moderate to High | Good |
| Advantages | High convergence, readily available starting materials, versatile.[5] | Fewer steps, potentially simpler work-up. |
| Disadvantages | Requires a separate hydrolysis step for the nitrile. | Requires a specific, less common starting material and potentially high-pressure equipment. |
Trustworthiness Through Optimization: A robust protocol is one that is optimized. Key parameters to consider include:
-
Catalyst: For condensations, screening bases like piperidine, sodium ethoxide, or ammonium carbonate can optimize yield and reaction time.[6]
-
Solvent: The polarity of the solvent can influence reactant solubility and reaction rates. Alcohols like ethanol are commonly used.[6]
-
Temperature: While reflux is common, excessive heat can lead to side reactions. Temperature optimization is crucial.
-
Work-up: Careful pH control during neutralization and precipitation is critical to maximize the recovery of the amphoteric product.
Conclusion
The synthesis of this compound is most effectively achieved through two primary strategies: the de novo construction of the pyridine ring via the Guareschi-Thorpe condensation and the ring transformation of 4-Hydroxy-6-methyl-2-pyrone. The Guareschi-Thorpe method offers greater flexibility and relies on more common starting materials, making it a preferred choice for general laboratory synthesis. The ring transformation route provides an elegant and direct conversion, assuming the pyrone starting material is accessible. By understanding the mechanistic underpinnings of these reactions and systematically optimizing the experimental conditions, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
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- Royal Society of Chemistry. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
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Organic Syntheses. (1956). 6-hydroxynicotinic acid. Org. Synth., 36, 44. Retrieved from [Link]
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Biological activity of 4-Hydroxy-6-methylnicotinic acid
An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-6-methylnicotinic Acid: A Roadmap for Discovery
Executive Summary
This compound (CAS: 67367-33-3) is a pyridine derivative whose biological profile is not yet extensively characterized in publicly available literature.[1][2] However, its structural similarity to well-studied classes of compounds, including pyridones and other nicotinic acid derivatives, provides a compelling rationale for its investigation as a potentially bioactive scaffold. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond the limited direct data by synthesizing insights from structurally related analogs to propose a series of targeted investigations. We will explore the inferred potential for anti-inflammatory, antimicrobial, and antioxidant activities and provide detailed, field-proven protocols to systematically evaluate these hypotheses. This document is designed not as a summary of knowns, but as a validated starting point for new discoveries.
Introduction: The Chemical Landscape of Pyridine and Pyridone Derivatives
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and pharmaceuticals. Nicotinic acid (Vitamin B3) is perhaps the most well-known example, but its derivatives and isomers form a rich chemical space for drug discovery. This compound belongs to this family, possessing a hydroxylated pyridine core with carboxylic acid and methyl substitutions. Its biological potential can be inferred by examining its closest structural relatives: the nicotinic acid family and the isomeric 4-hydroxy-6-methyl-2-pyridone scaffold. The subtle differences in heteroatom placement and tautomeric forms between these structures can lead to vastly different interactions with biological targets.
Caption: Structural relationships between the target compound and its key analogs.
Section 1: Inferred Biological Activities from Structurally Related Scaffolds
The Pyridone Isomer: A Hub of Diverse Bioactivity
The isomeric scaffold, 4-hydroxy-6-methylpyridin-2(1H)-one, is a wellspring of documented biological activities.[3] Research has demonstrated that compounds derived from this core possess potent phytotoxic, antifungal, antibacterial, anti-HIV, antitumoral, and anti-inflammatory properties.[3][4] The 4-hydroxy-2-pyridone alkaloid family, found in various fungi, exhibits a range of effects from antibacterial and cytotoxic to inducing neurite outgrowth. This wide spectrum of activity in a closely related isomer strongly suggests that this compound could serve as a valuable starting point for developing agents targeting similar pathways. The primary difference—the position of the nitrogen and the resulting electronic distribution—may offer a novel binding mode to established targets, potentially overcoming resistance or improving selectivity.
The Nicotinic Acid Backbone: A Foundation for Therapeutic Agents
The broader family of nicotinic acid derivatives has a proven track record in medicine. Beyond the vitamin activity of the parent compound, its derivatives have been successfully developed as anti-inflammatory, antioxidant, and antimicrobial agents.[5][6]
-
Anti-inflammatory Potential: Studies on novel nicotinic acid derivatives have shown potent inhibition of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2 in macrophage cell lines.[5] Furthermore, the related compound 6-methylnicotinic acid is a known intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used to treat arthritis.[7][8] This industrial application provides a strong, mechanistically plausible link between the 6-methylnicotinic acid scaffold and anti-inflammatory pathways.
-
Antioxidant and Enzyme Inhibition: Certain nicotinic acid hydroxamates have demonstrated significant tyrosinase inhibitory and radical scavenging activities, outperforming the well-known agent kojic acid in some assays.[9] This suggests the pyridine carboxylic acid moiety is amenable to targeting metalloenzymes and mitigating oxidative stress.
Caption: Conceptual pathway for nicotinic acid derivatives inhibiting inflammation.
Section 2: A Roadmap for Investigating Biological Activity
This section provides actionable, self-validating protocols for the initial screening of this compound. A reliable synthesis is the prerequisite for any biological study.
Synthesis and Characterization Workflow
The compound can be synthesized from commercially available precursors like 4-hydroxy-6-methyl-2-pyrone.[10] A typical workflow involves reaction with an amine source followed by purification and rigorous characterization.
Caption: High-level workflow for synthesis and validation of the target compound.
Protocol: Screening for Anti-inflammatory Activity (Griess Assay)
Causality: This assay is chosen for its direct relevance to the anti-inflammatory activity observed in other nicotinic acid derivatives.[5] It quantifies nitric oxide (NO), a key inflammatory mediator produced by the iNOS enzyme in macrophages upon stimulation with lipopolysaccharide (LPS). Inhibition of NO production is a strong indicator of anti-inflammatory potential.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed 1.5 x 10⁵ cells/well into a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old media from the cells. Add 100 µL of fresh media containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Ibuprofen).
-
Stimulation: Add 1 µg/mL of LPS to all wells except the negative control group. Incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).
Protocol: Screening for Antimicrobial Activity (MIC Assay)
Causality: The strong antibacterial and antifungal activities of isomeric pyridones and other nicotinic acid derivatives justify this screening.[4][6] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the potency of a potential antimicrobial agent.
Methodology:
-
Strain Preparation: Prepare overnight cultures of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Candida albicans ATCC 90028) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast).
-
Inoculum Standardization: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth, typically covering a range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
Result Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.
Section 3: Data Interpretation and Future Directions
The initial screening assays will provide quantitative data to guide the next phase of research. The results will validate whether the inferred activities from related scaffolds translate to this compound.
Quantitative Data Summary (Illustrative)
The table below shows a hypothetical, yet plausible, set of results from the initial screening protocols.
| Assay Type | Target/Organism | Metric | Result | Interpretation |
| Anti-inflammatory | RAW 264.7 Macrophages | IC₅₀ (Nitrite) | 45.2 µM | Moderate activity, warrants further investigation. |
| Antibacterial | S. aureus ATCC 29213 | MIC | 64 µg/mL | Weak to moderate activity against Gram-positive bacteria. |
| Antibacterial | E. coli ATCC 25922 | MIC | >256 µg/mL | Inactive against Gram-negative bacteria. |
| Antifungal | C. albicans ATCC 90028 | MIC | 32 µg/mL | Promising antifungal activity. |
| Cytotoxicity | Normal Fibroblast Line | CC₅₀ | >100 µM | Low toxicity to mammalian cells, good therapeutic window. |
Future Directions
-
Structure-Activity Relationship (SAR) Studies: If promising activity is observed, the next logical step is to synthesize derivatives to explore the SAR. Key positions for modification include the carboxylic acid (e.g., esterification, amidation) and the pyridine ring itself to enhance potency and selectivity.
-
Mechanism of Action Studies: For active compounds, further assays are required to elucidate the mechanism. For anti-inflammatory hits, this would include direct enzyme inhibition assays (e.g., COX-2) and analysis of cytokine expression.[5]
-
Advanced Models: Promising candidates should be advanced into more complex models, including cytotoxicity testing against a panel of human cell lines to ensure safety[6] and, eventually, in vivo models of disease.
Conclusion
While the biological activity of this compound is not yet well-defined, its chemical architecture places it at the intersection of several pharmacologically rich compound families. The strong, diverse bioactivities of its pyridone isomer and other nicotinic acid derivatives provide a compelling, evidence-based rationale for its investigation. The protocols and strategic roadmap outlined in this guide offer a validated framework for researchers to unlock the therapeutic potential of this promising scaffold, paving the way for the development of novel agents in inflammation, infectious disease, and beyond.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- National Institutes of Health. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
- ChemicalBook. (n.d.). This compound synthesis.
- ResearchGate. (n.d.). The chemistry of some 6-methyl-4-hydroxy-2-pyridones.
- CiteSeerX. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches.
- Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-6-methyl-nicotinic acid.
- PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
- Food Chemistry via Elsevier. (2012). Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities.
- MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- Fisher Scientific. (n.d.). 4-Hydroxy-6-methyl-nicotinic acid, 97%, Thermo Scientific Chemicals.
- MedchemExpress. (n.d.). 6-Methylnicotinic acid | Biochemical Reagent.
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The Genesis of a Pyridine Core: A Technical History of 4-Hydroxy-6-methylnicotinic Acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Importance of a Substituted Pyridine
4-Hydroxy-6-methylnicotinic acid, a seemingly simple heterocyclic compound, holds a place in the broader history of organic synthesis and the development of pyridine chemistry. As a derivative of nicotinic acid (Niacin, Vitamin B3), its lineage is connected to early studies of vitamins and the treatment of pellagra. However, the story of this specific molecule is less about its biological discovery and more a tale of synthetic innovation. This guide delves into the historical synthesis of this compound, tracing its origins to a foundational reaction in heterocyclic chemistry, and explores the evolution of its preparation. For the drug development professional, understanding the synthetic history of such scaffolds provides context for the vast chemical space of pyridine derivatives and the foundational reactions that continue to inform modern medicinal chemistry.
Part 1: The Historical Synthesis - A Legacy of the Guareschi Reaction
The discovery of this compound is not marked by a singular, celebrated event but is rather an outcome of the pioneering work on pyridine synthesis in the late 19th century. The most direct historical route to the core structure of this molecule is through the Guareschi-Thorpe Pyridine Synthesis , first reported by Icilio Guareschi in the 1890s.[1] This reaction provided a versatile method for constructing substituted 2-pyridone rings, which are tautomers of 2-hydroxypyridines.
The initial synthesis of the direct precursor to this compound, namely 3-cyano-6-hydroxy-4-methyl-2-pyridone , is a classic example of the Guareschi reaction. This reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with a compound containing an active methylene group and a nitrile (cyanoacetamide) in the presence of a base.
The Two-Step Historical Synthesis Pathway
The creation of this compound in the late 19th or early 20th century would have followed a two-step process:
Step 1: Guareschi-Thorpe Condensation to form the Pyridone Ring
The first step is the base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide.
Caption: The Guareschi-Thorpe condensation to form the core pyridone structure.
Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The second step involves the hydrolysis of the nitrile group at the 3-position of the pyridine ring to a carboxylic acid. This was a well-established transformation in organic chemistry at the time and could be achieved by heating the nitrile with either an acid or a base.[2]
Caption: Hydrolysis of the nitrile to the final carboxylic acid.
Experimental Protocol: A Historical Recreation
The following protocol is a recreation of the likely historical synthesis based on the principles of the Guareschi reaction and subsequent nitrile hydrolysis.
Part A: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 molar equivalent) and cyanoacetamide (1 molar equivalent) in an alcoholic solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or an alkali metal hydroxide.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the precipitation of the product.
-
Isolation: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.
Part B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend the 3-cyano-6-hydroxy-4-methyl-2-pyridone (1 molar equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Reaction: Heat the mixture to reflux for an extended period to ensure complete hydrolysis of the nitrile.
-
Isolation (Acid Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Isolation (Base Hydrolysis): Cool the reaction mixture and acidify with a strong acid to precipitate the product.
-
Purification: The crude product can be recrystallized from water or an alcohol-water mixture to yield purified this compound.
Part 2: Physicochemical Properties and Tautomerism
This compound exists in a tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. The pyridone tautomer is generally favored in the solid state.
| Property | Value |
| CAS Number | 67367-33-3 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Appearance | White to off-white crystalline powder |
Part 3: Modern Synthetic Approaches and Applications
While the Guareschi-Thorpe synthesis remains a classic and viable route, modern organic synthesis has introduced variations and alternative methods for the preparation of this compound and its derivatives. These often focus on improving yields, reducing reaction times, and employing milder conditions.
Modern applications of this compound are primarily in the realm of synthetic and medicinal chemistry. It serves as a versatile building block for the synthesis of more complex molecules, including:
-
Coordination Chemistry: As a chelating agent for various metal ions.
-
Pharmaceutical Scaffolds: As a starting material for the synthesis of novel compounds with potential therapeutic activities. The pyridine ring is a common motif in drug molecules, and substituted nicotinic acids are valuable precursors in drug discovery programs.
Conclusion: A Testament to Foundational Chemistry
The story of this compound is a microcosm of the evolution of organic synthesis. Its origins are deeply rooted in the foundational discoveries of late 19th-century chemists who, through systematic investigation of condensation reactions, unlocked the chemistry of the pyridines. While the specific molecule may not have the fame of its parent compound, nicotinic acid, its synthesis is a testament to the enduring power and elegance of classic organic reactions. For today's researchers, understanding this history provides not only a practical guide to the synthesis of a useful building block but also an appreciation for the intellectual legacy upon which modern drug discovery is built.
References
- Guareschi, I. Gazzetta Chimica Italiana1897, 27, 115. (Note: Direct access to the full text of this historical document is limited.
-
Tron, G. C.; Minassi, A.; Sorba, G.; Fausone, M.; Appendino, G. Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry2021 , 17, 1335–1351. [Link]
-
Clark, J. Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts2023 . [Link]
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An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Hydroxy-6-methylnicotinic acid, a pyridinecarboxylic acid derivative, is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural features, including a substituted pyridine ring and a carboxylic acid moiety, make it an attractive scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and an exploration of its current and potential applications, particularly in the realm of drug discovery and development. A key aspect of this molecule's chemistry, its tautomerism, will also be discussed in detail, as it profoundly influences its reactivity and interactions at a molecular level.
Core Molecular Information
This compound is systematically known as 4-hydroxy-6-methylpyridine-3-carboxylic acid. Due to keto-enol tautomerism, it can also exist as 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid[1][2]. This duality is crucial to understanding its chemical behavior.
Molecular Formula: C₇H₇NO₃[1][3][4]
Molecular Weight: 153.14 g/mol [1][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 67367-33-3 | [1][3][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | Data not consistently available; related compounds have melting points >200 °C | |
| Boiling Point | Predicted: ~338.2 °C | [5] |
| pKa | Data not available | |
| Solubility | Soluble in DMSO and dimethylformamide.[6] Limited solubility in water and other organic solvents. | |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | [1][2] |
| LogP | 0.79380 | [2][5] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 3 | [1][2] |
Tautomerism: A Central Chemical Feature
A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers in equilibrium: the enol form (4-hydroxypyridine) and the keto form (4-pyridone). The position of this equilibrium is influenced by the solvent and the solid-state packing.[7][8]
The presence of the electron-donating methyl group at the 6-position is expected to influence the electron density of the pyridine ring and, consequently, the tautomeric equilibrium, generally favoring the pyridone form in polar solvents and the solid state. This is due to the increased stability of the C=O bond and the aromatic character retained through the delocalization of the nitrogen lone pair.[7]
Caption: Tautomeric equilibrium of this compound.
Synthesis and Purification
Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate
This protocol details the esterification of this compound, a common subsequent step in its use as a synthetic intermediate.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/MeOH mixture)
Procedure:
-
To a solution of this compound (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and a catalytic amount of DMAP (1.22 g, 10.00 mmol) at room temperature.[9]
-
Stir the solution under reflux conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of the starting carboxylic acid.[9]
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the solvents.[9]
-
Purify the residue by silica gel column chromatography. Elute with a suitable solvent system, such as a 20:1 mixture of DCM/MeOH, to obtain the pure methyl 4-hydroxy-6-methylnicotinate.[9]
-
The expected yield for this reaction is approximately 88%.[9]
Caption: Workflow for the synthesis of methyl 4-hydroxy-6-methylnicotinate.
Analytical Characterization
Ensuring the purity and identity of this compound and its derivatives is paramount for reliable research. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound. Below is a representative protocol based on methods for similar nicotinic acid derivatives.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[10][11]
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: UV detection at approximately 220-280 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[11]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Accurately weigh a small amount of the sample.
-
Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For the methyl ester derivative, characteristic ¹H NMR signals in D₂O are observed at approximately 8.15 ppm (s, 1H), 6.16 ppm (s, 1H), 3.70 ppm (s, 3H, OCH₃), and 2.16 ppm (s, 3H, CH₃).[9] The ¹³C NMR spectrum of the methyl ester in D₂O shows peaks at approximately 177.62, 166.19, 150.20, 143.84, 118.60, 114.80, 51.97 (OCH₃), and 17.79 (CH₃) ppm.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the aromatic C=C and C-N vibrations.
Applications in Drug Discovery and Development
Nicotinic acid and its derivatives have a long history in pharmacology. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While direct pharmacological data for this specific compound is limited in the public domain, its structural motifs are present in various biologically active agents.
A closely related compound, 6-methylnicotinic acid, is a known intermediate in the synthesis of Etoricoxib , a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[12][13] The synthetic pathways to such drugs often involve modifications of the pyridine ring and the carboxylic acid group, highlighting the importance of precursors like this compound.
Furthermore, derivatives of nicotinic acid are being investigated for a range of therapeutic targets. For instance, some are explored as D-amino acid oxidase (DAAO) inhibitors, which have potential applications in treating central nervous system disorders like schizophrenia.[14] The ability to functionalize the pyridine ring at multiple positions allows for the generation of diverse chemical libraries for screening against various biological targets.
The tautomeric nature of this compound can also play a significant role in its biological activity. The different tautomers present distinct hydrogen bonding patterns and electronic distributions, which can lead to different binding affinities for biological macromolecules such as enzymes and receptors.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Hazard Identification: It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a heterocyclic compound with a rich chemistry, largely governed by its tautomeric equilibrium. Its utility as a synthetic intermediate, particularly in the context of medicinal chemistry, makes it a molecule of significant interest to researchers in drug discovery and development. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for its use in the laboratory and to stimulate further investigation into its potential applications. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
- Long, S., Zhang, M., Zhou, P., Yu, F., Parkin, S., & Li, T. (2016). Tautomeric Polymorphism of 4‑Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2573–2580.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]
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ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
- Google Patents. (n.d.). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
- Schlegel, H. B., & Pople, J. A. (1981). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 85(14), 2047–2051.
-
CAS Common Chemistry. (n.d.). 2-Hydroxy-6-methylnicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
-
Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]
- Google Patents. (n.d.). US20080220441A1 - Advanced drug development and manufacturing.
- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
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(n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 12(S11), 002.
-
PubChemLite. (n.d.). Methyl 4-hydroxy-6-methylnicotinate (C8H9NO3). Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]
- MDPI. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 24(23), 16999.
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Methodological & Application
Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylnicotinic acid is a pyridine derivative of significant interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this analyte is paramount for its application in drug discovery, metabolic studies, and quality control of chemical syntheses. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process. Where a specific validated method for this compound is not publicly available, this document puts forth robust proposed methods based on the analysis of structurally related compounds and provides a detailed framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₇H₇NO₃ | [6] |
| Molecular Weight | 153.14 g/mol | [6] |
| CAS Number | 67367-33-3 | [6] |
| Appearance | Solid | N/A |
| Solubility | Soluble in polar organic solvents and aqueous bases. | General chemical knowledge |
Proposed Analytical Methodologies
The following sections detail proposed methods for the quantification of this compound. These methods are based on established analytical techniques for similar compounds and serve as a strong starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of organic molecules with a suitable chromophore. Given the aromatic pyridine ring in this compound, this method is highly applicable.
Principle: The analyte is separated from other components in a sample matrix on a stationary phase by a liquid mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column, with the absorbance being directly proportional to its concentration.
Proposed HPLC Method:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for the separation of polar aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH adjusted to 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good peak shape and resolution.
-
Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
-
Detection Wavelength: The optimal detection wavelength should be determined by acquiring the UV spectrum of a standard solution of this compound. Based on the structure, a wavelength in the range of 260-280 nm is likely to provide good sensitivity.
-
Injection Volume: Typically 10-20 µL.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC Method Development and Validation.
Protocol for HPLC Method Validation:
A comprehensive validation of the developed HPLC method should be performed according to ICH Q2(R2) guidelines.[1][2][3][4][5]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five standard solutions of known concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria are usually within 98-102% recovery.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). The relative standard deviation (RSD) should typically be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by varying parameters such as mobile phase composition, pH, flow rate, and column temperature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.
Principle: Similar to HPLC, LC separates the analyte from the sample matrix. The eluent from the LC column is then introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and used for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.
Proposed LC-MS/MS Method:
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the proposed HPLC method, a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote protonation for positive ion mode ESI) would be a suitable starting point.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be efficient for the pyridine nitrogen of this compound.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z would be 154.14. The product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. At least two MRM transitions should be monitored for confident identification and quantification (one for quantification and one for qualification).
-
Optimization: Parameters such as cone voltage and collision energy need to be optimized for each MRM transition to maximize signal intensity.
-
Workflow for LC-MS/MS Method Development:
Caption: Workflow for LC-MS/MS Method Development.
Protocol for LC-MS/MS Method Validation:
Validation of a bioanalytical LC-MS/MS method follows similar principles to HPLC method validation but with additional considerations for matrix effects and stability in biological fluids.
-
Matrix Effects: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This should be evaluated to ensure that the accuracy of the assay is not compromised.
-
Recovery: The efficiency of the sample extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
UV-Vis Spectrophotometry
For the analysis of pure substances or simple formulations without significant interfering components, UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification.
Principle: This technique measures the amount of UV or visible light absorbed by a sample. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Proposed UV-Vis Spectrophotometric Method:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and that does not absorb significantly in the same wavelength region. A polar solvent like methanol, ethanol, or a buffered aqueous solution would be appropriate.
-
Procedure:
-
Determine λmax: A standard solution of this compound is scanned across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Based on the structure, a λmax in the UV region is expected.
-
Prepare a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the predetermined λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the unknown sample solution is measured at the λmax, and its concentration is determined from the calibration curve.
-
Protocol for UV-Vis Method Validation:
The validation of a UV-Vis spectrophotometric method should also adhere to ICH guidelines and include:
-
Specificity: Demonstrated by showing no interference from excipients or other components in the sample matrix.
-
Linearity and Range: A linear relationship between absorbance and concentration should be established over a defined range.
-
Accuracy and Precision: Assessed as described for the HPLC method.
-
LOD and LOQ: Determined to establish the sensitivity of the method.
Sample Preparation
The choice of sample preparation technique is critical for accurate and reliable results and depends on the sample matrix and the analytical method used.
-
For HPLC and UV-Vis Analysis of Drug Substances or Formulations: Simple dissolution in a suitable solvent followed by filtration may be sufficient.
-
For LC-MS/MS Analysis of Biological Samples (e.g., Plasma, Urine): More extensive sample preparation is required to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. This technique can provide a cleaner extract than PPT or LLE.
-
Conclusion
The quantification of this compound can be effectively achieved using a variety of analytical techniques. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. This guide provides a framework for the development and validation of robust and reliable analytical methods for this important compound. It is imperative that any proposed method is thoroughly validated in the user's laboratory to ensure its suitability for the intended purpose, adhering to the principles of scientific integrity and regulatory guidelines.
References
-
ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). SGS. [Link]
Sources
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4-Hydroxy-6-methylnicotinic Acid
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 4-Hydroxy-6-methylnicotinic acid. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound. The method utilizes a polar-embedded C18 column to enhance the retention of this polar analyte and a buffered mobile phase to ensure reproducible results and excellent peak symmetry. This document provides a comprehensive guide, including the scientific rationale behind the method development, a step-by-step experimental protocol, and a detailed method validation procedure based on the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (CAS: 67367-33-3), a pyridine derivative, is a compound of interest in various fields of chemical and pharmaceutical research.[1][2] Its accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. As a polar organic acid, its analysis by traditional reversed-phase HPLC can be challenging due to poor retention on conventional C18 stationary phases.[3] This often necessitates the use of highly aqueous mobile phases, which can lead to phase collapse and a loss of retention over time.[3]
To address these challenges, this method employs a polar-embedded C18 column. These columns contain a polar functional group (e.g., amide or carbamate) near the silica surface, which promotes wetting of the stationary phase with highly aqueous mobile phases and provides an alternative retention mechanism through polar interactions.[4][5] This results in improved retention and peak shape for polar analytes like this compound.
The pH of the mobile phase is another critical parameter in the analysis of ionizable compounds.[6] By using a phosphate buffer at a slightly acidic pH, the ionization of the carboxylic acid group on the analyte is suppressed, leading to increased hydrophobicity and better retention on the reversed-phase column. This application note provides a detailed, validated method that ensures both accuracy and reproducibility for the analysis of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥97%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for this analysis:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Polar-embedded C18 (e.g., Agilent Polaris C18-A, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A polar-embedded C18 column was chosen to ensure good retention and peak shape for the polar analyte, this compound, especially with a highly aqueous mobile phase.[3][5]
-
Mobile Phase: A phosphate buffer at pH 3.0 is used to suppress the ionization of the carboxylic acid group of the analyte, thereby increasing its retention on the non-polar stationary phase. Acetonitrile is used as the organic modifier to elute the analyte.
-
Detection Wavelength: The UV detection wavelength of 275 nm was selected based on the UV absorbance spectrum of similar nicotinic acid derivatives, which typically show strong absorbance in this region. It is recommended to determine the specific lambda max of this compound in the chosen mobile phase using a diode array detector (DAD) for optimal sensitivity.
Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation (1 L)
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 900 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Add 100 mL of acetonitrile and mix thoroughly.
-
Degas the mobile phase by sonication or vacuum filtration before use.
3.1.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
3.1.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3.1.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Analytical Procedure
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Figure 1: HPLC-UV analytical workflow for this compound.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Calibration Curve: Inject the working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Integrate the peak area of this compound in the chromatograms. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.
Method Validation
The developed method should be validated according to the ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[7][8][9][10] The following parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method should be established across a range of concentrations that are proportional to the amount of the analyte in the sample. A minimum of five concentrations should be used. The linearity is evaluated by linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is expressed as the percent recovery of the known added amount of analyte.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations to assess include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Acetonitrile composition in the mobile phase (± 1%)
The system suitability parameters should be checked after each variation.
System Suitability
Before and during the analysis, system suitability tests should be performed to ensure the performance of the chromatographic system. A standard solution is injected multiple times, and the following parameters are monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n≥5) |
Conclusion
This application note details a specific, accurate, and robust HPLC-UV method for the quantitative analysis of this compound. The use of a polar-embedded C18 column and a buffered mobile phase effectively addresses the challenges associated with analyzing this polar compound. The provided protocol and validation guidelines, in accordance with ICH standards, offer a comprehensive framework for the reliable determination of this compound in various research and development settings.
References
-
Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. Available at: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
-
Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. ResearchGate. Available at: [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link]
-
Grumbach, E. S., Diehl, D. M., & Mazzeo, J. R. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Waters Corporation. Available at: [Link]
-
Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. Chromatography Online. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
6 HPLC method development. ResearchGate. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
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Unlocking the Potential of 4-Hydroxy-6-methylnicotinic Acid: Application Notes and Experimental Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the versatile chemical intermediate, 4-Hydroxy-6-methylnicotinic acid. With full editorial control, this document is structured to offer not just procedural steps, but a deeper understanding of the scientific principles and potential applications of this compound. Our focus is on delivering technical accuracy and field-proven insights to empower your research and development endeavors.
Introduction to this compound: A Versatile Nicotinic Acid Derivative
This compound, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound with the chemical formula C₇H₇NO₃.[1] While it is primarily recognized as a valuable building block in synthetic and medicinal chemistry, its structural similarity to other biologically active nicotinic acid analogs suggests a potential for direct pharmacological applications that remains largely unexplored.[2] This document will delve into both its established use as a synthetic intermediate and its hypothetical, yet plausible, roles in biological systems, providing detailed protocols for its investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 67367-33-3 | [3][4][5] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Purity | Typically ≥97% | [3][5] |
| Synonyms | 4-Hydroxy-6-methyl-3-picolinic acid, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | [1][3] |
Established Application: A Building Block in Synthetic Chemistry
Currently, the most documented application of this compound is as a precursor in the synthesis of more complex molecules. Its pyridine ring and carboxylic acid functional group make it a versatile starting material for a variety of chemical reactions.
Synthesis of Lanthanide Complexes
One notable application is in the synthesis of isomeric lanthanide complexes. These complexes are of significant interest due to their unique luminescent and magnetic properties, with applications in bioimaging, sensors, and catalysis. This compound can be used to synthesize complexes with various lanthanide ions such as Cerium (Ce), Neodymium (Nd), Samarium (Sm), and Praseodymium (Pr).[6]
Hypothetical Biological Applications and Screening Protocols
Based on the structural features of this compound, specifically the nicotinic acid core, we can hypothesize its potential as a modulator of various biological processes. Nicotinic acid and its derivatives are known to interact with a range of enzymes and receptors. The following protocols are designed as starting points for screening the biological activity of this compound.
Workflow for Biological Screening
The following diagram outlines a general workflow for the initial biological characterization of this compound.
Caption: General workflow for the biological screening of this compound.
Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical Target: Histone Methyltransferase)
Rationale: The nicotinic acid scaffold is present in various enzyme cofactors and inhibitors. This protocol provides a framework for assessing the inhibitory potential of this compound against a representative histone methyltransferase (HMT), a class of enzymes often implicated in disease.
Materials:
-
This compound
-
Recombinant human histone methyltransferase (e.g., G9a/EHMT2)
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
-
96-well filter plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 µM to 1 mM.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer
-
5 µL of diluted this compound or vehicle control (assay buffer with DMSO)
-
10 µL of histone H3 peptide substrate (final concentration ~1 µM)
-
10 µL of recombinant HMT (final concentration ~20 nM)
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of ³H-SAM (final concentration ~1 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Reaction Termination: Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Detection: Transfer the reaction mixture to a 96-well filter plate. Wash the wells three times with 10% TCA to remove unincorporated ³H-SAM. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to assess the potential cytotoxic effects of any compound being considered for biological applications. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., from 1 µM to 1 mM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Considerations
While no specific signaling pathways have been definitively linked to this compound, its nicotinic acid core suggests potential interactions with pathways involving NAD⁺/NADH and NADP⁺/NADPH, which are central to cellular metabolism and redox signaling. Future research could explore its effects on pathways regulated by sirtuins or other NAD⁺-dependent enzymes.
The following diagram illustrates a hypothetical workflow for investigating the impact of the compound on a generic cellular signaling pathway.
Caption: Workflow for analyzing the impact of a compound on cellular signaling pathways.
Conclusion and Future Directions
This compound is a compound with established utility in synthetic chemistry and a promising, yet unproven, potential in biological and pharmacological research. The protocols and workflows presented in this guide are intended to serve as a robust starting point for investigators seeking to explore the bioactivity of this intriguing molecule. Future studies should focus on systematic screening against a broad range of biological targets to uncover its potential therapeutic applications.
References
-
2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445. PubChem.
-
4-Hydroxy-6-methyl-nicotinic acid, CAS 67367-33-3. Santa Cruz Biotechnology.
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This compound | 67367-33-3. ChemicalBook.
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This compound synthesis. ChemicalBook.
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432689 this compound CAS: 67367-33-3. Sigma-Aldrich.
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4-Hydroxy-6-methyl-nicotinic acid, 97%, Thermo Scientific Chemicals. Fisher Scientific.
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67367-33-3 | this compound. ChemScene.
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Efficacy of Methyl 6-Methylnicotinate Derivatives as Enzyme Inhibitors: A Comparative Guide. BenchChem.
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Total synthesis and development of bioactive natural products. PMC - NIH.
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Methyl 4-hydroxy-6-methylnicotinate (C8H9NO3). PubChem.
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6-Methylnicotinic acid | Biochemical Reagent. MedChemExpress.
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Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI.
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
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2-Hydroxy-6-methylnicotinic acid. Amerigo Scientific.
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Application of Methyl 6-methylnicotinate in the Synthesis of Biologically Active Nicotine Analogs. BenchChem.
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[Nicotinic acid derivatives. IV. Synthesis of 2,5-dihydroxy-6-methylnicotinic acid]. PubMed.
-
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Application Notes & Protocols: 4-Hydroxy-6-methylnicotinic Acid as a Versatile Synthetic Intermediate
Preamble: The Strategic Value of a Pyridine Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in a vast array of functional molecules. Within this class, 4-Hydroxy-6-methylnicotinic acid (also known as 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid) emerges as a particularly valuable and versatile synthetic intermediate. Its trifunctional nature—possessing a carboxylic acid, a nucleophilic/enolic hydroxyl group, and a reactive pyridine core—provides multiple handles for sequential and orthogonal chemical modifications.
This document serves as a detailed guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations for utilizing this intermediate. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for both discovery and process development.
Core Physicochemical Properties and Structural Insights
A fundamental understanding of the molecule's properties is critical for its effective use. This compound exists in a tautomeric equilibrium between its pyridinol and pyridone forms, with the pyridone form generally predominating in most solvents. This equilibrium is crucial as it dictates the molecule's reactivity, particularly at the C4 position.
| Property | Value | Source |
| CAS Number | 67367-33-3 | [1][2][3] |
| Molecular Formula | C₇H₇NO₃ | [1][3][4] |
| Molecular Weight | 153.14 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥97% | [3][5] |
| Synonyms | 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | [4] |
The presence of both a carboxylic acid (pKa ~2-3) and a phenolic hydroxyl/pyridone (pKa ~9-11) group makes its solubility and reactivity highly pH-dependent. This dual character must be considered when designing reaction conditions, particularly in base-mediated transformations.
Synthesis of the Intermediate: A Reliable Preparative Route
While several synthetic routes exist, one of the most common and accessible methods involves the ring transformation of 4-hydroxy-6-methyl-2-pyrone.[1][6] This precursor is readily available and undergoes a well-established reaction pathway with ammonia or an ammonia source.
Protocol 2.1: Synthesis from 4-Hydroxy-6-methyl-2-pyrone
This protocol details the conversion of the pyrone to the target pyridone via ammonolysis and subsequent ring transformation.
Causality: The reaction proceeds via nucleophilic attack of ammonia on the lactone carbonyl of the pyrone, leading to ring opening. A subsequent intramolecular condensation and dehydration event forms the more thermodynamically stable pyridone ring.
Caption: Workflow for the synthesis of the title compound.
Materials:
-
4-Hydroxy-6-methyl-2-pyrone (1.0 eq)
-
Aqueous Ammonium Hydroxide (28-30%, ~10-15 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methyl-2-pyrone in aqueous ammonium hydroxide.
-
Heating: Heat the mixture to reflux (typically 90-100 °C). The suspension should gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting pyrone is fully consumed (typically 4-8 hours).
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add concentrated HCl with vigorous stirring. The product will begin to precipitate as the solution is neutralized and then becomes acidic.
-
Control Point: Monitor the pH carefully. The isoelectric point, where precipitation is maximal, is typically around pH 3-4.
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filter cake sequentially with cold deionized water to remove ammonium salts and then with a small amount of cold ethanol to aid in drying.
-
Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight. A typical yield is in the range of 75-90%.
Application as a Synthetic Intermediate: Key Transformations
The true utility of this compound lies in the selective modification of its functional groups. The following protocols outline the most critical downstream reactions that establish it as a versatile branching point for creating diverse molecular libraries.
Caption: Key synthetic transformations of the intermediate.
Protocol 3.1: Esterification of the Carboxylic Acid
Protecting or modifying the carboxylic acid is often the first step in a synthetic sequence. Conversion to the methyl ester is common and can be achieved under various conditions. The following protocol uses a modern peptide coupling approach, which is mild and high-yielding.[7]
Causality: EDCI (a carbodiimide) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form an even more reactive acylpyridinium species, which is then rapidly attacked by methanol to yield the ester.
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.05 eq, catalyst)
-
Methanol (MeOH, solvent)
-
Dichloromethane (DCM, co-solvent)
Procedure:
-
Dissolution: Dissolve this compound in a mixture of DCM and MeOH.
-
Reagent Addition: Add EDCI and DMAP to the solution at room temperature.
-
Reaction: Stir the solution under reflux. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, concentrate the mixture on a rotary evaporator to remove the solvents.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a DCM/MeOH gradient, such as 20:1) to afford the pure methyl 4-hydroxy-6-methylnicotinate.[7] An expected yield is around 88%.[7]
Protocol 3.2: Conversion of the Hydroxyl to a Halide Leaving Group
The 4-hydroxyl group, due to the pyridone tautomer, behaves more like an enol than a phenol. It can be converted into an excellent leaving group, such as a bromide, opening the door for nucleophilic aromatic substitution (SₙAr) reactions. This transformation is a gateway to introducing amines, ethers, and other functionalities at the C4 position. The protocol below is adapted from the bromination of the corresponding methyl ester.[7]
Causality: Reagents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) are effective for this transformation. They activate the pyridone oxygen, converting it into a good leaving group (a phosphate or phosphonate ester), which is then displaced by a bromide ion.
Materials:
-
Methyl 4-hydroxy-6-methylnicotinate (1.0 eq)
-
Phosphorus oxybromide (POBr₃, ~2.0-3.0 eq)
-
Acetonitrile (ACN, solvent)
Procedure:
-
Reaction Setup: In a flask equipped for heating under an inert atmosphere (N₂ or Ar), add methyl 4-hydroxy-6-methylnicotinate and POBr₃.
-
Heating: Carefully heat the mixture to reflux (approx. 82 °C in ACN) and maintain for several hours (e.g., 2-4 h).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and very cautiously quench it by slow addition to ice-water or a saturated sodium bicarbonate solution.
-
Safety Note: This quench is highly exothermic and releases acidic gases. It must be performed slowly in a well-ventilated fume hood.
-
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel chromatography to yield methyl 4-bromo-6-methylnicotinate.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound are not merely academic curiosities; they are key building blocks for high-value molecules.
-
Medicinal Chemistry: The 4-bromo derivative is a crucial precursor for synthesizing substituted pyridines. By reacting it with various amines via SₙAr, chemists can generate large libraries of compounds for screening. This scaffold is found in molecules targeting enzymes like D-amino acid oxidase (DAAO), which is relevant for treating central nervous system disorders.[8][9] Furthermore, the parent 6-methylnicotinic acid structure is a known intermediate in the synthesis of the widely used NSAID, Etoricoxib.
-
Coordination Chemistry: The molecule can act as a bidentate ligand, coordinating to metal ions through the carboxylate oxygen and the pyridone oxygen. This has been demonstrated in the synthesis of isomeric lanthanide complexes, which have applications in materials science due to their unique photophysical properties.[2]
Conclusion
This compound is a powerful and cost-effective intermediate. Its strategic value is derived from its multiple, orthogonally reactive functional groups. A thorough understanding of its tautomerism and the application of robust protocols for its modification—particularly esterification and halogenation—unlocks a vast chemical space. For researchers in drug discovery and materials science, mastering the chemistry of this scaffold provides a reliable pathway to novel and functional molecules.
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- The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery. Benchchem.
- 4-Hydroxy-6-methyl-nicotinic acid, 97%, Thermo Scientific Chemicals. Fisher Scientific.
- N-Methyl-3-Cyano-4-Methyl-6-Hydroxy-2-Pyridone. SincereChemical.
- 4-Hydroxy-6-methyl-nicotinic acid, CAS 67367-33-3. Santa Cruz Biotechnology.
- 4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon. ResearchGate.
- 6-hydroxynicotinic acid - Organic Syntheses Procedure. Organic Syntheses.
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- On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zastita Materijala.
- Methyl 4-hydroxy-6-methylnicotinate (C8H9NO3). PubChemLite.
- 6-Methylnicotinic acid | Biochemical Reagent. MedchemExpress.com.
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Application Notes and Protocols: Leveraging 4-Hydroxy-6-methylnicotinic Acid in Drug Discovery
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 4-Hydroxy-6-methylnicotinic acid, a substituted pyridine derivative, has emerged as a valuable starting material for the synthesis of complex molecules with significant biological activities. While not typically a pharmacologically active agent in its own right, its true potential lies in its utility as a foundational building block for creating libraries of compounds targeting a range of therapeutic areas.
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound in drug discovery campaigns. We will delve into its chemical properties, provide detailed protocols for its derivatization, and explore its application in the synthesis of targeted inhibitors for indications such as HIV and cancer.
Chemical Profile and Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 67367-33-3 | [1] |
| Appearance | Solid | [2] |
| Purity | Typically >97% | [2] |
| Synonyms | 4-Hydroxy-6-Methyl-3-Picolinic acid | [2] |
The presence of a carboxylic acid, a hydroxyl group, and a methyl group on the pyridine ring provides multiple reactive sites for chemical modification, making it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular architectures.
Core Application: A Precursor for Advanced Therapeutic Agents
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of more complex and potent molecules. Its rigid pyridine core provides a well-defined three-dimensional structure that can be elaborated to interact with specific biological targets.
Workflow for Utilizing this compound in a Drug Discovery Campaign
Caption: General workflow for utilizing this compound in drug discovery.
Application in Antiviral Drug Discovery: HIV-1 Integrase Inhibitors
One of the most notable applications of this compound is in the synthesis of novel HIV-1 integrase inhibitors.[3][4] Integrase is a key enzyme responsible for inserting the viral DNA into the host genome, a critical step in the HIV replication cycle. The carbamoylpyridone scaffold, derived from this compound, has been identified as a pharmacophore that can chelate essential metal ions in the integrase active site.
Synthetic Pathway to Bicyclic Carbamoylpyridone Derivatives
The following diagram outlines a synthetic route that utilizes this compound to generate advanced bicyclic carbamoylpyridone derivatives with anti-HIV activity.
Caption: Synthetic pathway from this compound to HIV integrase inhibitors.
Protocol: Bromination of this compound
This protocol is adapted from methodologies described in patent literature for the synthesis of HIV integrase inhibitors.[3][4]
Materials:
-
This compound
-
Acetic acid
-
Water
-
Bromine
-
Methanol
-
Reaction flask equipped with a stirrer and condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound (e.g., 95.6 g, 0.625 mol) in a mixture of acetic acid (950 ml) and water (190 ml) in the reaction flask.[3][4]
-
With stirring, add bromine (e.g., 39 ml, 0.750 mol) to the solution over a period of 15 minutes.[3][4]
-
Heat the reaction mixture to 60°C and maintain this temperature for 5 hours.[3][4]
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[3][4]
-
Add methanol (200 ml) to the residue to induce crystallization.[3][4]
-
Collect the crystalline product by filtration.
-
The resulting 3-bromo-4-hydroxy-6-methylnicotinic acid can be used in subsequent amide coupling reactions to build the carbamoylpyridone core.
Application in Oncology: Synthesis of DNA Polymerase Theta (Polθ) Modulators
Recent patent literature has disclosed the use of this compound as a starting material for the synthesis of biaryl and semi-saturated bicyclic derivatives that modulate the activity of DNA Polymerase Theta (Polθ).[5][6] Polθ is a specialized DNA polymerase involved in DNA repair, and its inhibition is a promising therapeutic strategy for cancer, particularly in tumors with deficiencies in other DNA repair pathways.
Protocol: Synthesis of a Key Chloro-derivative Intermediate
This protocol outlines the conversion of this compound to a chlorinated intermediate, which serves as a versatile precursor for coupling reactions to generate Polθ modulators.[5][6]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Methanol
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Reaction flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
In a reaction flask, create a mixture of this compound (e.g., 10.0 g, 65.0 mmol) and phosphorus oxychloride (40 mL).[5][6]
-
After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.[5][6]
-
Cool the residue to 0°C in an ice bath and slowly add methanol (40 mL) dropwise.[5][6]
-
Allow the mixture to warm to room temperature and stir overnight.[5][6]
-
Carefully adjust the pH to 7 with solid sodium carbonate.[5][6]
-
Dilute the mixture with water (500 mL) and extract with dichloromethane (3 x volumes).[5][6]
-
The combined organic layers contain the chlorinated intermediate, which can be purified and used in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to synthesize the final biaryl or bicyclic Polθ modulators.
Screening in Plant Science
In addition to human therapeutic applications, this compound has been included in screenings of salicylic acid analogs to identify compounds that may play a role in plant disease resistance pathways.[7] While the specific activity of this compound was not detailed in the available literature, this suggests a broader potential utility for this scaffold in agrochemical research. The general approach involves treating plants with the compound and then challenging them with a pathogen to observe any protective effects.
Conclusion and Future Outlook
This compound is a chemically tractable and strategically valuable scaffold for modern drug discovery. Its utility is not as a direct therapeutic agent but as a foundational element for the synthesis of highly potent and specific modulators of challenging biological targets, including viral enzymes and DNA repair proteins. The protocols provided herein offer a starting point for medicinal chemists to explore the rich chemical space accessible from this versatile precursor. Future applications may emerge as new biological targets are validated and the demand for novel chemical matter continues to grow.
References
-
Screening of Novel Active Salicylic Acid Analogs and Identification of a Bacterial Effector Targeting Key Proteins Involved in S. (2018). SciSpace. Retrieved from [Link]
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Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). PubMed Central. Retrieved from [Link]
-
Lanthanide(III) complexes with tridentate Schiff base ligand, antioxidant activity and X-ray crystal structures of the Nd(III) and Sm(III) complexes. (2012). Semantic Scholar. Retrieved from [Link]
- Biaryl derivatives and related uses. (2024). Google Patents.
- Bicyclic carbamoylpyridone derivative having HIV integrase inhibitory activity. (2006). Google Patents.
- Semi-saturated bicyclic derivatives and related uses. (2024). Google Patents.
- Bicyclic carbamoylpyridone derivative having HIV integrase inhibitory activity. (2010). Google Patents.
- Compounds and methods of use. (2021). Google Patents.
-
Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. (2022). Research Square. Retrieved from [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Retrieved from [Link]
-
Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity. (n.d.). RSC Publishing. Retrieved from [Link]
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In Vitro Applications of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Nicotinic Acid Analog
4-Hydroxy-6-methylnicotinic acid, a heterocyclic compound belonging to the pyridine carboxylic acid family, presents a compelling scaffold for investigation in drug discovery and cellular biology. While extensive research has illuminated the diverse biological activities of nicotinic acid (Niacin, Vitamin B3) and its derivatives, the specific in vitro profile of this compound remains an area ripe for exploration. Structurally, the presence of a hydroxyl group and a methyl group on the pyridine ring suggests the potential for unique physicochemical properties and biological interactions compared to its parent compound.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro effects of this compound. The protocols detailed herein are curated from established methodologies for analogous compounds and are designed to be self-validating systems. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Part 1: Foundational Characterization and General Cellular Assays
A thorough in vitro evaluation begins with understanding the fundamental properties of the compound and its general effects on cell health.
Physicochemical Properties and Solution Preparation
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67367-33-3 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
| Solubility | Soluble in DMSO and aqueous buffers (pH-dependent) | General Chemical Knowledge |
Protocol 1: Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.
-
Materials:
-
This compound powder (purity ≥97%)[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Causality: DMSO is a versatile solvent for many organic compounds and is miscible with aqueous culture media. Preparing a concentrated stock in DMSO allows for the addition of small volumes to experimental wells, minimizing solvent-induced artifacts. The use of amber tubes protects the compound from potential photodegradation.
Cytotoxicity Assessment: The MTT Assay
Before investigating specific biological activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]
Protocol 2: MTT Assay for Cell Viability
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
-
Materials:
-
Selected mammalian cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended research area)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
-
Causality: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Caption: Workflow of the MTT assay for determining cell viability.
Part 2: Investigation of Potential Bioactivities
Based on the known activities of other nicotinic acid derivatives, several key biological activities can be investigated for this compound.
Antioxidant Activity Assessment
The phenolic hydroxyl group in the structure of this compound suggests potential antioxidant properties. Several assays can be employed to evaluate its radical scavenging and reducing capabilities.[4][5]
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To measure the ability of this compound to scavenge the stable DPPH free radical.
-
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound (various concentrations in methanol)
-
Trolox or Ascorbic acid (as a positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound or positive control.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
-
Causality: The DPPH radical is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[6]
Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Objective: To assess the ability of this compound to scavenge the ABTS radical cation.
-
Materials:
-
ABTS stock solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
ABTS working solution (prepared by mixing the stock solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours, then diluting with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm)
-
This compound (various concentrations)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 20 µL of the test compound or positive control to a 96-well plate.
-
Add 180 µL of the ABTS working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity.
-
Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Causality: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. This blue/green radical is decolorized in the presence of an antioxidant that can donate an electron or a hydrogen atom. The extent of decolorization is proportional to the antioxidant activity.[7]
Caption: Workflow for DPPH and ABTS antioxidant assays.
Anti-inflammatory Activity Evaluation
Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[8][9] The potential of this compound to modulate inflammatory responses can be investigated in vitro using macrophage cell lines.
Protocol 5: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
-
Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (for nitrite determination)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and groups with the compound and LPS.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of supernatant, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration from the standard curve.
-
Determine the percentage of NO inhibition by the test compound.
-
-
Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite, a stable breakdown product of NO, to quantify NO production.[8]
Protocol 6: Measurement of Inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophages.
-
Materials:
-
Cell culture supernatants from Protocol 5.
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
-
Procedure:
-
Follow the manufacturer's instructions for the respective ELISA kits.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution that develops a color.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α and IL-6 in the supernatants using the standard curves provided in the kits.
-
Determine the percentage of inhibition of cytokine production.
-
-
Causality: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in the inflammatory cascade. Measuring their levels provides a direct assessment of the anti-inflammatory potential of the test compound.[9][10]
Antimicrobial Activity Screening
Pyridine derivatives are known to exhibit antimicrobial properties.[11][12] The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.
Protocol 7: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well sterile microplates
-
This compound stock solution
-
Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole) as positive controls
-
Resazurin solution (optional, for viability indication)
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determine the MIC visually as the lowest concentration of the compound with no visible growth. The addition of a viability indicator like resazurin can aid in the determination.
-
-
Causality: The broth microdilution method is a standardized and quantitative technique to determine the susceptibility of microorganisms to an antimicrobial agent. The MIC value is a key parameter for evaluating the potency of a potential antimicrobial compound.[13]
Part 3: Mechanistic Insights and Target Identification
While the aforementioned assays provide information on the bioactivity of this compound, further experiments can be designed to elucidate its mechanism of action.
Potential for Enzyme Inhibition
Nicotinic acid derivatives have been shown to inhibit various enzymes.[14] Based on its structure, this compound could be screened against a panel of relevant enzymes.
Hypothetical Target: Cyclooxygenase (COX) Enzymes
Given the potential anti-inflammatory activity, investigating the inhibitory effect on COX-1 and COX-2 enzymes is a logical next step.
Protocol 8: In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
This compound
-
Selective COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls.
-
-
Procedure:
-
Follow the instructions provided with the commercial assay kit.
-
Typically, these assays measure the peroxidase activity of the COX enzyme, where the oxidation of a chromogenic substrate is monitored in the presence and absence of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
-
Causality: COX enzymes are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation. Inhibition of COX enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[15]
Caption: Potential anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
This guide provides a foundational set of in vitro protocols to systematically evaluate the biological activities of this compound. The proposed assays cover essential aspects of its potential as a bioactive compound, including cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial properties. Positive results in these initial screens would warrant further investigation into its specific molecular targets and mechanisms of action, potentially through techniques such as transcriptomics, proteomics, and target-based enzymatic assays. The data generated from these studies will be instrumental in determining the therapeutic potential of this intriguing nicotinic acid derivative.
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Zhang, Y., et al. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][4][5][16]Thiadiazole Moiety. Chemistry & Biodiversity, 21(3), e202400135.
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- El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
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PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. Retrieved from [Link]
- BenchChem. (n.d.). The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies.
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- Al-Ostoot, F. H., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4192.
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PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]
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Application Notes and Protocols for 4-Hydroxy-6-methylnicotinic Acid Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Hydroxy-6-methylnicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile scaffold stems from the presence of multiple reactive sites: a pyridine ring, a carboxylic acid function, a hydroxyl group, and a methyl group. Understanding the nuanced reaction mechanisms of this molecule is paramount for its effective utilization in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the key reaction mechanisms of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Tautomerism: The Key to Understanding Reactivity
A fundamental aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone). In solution and the solid state, the equilibrium strongly favors the 4-pyridone tautomer due to the stability conferred by the amide-like resonance and intermolecular hydrogen bonding.[1][2] However, in the gas phase or in nonpolar solvents, the contribution of the 4-hydroxypyridine form increases.[3][4] This tautomerism is critical as the reactivity of the molecule can be channeled through either form depending on the reaction conditions.
Caption: Tautomeric equilibrium of this compound.
Reactions at the Carboxylic Acid Group: Esterification
The carboxylic acid moiety is a prime site for modification, with esterification being a common transformation. Two primary mechanistic pathways are typically employed: Fischer esterification and carbodiimide-mediated coupling.
Fischer Esterification: An Acid-Catalyzed Equilibrium
Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5][6] The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or the water formed is removed.[7][8]
Mechanism:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer Esterification.
Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate via Fischer Esterification
| Parameter | Value |
| Reactants | This compound, Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization, Extraction |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in methanol (10-20 volumes), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Carbodiimide-Mediated Esterification: Mild and Efficient
For substrates that are sensitive to strong acids, carbodiimide-mediated coupling, such as the Steglich esterification, offers a milder alternative.[9] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in conjunction with a catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11]
Mechanism:
-
Activation of the carboxylic acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic attack by DMAP: DMAP attacks the O-acylisourea, forming a more reactive N-acylpyridinium intermediate and releasing the urea byproduct.
-
Nucleophilic attack by the alcohol: The alcohol attacks the N-acylpyridinium intermediate to form the ester.
-
Catalyst regeneration: DMAP is regenerated in the process.
Caption: Mechanism of EDC/DMAP-mediated esterification.
Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate via EDC/DMAP Coupling
| Parameter | Value |
| Reactants | This compound, Methanol |
| Coupling Agent | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Catalyst | DMAP (4-dimethylaminopyridine) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous wash, Extraction |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq), EDC (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Add methanol (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Reactions at the Hydroxyl Group: Halogenation
The hydroxyl group at the 4-position can be readily converted to a halogen, a key transformation for further functionalization via nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[12][13] The reaction likely proceeds through the enol tautomer.
Mechanism:
-
Activation of the hydroxyl group: The lone pair of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a chlorophosphate intermediate.
-
Chloride attack: A chloride ion, either from another molecule of POCl₃ or from the reaction medium, attacks the C4 position of the pyridine ring.
-
Elimination and aromatization: The chlorophosphate group is eliminated, and the pyridine ring rearomatizes to give the 4-chloro derivative.
Caption: Proposed mechanism for the chlorination of the hydroxyl group.
Protocol: Synthesis of 4-Chloro-6-methylnicotinic Acid
| Parameter | Value |
| Reactant | This compound |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Quenching, Extraction |
Step-by-Step Methodology:
-
Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (5-10 volumes).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Adjust the pH of the aqueous solution to neutral or slightly basic with a suitable base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Reactivity of the Pyridine Ring
The pyridine ring in this compound is electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[14] Reactions such as nitration or halogenation typically require harsh conditions and often proceed in low yields. To enhance the reactivity, the pyridine nitrogen can be oxidized to the corresponding N-oxide.[15][16] The N-oxide is more electron-rich and can direct electrophiles to the 4-position. Subsequent reduction of the N-oxide restores the pyridine ring.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[17][18] This is highly relevant for derivatives of this compound where the hydroxyl group has been converted to a good leaving group, such as a chlorine atom. A wide range of nucleophiles (e.g., amines, alkoxides, thiols) can then be introduced at the 4-position.
Enzymatic Reactions: Biotransformations
In biological systems, substituted pyridines can undergo enzymatic transformations. For instance, bacterial degradation of nicotinic acid derivatives can involve hydroxylation.[10] The enzymatic hydroxylation of pyridine rings is often catalyzed by monooxygenases, which utilize molecular oxygen and a reducing equivalent (like NADH or NADPH) to introduce a hydroxyl group onto the ring.[19][20][21] These reactions are of interest in biocatalysis and for understanding the metabolic fate of pyridine-containing drugs.[15]
Conclusion
This compound is a molecule with a rich and varied reactivity profile. A thorough understanding of its tautomeric nature and the reaction mechanisms at its functional groups is essential for its strategic application in synthetic chemistry. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers, enabling the rational design of synthetic routes and the efficient construction of novel molecules for drug discovery and development.
References
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Wikipedia. (2023, October 26). 4-Pyridone. In Wikipedia. Retrieved from [Link]
-
ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]
-
Watson, G. K., Houghton, C., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. PubMed. Retrieved from [Link]
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Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from [Link]
- Wang, S., Zhang, Y., & Liu, Y. (2024). A multifunctional flavoprotein monooxygenase HspB for hydroxylation and C-C cleavage of 6-hydroxy-3-succinoyl-pyridine. Applied and Environmental Microbiology, 90(2), e01550-23.
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, August 7). Phenol vs 4-hydroxypyridine - Enol Content. Retrieved from [Link]
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BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
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ResearchGate. (2016, June 28). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]
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Química Organica.org. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [Link]
- Kebamo, S., Tesema, S., & Geleta, B. (2015). The Role of Biotransformation in Drug Discovery and Development. Journal of Drug Metabolism & Toxicology, 6(4), 1-8.
- Wang, Z., & Angel, S. A. (2021). Enzymatic Hydroxylations of sp3-Carbons.
-
Reddit. (2024, July 21). Steglich Esterification with EDC. Retrieved from [Link]
-
Socratic. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
- Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4565–4574.
- Das, S., & Ghosh, S. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95(12), 1531-1540.
-
YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]
- Chen, J., & Yu, L. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2806–2812.
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Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
- Das, S., & Ghosh, S. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95(12), 1531-1540.
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YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine. Retrieved from [Link]
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YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
- Wagner, M., Krahfuß, M., Wagner, C., & Kelling, A. (2021). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 26(11), 3296.
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PubChemLite. (n.d.). Methyl 4-hydroxy-6-methylnicotinate (C8H9NO3). Retrieved from [Link]
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ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 4-Hydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylnicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to nicotinic acid (Vitamin B3) and its potential as a scaffold for the synthesis of novel therapeutic agents. The purity of this compound is paramount for its use in biological assays, structural studies, and as a starting material in multi-step syntheses. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques and the scientific rationale behind the methodological choices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | Not available | |
| pKa | Estimated pKa₁ (carboxylic acid) ~3-4; Estimated pKa₂ (pyridinol) ~9-10 | |
| Solubility | Sparingly soluble in water and common organic solvents at room temperature. Solubility increases with temperature. | General knowledge for similar structures |
Note on Tautomerism: this compound can exist in tautomeric forms, primarily the 4-hydroxypyridine and the 4-pyridone forms. The pyridone form is generally the more stable tautomer in solution. This equilibrium can influence its solubility and reactivity.
Pre-Purification Considerations: Understanding Potential Impurities
The choice of purification method is heavily influenced by the nature of the impurities present in the crude product. These impurities typically arise from the synthetic route used to prepare this compound. Common synthetic precursors include 4-hydroxy-6-methyl-2-pyrone.[1] Potential impurities may include:
-
Unreacted starting materials: Residual precursors from the synthesis.
-
Side-products: Byproducts formed through competing reaction pathways.[4]
-
Reagents and catalysts: Inorganic salts and other reagents used during the synthesis and work-up.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the number and polarity of the impurities, which will guide the selection of the most appropriate purification strategy.[5][6][7]
Purification Strategies
This section details three primary purification techniques for this compound: recrystallization, acid-base extraction, and column chromatography. The choice of method will depend on the impurity profile, the desired purity level, and the scale of the purification.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[8] The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Protocol for Recrystallization of this compound:
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on the solubility of the related nicotinic acid, polar protic solvents such as water or ethanol are good starting points.[9] Small-scale solubility tests should be performed to identify the optimal solvent or solvent mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be further enhanced by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Recrystallization:
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- 7. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of 6-Methylnicotine from 4-Hydroxy-6-Methylnicotinic Acid Derivatives
This technical guide provides a comprehensive, in-depth exploration of a synthetic route to 6-methylnicotine, a significant analog of nicotine, commencing from 4-hydroxy-6-methylnicotinic acid derivatives. The strategic approach detailed herein is designed to offer researchers, scientists, and professionals in drug development a robust framework for the synthesis, complete with detailed protocols, mechanistic insights, and data presentation to ensure reproducibility and scalability.
The synthesis is logically segmented into three primary stages: the initial dehydroxylation of the pyridine ring, followed by esterification of the carboxylic acid moiety, and culminating in the construction of the N-methylpyrrolidine ring. Each stage is presented with a discussion of the underlying chemical principles and step-by-step protocols.
Stage 1: Dehydroxylation of this compound
The initial and critical step in this synthetic pathway is the removal of the hydroxyl group from the 4-position of the pyridine ring. The presence of this hydroxyl group significantly alters the electronic properties of the ring and would interfere with subsequent reactions. Among the various methods for the deoxygenation of hydroxyl groups, the Barton-McCombie deoxygenation is a reliable and widely utilized radical-mediated reaction for this purpose.[1][2] This method is particularly advantageous as it proceeds under neutral conditions, which helps to avoid unwanted side reactions.[3][4][5]
The Barton-McCombie deoxygenation involves two key steps: conversion of the hydroxyl group into a thiocarbonyl derivative (typically a xanthate), followed by a radical-initiated reduction with a tin hydride.[1]
Protocol 1: Synthesis of a Thiocarbonyl Intermediate
-
Dissolution and Base Treatment: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Xanthate Formation: To the cooled solution, add sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. Cool the reaction mixture back to -78 °C.
-
Carbon Disulfide Addition: Slowly add carbon disulfide (CS₂, 1.5 equivalents) to the reaction mixture. The solution will typically turn a deep red or orange color.[4]
-
Methylation: After stirring for 1 hour at -78 °C, add methyl iodide (CH₃I, 1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the S-methyl xanthate derivative.
Protocol 2: Reductive Deoxygenation
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and under an inert atmosphere, dissolve the purified S-methyl xanthate derivative (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add tributyltin hydride (n-Bu₃SnH, 1.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.1 equivalents), to the solution.[4]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The removal of tin byproducts can be challenging; a common method is to treat the crude product with a solution of potassium fluoride (KF) on silica gel or by flash chromatography. This will afford 6-methylnicotinic acid.
Stage 2: Esterification of 6-Methylnicotinic Acid
With the dehydroxylation complete, the next step is the esterification of the carboxylic acid group of 6-methylnicotinic acid to form methyl 6-methylnicotinate. This is a crucial activation step for the subsequent construction of the pyrrolidine ring. The Fischer esterification is a classic and effective method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst.[6][7]
Protocol 3: Fischer Esterification
-
Reaction Setup: Suspend 6-methylnicotinic acid (1 equivalent) in methanol (approximately 18-20 mL per gram of acid).[6]
-
Acid Catalysis: In a well-ventilated fume hood, slowly and carefully add concentrated sulfuric acid (H₂SO₄, approximately 1 mL per gram of acid) to the stirred suspension.[6] An exothermic reaction will occur.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 17 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]
-
Neutralization and Extraction: After cooling to room temperature, carefully concentrate the mixture to dryness under reduced pressure. To the residue, add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral (pH 7). Extract the aqueous layer multiple times with ethyl acetate.[6]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 6-methylnicotinate, which is typically an off-white solid.
| Parameter | Value | Reference |
| Reaction | Fischer Esterification | [6][7] |
| Substrate | 6-Methylnicotinic Acid | [6] |
| Reagents | Methanol, Sulfuric Acid | [6] |
| Conditions | Reflux, 17 hours | [6] |
| Reported Yield | ~75% | [7] |
Stage 3: Construction of the Pyrrolidine Ring and N-Methylation
This final stage involves a multi-step sequence to construct the pyrrolidine ring and introduce the N-methyl group, ultimately yielding 6-methylnicotine.[8][9][10] This process begins with a Claisen condensation, followed by ring-opening, reduction, halogenation, and finally, a cyclization with methylamine.[8][9]
Overall Synthetic Pathway for Pyrrolidine Ring Formation
Figure 1: Workflow for the construction of the pyrrolidine ring of 6-methylnicotine.
Protocol 4: Ester Condensation (Claisen Condensation)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve γ-butyrolactone (1.4 equivalents) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C.[8]
-
Base Addition: Add NaH (1.5 equivalents, 60% dispersion in mineral oil) in portions, maintaining the temperature at 0 °C. Stir for 30 minutes.[8]
-
Addition of Ester: Add a solution of methyl 6-methylnicotinate (1 equivalent) in DMF to the reaction mixture.[8]
-
Reaction: Remove the cooling bath and allow the reaction to proceed at room temperature for 5 hours. Monitor the reaction by TLC.[8]
-
Work-up: Upon completion, carefully quench the reaction with a small amount of 5% dilute hydrochloric acid (HCl) until no further gas evolution is observed. This will yield the β-keto lactone intermediate (Compound I).
Protocol 5: Ring Opening and Decarboxylation
-
Acid Hydrolysis: To the solution containing Compound I, add concentrated HCl and 1,4-dioxane. Heat the mixture to 95 °C and maintain for 5 hours.[8]
-
Neutralization and Extraction: Cool the reaction to room temperature and, in an ice bath, adjust the pH to 9 with a 50% sodium hydroxide (NaOH) solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the γ-keto ester intermediate (Compound II).
Protocol 6: Reduction of the Ketone
-
Dissolution and Cooling: Dissolve Compound II in methanol and cool the solution to -10 °C.
-
Reduction: Add sodium borohydride (NaBH₄) in portions and allow the reaction to proceed for 2 hours at -10 °C.
-
Work-up: Quench the reaction with water and extract the product. Dry the organic layer and concentrate to yield the diol intermediate (Compound III).
Protocol 7: Halogenation
-
Chlorination/Bromination: The diol (Compound III) is then converted to a dihalide. This can be achieved using reagents such as thionyl chloride (SOCl₂) for dichlorination or phosphorus tribromide (PBr₃) for dibromination. The reaction is typically carried out in an inert solvent.
-
Isolation: After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the dihalide intermediate (Compound IV).
Protocol 8: Amination and Ring Closure
-
Cyclization: The final step is the intramolecular cyclization with methylamine to form the pyrrolidine ring.[10] The dihalide (Compound IV) is dissolved in a suitable solvent and treated with an excess of methylamine. This reaction is often carried out in a sealed tube or under pressure.
-
Purification: After the reaction, the mixture is worked up by extraction and purified by distillation or column chromatography to afford the final product, 6-methylnicotine.
| Step | Reaction Type | Key Reagents | Intermediate | Reference |
| 1 | Ester Condensation | γ-butyrolactone, NaH | β-keto lactone | [8][9] |
| 2 | Ring Opening | Concentrated HCl | γ-keto ester | [8][9] |
| 3 | Reduction | NaBH₄ | Diol | [8][9] |
| 4 | Halogenation | SOCl₂ or PBr₃ | Dihalide | [8][9] |
| 5 | Amination/Ring Closure | CH₃NH₂ | 6-Methylnicotine | [8][9][10] |
Self-Validation and Analytical Characterization
Throughout the synthesis, it is imperative to validate the identity and purity of the intermediates and the final product. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final 6-methylnicotine product.
Conclusion
The synthetic route detailed in these application notes provides a robust and logical pathway for the synthesis of 6-methylnicotine from this compound derivatives. By beginning with a strategic dehydroxylation, followed by a standard esterification, and culminating in a well-established multi-step pyrrolidine ring formation, this guide offers a comprehensive framework for researchers in the field. The provided protocols, supported by mechanistic insights and key quantitative data, are intended to facilitate the successful execution of this synthesis.
References
-
Biosynthesis of the Pyrrolidine Ring in Plants. (n.d.). MacSphere. Retrieved from [Link]
-
Barton–McCombie deoxygenation. (n.d.). Grokipedia. Retrieved from [Link]
-
Mechanism of Dehydration of Phenols on Noble Metals via First-Principles Microkinetic Modeling. (2019). ACS Catalysis. Retrieved from [Link]
-
Nicotine biosynthesis in tobacco. The pyrrolidine ring of nicotine is... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis method of 6-methyl nicotine. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Barton–McCombie deoxygenation. (n.d.). Wikipedia. Retrieved from [Link]
- CN114437031A - Synthetic method of 6-methyl nicotine. (n.d.). Google Patents.
-
Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. (2019). Organic Letters. Retrieved from [Link]
-
The Stereochemistry of Pyrrolidine Ring Biosynthesis in Tobacco. (1983). MacSphere. Retrieved from [Link]
- US4579953A - Process for the production of 6-methylnicotinic acid ester. (n.d.). Google Patents.
-
Studies on the biosynthesis of the pyrrolidine ring of nicotine. (1965). PubMed. Retrieved from [Link]
-
Barton-McCombie Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Barton-McCombie deoxygenation. (n.d.). chemeurope.com. Retrieved from [Link]
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- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-6-methylnicotinic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Hydroxy-6-methylnicotinic acid (CAS 67367-33-3).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide field-proven insights, troubleshooting guides, and detailed protocols to enhance the success and reproducibility of your experiments.
Introduction: The Synthetic Landscape
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The most prevalent and accessible laboratory-scale synthesis involves a two-step process starting from dehydroacetic acid. This route first requires the acid-catalyzed hydrolysis of dehydroacetic acid to form 4-hydroxy-6-methyl-2-pyrone, which is subsequently converted to the target nicotinic acid derivative via ammonolysis.[3][4][5]
While conceptually straightforward, this pathway presents several practical challenges that can impact yield, purity, and scalability. This guide directly addresses these critical points to provide a self-validating framework for your synthetic work.
Core Synthetic Workflow
The primary synthetic route is visualized below, outlining the transformation from a common starting material to the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My yield of this compound is significantly lower than expected after the ammonolysis of the pyrone intermediate. What are the common causes?
Answer: Low yield in the final step is a frequent challenge and typically stems from one of three areas: incomplete reaction, product loss during workup, or competing side reactions.
-
Incomplete Reaction: The conversion of 4-hydroxy-6-methyl-2-pyrone to the nicotinic acid requires ring-opening followed by recyclization. Ensure that the pyrone starting material is fully dissolved in the aqueous ammonium hydroxide. If solubility is an issue, gentle warming or the use of a co-solvent can be explored, though this may also promote side reactions. The reaction often requires several hours; monitor its completion via Thin Layer Chromatography (TLC) before proceeding to workup.[6]
-
Product Loss During Workup: This is the most common culprit. The product is an amphoteric molecule, and its solubility is highly dependent on pH.
-
Precipitation: The product is typically isolated by acidifying the basic reaction mixture. If the pH is too low or too high, the product may remain in solution as a salt. Carefully adjust the pH with concentrated hydrochloric acid to the isoelectric point, where the product has minimum solubility, to ensure maximum precipitation.[7]
-
Filtration: Ensure the precipitated solid is thoroughly cooled in an ice bath before filtration to minimize losses to the filtrate. Wash the collected solid with cold water, not organic solvents in which it might have some solubility.
-
-
Side Reactions: While less common under controlled conditions, prolonged heating or excessively high temperatures can lead to decomposition or polymerization products, which complicate purification and reduce the yield of the desired product.
Question 2: I am struggling to purify the final product. TLC analysis of my crude material shows multiple spots. What are the likely impurities and the best purification strategy?
Answer: The primary impurities are typically unreacted 4-hydroxy-6-methyl-2-pyrone and potential side-products from the ammonolysis.
-
Common Impurities:
-
Unreacted Starting Material: The pyrone starting material is a common contaminant if the reaction is incomplete.
-
Ring-Opened Amide: The intermediate acyclic amide, formed after the initial reaction with ammonia, may be present if it fails to cyclize completely.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the crude product. The choice of solvent is critical. Based on analogous structures, recrystallization from 50% aqueous acetic acid or hot water can yield a highly pure product.[7] Experiment with different solvent systems (e.g., water, ethanol/water, acetic acid/water) to find the optimal conditions.
-
Washing: Before recrystallization, ensure the crude solid is thoroughly washed with cold water to remove inorganic salts introduced during the pH adjustment.[7]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A polar eluent system, such as Dichloromethane/Methanol (e.g., 20:1), is a good starting point for separating the highly polar nicotinic acid product from less polar impurities.[6]
-
Question 3: The initial hydrolysis of dehydroacetic acid to 4-hydroxy-6-methyl-2-pyrone is giving a dark, tarry substance instead of a clean white solid. What is going wrong?
Answer: The formation of tarry byproducts during the acid hydrolysis of dehydroacetic acid is almost always due to improper temperature control.
The reaction involves heating the starting material in concentrated sulfuric acid.[3] This is a strongly exothermic and dehydrating environment. If the temperature exceeds the optimal range (around 130°C), charring and polymerization will occur, leading to the dark, intractable material you are observing.
Solution:
-
Strict Temperature Monitoring: Use a thermometer directly in the reaction flask and a controlled heating source (e.g., an oil bath) to maintain the temperature at 130°C.
-
Controlled Heating: Heat the mixture gradually to the target temperature.
-
Rapid Quenching: As soon as the reaction is complete (typically after about 10 minutes), pour the hot mixture directly onto chopped ice.[3] This rapid cooling and dilution halts the reaction and precipitates the pyrone product before it can decompose, usually resulting in a clean, filterable solid.
Troubleshooting Decision Workflow
For a systematic approach to diagnosing low yield, follow the logical progression outlined below.
Caption: A decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for monitoring reaction progress? A: Thin Layer Chromatography (TLC) is the most effective and immediate method.[6] Use a polar solvent system like Ethyl Acetate/Hexane (1:1) or Dichloromethane/Methanol (10:1). The product, being a carboxylic acid, will have a much lower Rf value (it will stick to the baseline more) than the pyrone starting material. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q: What are the critical safety precautions for this synthesis? A:
-
Concentrated Sulfuric Acid: This is highly corrosive. Always wear gloves, safety glasses, and a lab coat. When preparing the hydrolysis reaction, add the dehydroacetic acid to the acid slowly. When quenching, pour the hot acid mixture into ice slowly and with stirring to manage the exothermic release.
-
Ammonium Hydroxide: Use concentrated ammonium hydroxide in a well-ventilated fume hood as it releases pungent and irritating ammonia gas.
-
Pressure: Do not conduct the ammonolysis in a sealed vessel, as heating can generate pressure from ammonia gas.
Q: Can I use other ammonia sources for the second step? A: Aqueous ammonium hydroxide is ideal because it serves as both the reagent and the solvent. While other sources like ammonia gas in an organic solvent could theoretically work, they introduce complexity (handling of gas, solvent selection) and offer no significant advantage for this specific transformation on a lab scale.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid
This protocol is adapted from established literature procedures.[3]
Materials:
-
Dehydroacetic acid
-
Sulfuric acid (92-98%)
-
Ice
-
Deionized water
Procedure:
-
Place 5 mL of concentrated sulfuric acid (92%) in a 25 mL round-bottom flask.
-
Carefully heat the flask in an oil bath to 130°C.
-
Once the temperature is stable, add 1.0 g of dehydroacetic acid to the hot acid in small portions with stirring.
-
Maintain the mixture at 130°C for 10 minutes. The solution should turn a dark brown.
-
While still warm, carefully pour the reaction mixture into a beaker containing approximately 50 g of chopped ice.
-
A white or off-white precipitate will form immediately. Stir the slurry for a few minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.
-
Dry the resulting white solid in a desiccator or a vacuum oven at low heat. A typical yield is around 80-86%.
Protocol 2: Synthesis of this compound
This protocol is a composite based on the reaction of pyrones with ammonia.[3][7]
Materials:
-
4-Hydroxy-6-methyl-2-pyrone (from Protocol 1)
-
Aqueous ammonium hydroxide (14-28%)
-
Concentrated hydrochloric acid
-
Ice
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 1.0 g of 4-hydroxy-6-methyl-2-pyrone.
-
Add 20 mL of 14% aqueous ammonium hydroxide to the flask. Ensure the flask is in a well-ventilated fume hood.
-
Heat the mixture to a gentle reflux (around 80-90°C) with stirring. Continue heating for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the solution to room temperature and then further in an ice bath.
-
With continuous stirring in the ice bath, slowly add concentrated hydrochloric acid dropwise to the solution. The product will begin to precipitate.
-
Continue adding acid until the solution is strongly acidic (pH 2-3). Check the pH with litmus paper or a pH meter.
-
Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the yellow, microcrystalline solid by vacuum filtration.
-
Wash the filter cake with two portions of cold water and then a small amount of cold ethanol.
-
Dry the product thoroughly. The expected yield is typically in the range of 70-90%. The product can be further purified by recrystallization if necessary.
Summary of Reaction Parameters
| Step | Key Reagents | Temperature | Time | Typical Yield | Key Considerations |
| 1. Hydrolysis | Dehydroacetic Acid, H₂SO₄ | 130°C | 10 min | 80-86% | Strict temperature control is critical to prevent charring.[3] |
| 2. Ammonolysis | 4-Hydroxy-6-methyl-2-pyrone, NH₄OH | Reflux (~90°C) | 4-6 hours | 70-90% | Careful pH adjustment during workup is essential for product isolation.[7] |
References
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health (NIH). Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: [Link]
-
6-hydroxynicotinic acid. Organic Syntheses Procedure. Available at: [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
-
Synthesis method of 6-methyl nicotine. Patsnap. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Hydroxy-6-methyl-2-pyrone synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Hydroxy-6-methylnicotinic Acid
Introduction
Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methylnicotinic acid (CAS 67367-33-3).[1][2] This molecule is a valuable building block in medicinal chemistry and drug development. However, its synthesis can present challenges, leading to variable yields and purity issues. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis, troubleshooting common problems, and improving overall yield and purity. We will focus on the prevalent synthetic route starting from 4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic Acid Lactone (TAL).
Synthesis Overview: From a Pyrone to a Pyridine
The most common and accessible route to this compound involves the ring transformation of 4-Hydroxy-6-methyl-2-pyrone (TAL) with an ammonia source. This reaction effectively replaces the oxygen atom in the pyrone ring with a nitrogen atom to form the desired pyridine core. While conceptually straightforward, the efficiency of this transformation is highly dependent on precise control over reaction parameters.
Reaction Pathway Diagram
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide & Optimization Strategies
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Q1: My overall yield is consistently low (<50%). What are the most critical factors I should investigate?
Low yield is the most frequent complaint. The issue rarely stems from a single cause but rather a combination of factors. A systematic approach is crucial for diagnosis.
Answer: The primary factors influencing yield are the purity of the starting material, the reaction conditions (especially temperature and pH), and losses during product isolation.
-
Purity of Starting Material (TAL): The purity of your 4-Hydroxy-6-methyl-2-pyrone is paramount. Impurities from its own synthesis (e.g., from dehydroacetic acid) can interfere with the amination reaction.[3]
-
Recommendation: Verify the purity of TAL using NMR or melting point analysis. If necessary, recrystallize the starting material from water or an ethanol/water mixture.
-
-
Reaction Conditions:
-
Ammonia Concentration: The concentration of aqueous ammonia is critical. A significant excess is required to drive the reaction forward and ensure the nucleophilic attack on the pyrone ring is efficient.
-
Temperature Control: The reaction is typically performed at elevated temperatures. However, excessive heat can lead to decomposition and the formation of dark, tarry byproducts. A temperature range of 100-120 °C in a sealed vessel is a common starting point.
-
Reaction Time: This reaction is not instantaneous. Insufficient reaction time will result in a low conversion rate. Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin-Layer Chromatography (TLC) or HPLC.[4][5]
-
-
Product Isolation and Work-up: Significant product loss often occurs during this stage. The product is an amino acid and has amphoteric properties, meaning its solubility is highly pH-dependent.
-
Recommendation: After the reaction, the product exists as its ammonium salt. To precipitate the free acid, the solution must be carefully acidified. Add concentrated hydrochloric or sulfuric acid dropwise while cooling the mixture in an ice bath until the solution is strongly acidic (pH 1-2).[6] Premature or incomplete precipitation will leave a substantial amount of product dissolved in the mother liquor.
-
Q2: I'm observing a lot of dark, tar-like byproducts. How can I improve the reaction's selectivity and obtain a cleaner product?
The formation of colored impurities is a common sign of side reactions, often caused by excessive heat or incorrect stoichiometry.
Answer: Improving selectivity involves meticulous temperature control, ensuring an inert atmosphere, and optimizing the order of reagent addition.
-
Strict Temperature Management: As mentioned, high temperatures can cause polymerization and decomposition of both the starting material and the product.
-
Recommendation: Use an oil bath and a digital temperature controller to maintain a stable reaction temperature. Avoid aggressive, direct heating with a mantle. A gradual ramp-up to the target temperature can also be beneficial.
-
-
Atmosphere Control: While not always reported, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.
-
Purification Strategy: If byproducts are still present, a purification step is necessary.
-
Decolorization: Before acidification and precipitation, you can treat the hot, alkaline reaction mixture with activated charcoal to adsorb many of the high-molecular-weight colored impurities. Stir with charcoal for 15-30 minutes, then filter the hot solution through a pad of celite to remove the charcoal before proceeding to acidification.
-
Recrystallization: The crude, colored product can be purified by recrystallization. Based on procedures for similar structures, 50% aqueous acetic acid or a large volume of hot water can be effective solvents for this purpose.[6]
-
Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. What could be the cause?
An incomplete reaction is frustrating and points towards issues with either the reaction equilibrium or the fundamental reactivity.
Answer: Stalling is often due to an insufficient excess of the aminating agent or a pH that is not optimal for the reaction.
-
Reagent Stoichiometry: The ring-opening and re-closure mechanism is an equilibrium process. A large excess of aqueous ammonia is necessary to push the equilibrium towards the pyridine product.
-
Recommendation: Ensure you are using a significant molar excess of ammonia. For laboratory-scale synthesis, using concentrated aqueous ammonia as the solvent is a common practice.
-
-
Monitoring Reaction Progress: It is crucial to have a reliable method to determine if the reaction is truly stalled or just very slow.
-
TLC Analysis: Develop a TLC system to track the disappearance of the starting material. A typical mobile phase could be a mixture of ethyl acetate and methanol with a small amount of acetic acid. The starting pyrone will have a different Rf value than the nicotinic acid product.
-
Protocol: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. Run the plate and visualize under UV light. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[7]
-
Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Experimental Protocol: Synthesis from 4-Hydroxy-6-methyl-2-pyrone
This protocol is a representative procedure synthesized from common organic chemistry practices and literature on analogous transformations.[6] Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
4-Hydroxy-6-methyl-2-pyrone (TAL) (1.0 eq)
-
Concentrated Aqueous Ammonia (28-30%)
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Charcoal
-
Celite
-
Deionized Water
Procedure:
-
Reaction Setup: In a high-pressure steel autoclave or a thick-walled sealed glass tube, place 4-Hydroxy-6-methyl-2-pyrone (e.g., 10.0 g).
-
Reagent Addition: Add concentrated aqueous ammonia in a large excess (e.g., 100 mL).
-
Reaction: Seal the vessel securely. Place the vessel in an oil bath preheated to 110 °C. Stir the reaction mixture magnetically for 12-24 hours.
-
Monitoring: (Optional but recommended) After cooling, a small aliquot can be carefully removed to check for the disappearance of the starting material by TLC.
-
Cooling & Depressurization: Once the reaction is complete, cool the vessel to room temperature before opening.
-
Decolorization: Transfer the dark reaction solution to a beaker. Add activated charcoal (approx. 1 g). Heat the mixture to about 60-70 °C with stirring for 20 minutes.
-
Filtration: Prepare a Büchner funnel with a thin pad of celite over the filter paper. Filter the hot solution to remove the charcoal. Wash the filter cake with a small amount of hot water.
-
Precipitation: Cool the clear filtrate in an ice bath. With vigorous stirring, add concentrated HCl dropwise. The product will begin to precipitate. Continue adding acid until the pH is ~2.
-
Isolation: Allow the mixture to stir in the ice bath for another hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with two portions of cold deionized water, followed by a small portion of cold ethanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight. The product should be a light yellow or off-white microcrystalline solid.
Frequently Asked Questions (FAQs)
Q1: Are there alternative or "greener" synthetic routes for the precursor, TAL? A1: Yes, there is significant research into the biosynthesis of Triacetic Acid Lactone (TAL). This involves using genetically engineered microorganisms, such as Saccharomyces cerevisiae or E. coli, that express an enzyme called 2-pyrone synthase (2-PS).[8] This enzyme can convert glucose into TAL, offering a more sustainable route from renewable feedstocks compared to traditional chemical synthesis.[3][9]
Q2: What is the expected yield for this reaction? A2: With careful optimization of the protocol described above, yields in the range of 60-80% are achievable. However, initial attempts without optimization may result in lower yields.
Q3: Can I use a different base, like sodium hydroxide, instead of ammonia? A3: No, ammonia (or an ammonia source) is essential for this reaction. It serves not only as a base but also as the source of the nitrogen atom that is incorporated into the pyridine ring. Using a base like NaOH would lead to ring-opening and decomposition, not the desired ring transformation.
Data Summary Table
| Parameter | Sub-Optimal Condition | Potential Negative Outcome | Recommended Optimization |
| Starting Material | Impure TAL | Low conversion, side reactions | Recrystallize TAL before use |
| Temperature | > 140 °C | Tarry byproducts, decomposition | Maintain at 100-120 °C with precise control |
| Reaction Time | < 12 hours | Incomplete reaction | Monitor by TLC to determine endpoint (typically 12-24h) |
| Work-up pH | pH > 3 | Product remains dissolved, low yield | Acidify to pH 1-2 with cooling |
| Purification | None | Colored, impure product | Use activated charcoal and/or recrystallize crude product |
References
- Electronic Supplementary Information - The Royal Society of Chemistry.
- ChemicalBook. This compound synthesis.
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
- BenchChem. Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate.
- Zhao Group @ UIUC, University of Illinois. Microbial synthesis of triacetic acid lactone.
- Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- BenchChem. Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate.
- Organic Syntheses. 6-hydroxynicotinic acid. Org. Synth. 1956, 36, 44.
- BenchChem. Scalability challenges in the synthesis of Methyl 6-methylnicotinate.
- PubMed. Microbial synthesis of triacetic acid lactone.
- ResearchGate. Triacetic acid lactone (TAL; 4-hydroxy-6-methyl-2-pyrone) biosynthesis...
- Triacetic Acid Lactone and 4-Hydroxycoumarin as Bioprivileged Molecules for the Development of Performance Advantaged Organic Corrosion Inhibitors.
- Wikipedia. Triacetic acid lactone.
- ResearchGate. Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol).
- Santa Cruz Biotechnology. 4-Hydroxy-6-methyl-nicotinic acid, CAS 67367-33-3.
- PubChem. Methyl 4-hydroxy-6-methylnicotinate.
- ChemicalBook. 4-Hydroxy-6-methyl-2-pyrone synthesis.
- This compound CAS: 67367-33-3.
- Google Patents. Process for the production of 6-methylnicotinic acid ester.
- NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Google Patents. Process for the preparation of 6-methyl-nicotinic-acid esters.
Sources
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. Triacetic acid lactone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Microbial synthesis of triacetic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Hydroxy-6-methylnicotinic Acid
Welcome to the Technical Support Center for heterocyclic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Hydroxy-6-methylnicotinic acid (CAS 67367-33-3).[1][2] As a crucial pyridine-based structural motif in pharmaceutical and agrochemical research, its efficient synthesis is paramount.[3] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation.
Understanding the Primary Synthetic Pathway
The synthesis of substituted pyridines, including this compound, often relies on the condensation of carbonyl compounds with a nitrogen source. A common and adaptable route involves the reaction of an acetoacetate derivative with a formamide equivalent, which proceeds through cyclization and subsequent aromatization to form the pyridine ring. Understanding this core pathway is essential for diagnosing deviations that lead to side products.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide: Side Reactions & Byproducts
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, and I have a significant amount of unreacted starting material. What are the likely causes?
Answer: Low conversion is a common issue in pyridine synthesis and typically points to three areas: incomplete reaction, equilibrium limitations, or suboptimal reaction conditions.
-
Causality - Incomplete Initial Condensation: The initial formation of the enamine intermediate from ethyl acetoacetate and formamide is a critical step. If the temperature is too low or the reaction time is too short, this step will not go to completion. Water can also inhibit this step; ensure all reagents and glassware are anhydrous.
-
Causality - Inefficient Cyclization: The subsequent cyclization to the dihydropyridine intermediate requires sufficient thermal energy.[4] Reactions are often run at reflux in solvents like glacial acetic acid or methanol to drive this step.[4] Insufficient heat will stall the reaction at the intermediate stage.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use anhydrous solvents and fresh formamide.
-
Optimize Temperature: Ensure the reaction mixture is maintained at the appropriate reflux temperature for your chosen solvent. High temperatures can sometimes be avoided by performing the condensation under acidic conditions.
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[5][6] Extend reaction times until the starting material spot on the TLC plate has disappeared or significantly diminished.
-
Question 2: My LC-MS and NMR data show a major byproduct that isn't the starting material. What could it be?
Answer: The formation of stable, off-pathway byproducts is a clear indicator of a specific side reaction dominating. The identity of the byproduct provides crucial clues to the reaction's failure mode.
-
Probable Side Product 1: Michael Adduct: If the initial Michael addition occurs but the subsequent cyclization fails, you may isolate a stable Michael adduct. This is often due to steric hindrance or electronic factors that disfavor the ring-closing step.[4]
-
Probable Side Product 2: Dihydropyridine Intermediate: The final step in many pyridine syntheses is an oxidation or aromatization to form the stable aromatic ring.[3] If the oxidizing agent is weak, insufficient, or absent, the reaction can stall at the 1,4-dihydropyridine stage. This is a very common impurity.
-
Probable Side Product 3: Self-Condensation of Acetoacetate: Ethyl acetoacetate can undergo self-condensation (a Claisen condensation) under basic or even neutral conditions to form dehydroacetic acid, which can further react to produce a variety of impurities.
Caption: Key decision points where side reactions can occur during synthesis.
Question 3: My crude product is a dark, tarry substance that is very difficult to purify. How can I clean it up?
Answer: The formation of tar or polymeric material often results from high reaction temperatures, extended reaction times in the presence of strong acids or bases, or the decomposition of unstable intermediates. Purification requires a robust, multi-step approach.
-
Causality - Polymerization: Pyridine and its precursors can be sensitive to highly acidic conditions and high heat, leading to polymerization. Over-oxidation can also generate highly reactive species that polymerize.[5]
-
Self-Validating Purification Protocol:
-
Initial Workup: After the reaction, cool the mixture and neutralize it carefully. For acidic reactions, use a saturated sodium bicarbonate solution until gas evolution ceases.[7] For basic reactions, use a dilute acid like 1M HCl.
-
Solvent Extraction: Extract the neutralized mixture with an appropriate organic solvent (e.g., ethyl acetate). This will separate the product and organic-soluble impurities from inorganic salts and highly polar tars.
-
pH-Controlled Precipitation: this compound is amphoteric. After extraction, you can often purify it by acidifying the aqueous layer to a low pH (e.g., pH 2-3) with HCl. The carboxylic acid should precipitate out of the solution. Filter the solid and wash it with cold water.
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid. This is highly effective at removing closely related impurities.
-
| Byproduct Type | Probable Cause | Key Identification Marker (Hypothetical) | Mitigation Strategy |
| Dihydropyridine Intermediate | Incomplete aromatization/oxidation | Signals in ¹H NMR around 4.5-5.5 ppm; M+2 peak in MS | Add a mild oxidizing agent (e.g., air, DDQ) or ensure reaction conditions promote aromatization.[3] |
| Michael Adduct | Failed cyclization | Absence of pyridine ring signals in NMR; presence of open-chain carbonyl and amine signals | Increase reaction temperature; use a catalyst that promotes cyclization (e.g., acetic acid).[4] |
| Over-Oxidized Products | Reaction temperature too high; excess oxidant | Presence of additional carboxylic acid signals in NMR; loss of the methyl group signal | Carefully control reaction temperature and stoichiometry of the oxidizing agent.[5] |
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of the nitrogen source for the reaction?
A1: The nitrogen source is fundamental. While simple ammonia can be used, ammonium acetate is often preferred.[4] It serves as both the nitrogen source and a mild acidic catalyst that promotes the necessary dehydration and cyclization steps, often leading to higher yields and cleaner reactions.
Q2: My synthesis requires an oxidation step. What are some "greener" or more efficient alternatives to heavy metal oxidants?
A2: The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable advocates for avoiding heavy metals and poor atom-economy oxidants.[3] Preferable choices include using O₂ (air) or H₂O₂ as the terminal oxidant, often with a catalyst. Direct formation of the aromatic system by eliminating a small molecule like water is the most ideal "green" approach.[3]
Q3: Can this synthesis be performed in a "one-pot" or telescoped process to improve efficiency?
A3: Yes, multi-component reactions that form the pyridine ring in a single step are highly desirable and often possible.[3] A one-pot process that combines the initial condensation, cyclization, and final aromatization without isolating intermediates can significantly improve efficiency and reduce waste. This, however, requires careful optimization of reaction conditions to ensure each step proceeds cleanly before the next begins.
Experimental Protocols
Protocol 1: Optimized Purification by pH-Controlled Precipitation
This protocol assumes the reaction has been completed and quenched.
-
Neutralization & Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until all acid is neutralized (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and set them aside (this contains neutral byproducts).
-
-
Acidification & Precipitation:
-
Place the remaining aqueous layer in an ice bath and stir.
-
Slowly add 1M HCl dropwise to the aqueous layer. Monitor the pH. The product will begin to precipitate as the solution becomes acidic.
-
Continue adding acid until the pH is approximately 3-4 to ensure complete precipitation.
-
-
Isolation & Drying:
-
Filter the resulting white/off-white solid using a Büchner funnel.
-
Wash the solid cake with two portions of cold deionized water, followed by a small portion of cold ethanol to aid in drying.
-
Dry the purified product under vacuum at 50 °C to a constant weight.
-
References
- BenchChem (2025). Troubleshooting common issues in pyridine synthesis.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Pyridine Ring Synthesis.
- The Royal Society of Chemistry.
- Baran Lab, Scripps Research (2004). Pyridine Synthesis: Cliff Notes.
- ChemicalBook. This compound synthesis.
- PubMed Central, NIH. Advances on the biosynthesis of pyridine rings.
- Open Access Journals. A Brief View on Pyridine Compounds.
- Unknown Source. (48)
- BenchChem (2025).
- Santa Cruz Biotechnology. 4-Hydroxy-6-methyl-nicotinic acid, CAS 67367-33-3.
- BenchChem (2025).
- Unknown Source. 432689 this compound CAS: 67367-33-3.
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxy-6-methylnicotinic Acid
Welcome to the technical support center for the synthesis and optimization of 4-Hydroxy-6-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to not only solve problems but also to provide a framework for rational optimization.
A critical aspect to understand from the outset is the tautomeric nature of the target molecule. This compound exists in equilibrium with its more stable lactam tautomer, 4-hydroxy-6-methyl-2(1H)-pyridone. For the purpose of synthesis and characterization, it is often the pyridone form that is isolated and handled. This guide will address the synthesis of this stable pyridone form.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and analysis of this compound and its pyridone tautomer.
Q1: What is the most common and accessible synthetic route to 4-Hydroxy-6-methyl-2(1H)-pyridone?
A1: The most frequently cited and practical laboratory-scale synthesis starts from commercially available dehydroacetic acid. This process involves two key steps:
-
Ring Opening and Re-cyclization: Dehydroacetic acid is first treated with a strong acid, such as sulfuric acid, to yield 4-hydroxy-6-methyl-2-pyrone.[1]
-
Amination: The resulting pyrone is then reacted with an ammonia source, typically aqueous ammonium hydroxide, to replace the ring oxygen with a nitrogen atom, forming the desired 4-hydroxy-6-methyl-2(1H)-pyridone.[1]
Q2: Can you explain the tautomerism between this compound and 4-hydroxy-6-methyl-2(1H)-pyridone?
A2: Certainly. This is a classic case of lactam-lactim tautomerism. The 4-hydroxy-6-methyl-2(1H)-pyridone form is the lactam, characterized by a carbonyl group (C=O) and an N-H bond within the ring. The this compound form is the lactim, which features a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) in the ring. In solid state and in most common solvents, the equilibrium heavily favors the more stable lactam (pyridone) form. This is crucial for spectroscopic analysis, as the observed data will correspond to the pyridone structure.
Q3: What are the best analytical techniques to monitor reaction progress and confirm product identity?
A3: A multi-technique approach is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring of the consumption of starting materials and the appearance of the product. It is fast, efficient, and helps in determining the reaction endpoint.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The spectra will confirm the presence of the methyl group, the aromatic protons, and the characteristic shifts associated with the pyridone ring.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[2]
-
Melting Point Analysis: A sharp melting point, consistent with literature values, is a good indicator of purity.
Q4: What are the primary safety considerations for this synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Key hazards include:
-
Corrosive Acids: Concentrated sulfuric acid, used in the first step, is highly corrosive and requires handling in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia: Aqueous ammonium hydroxide is a corrosive irritant with a pungent odor. All work should be conducted in a well-ventilated fume hood.
-
Organic Solvents: Standard precautions for handling flammable organic solvents used during extraction and purification (e.g., chloroform, ethyl acetate) should be observed.
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Causes | Solutions & Scientific Rationale |
| Issue 1: Low Yield in Pyridone Formation | 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Suboptimal pH during Workup: The product is amphoteric. Incorrect pH can lead to loss of product in the aqueous phase. 3. Side Reactions: High temperatures can sometimes lead to decomposition or polymerization of starting materials or products. | 1. Optimize Reaction Conditions: a. Time: Extend the reaction time and monitor by TLC until the starting pyrone spot has disappeared. b. Temperature: While reflux is often used, ensure controlled heating to prevent decomposition. For the reaction of 4-hydroxy-6-methyl-2-pyrone with ammonia, heating is typically required to drive the reaction forward.[1] 2. Controlled Acidification: After the reaction with ammonia, the product exists as its ammonium salt. It must be carefully acidified to its isoelectric point to precipitate out of the solution. Add acid dropwise while monitoring the pH and precipitation. Over-acidification can re-solubilize the product. 3. Temperature Control: Use a stable heat source (e.g., oil bath) to maintain a consistent temperature and avoid localized overheating. |
| Issue 2: Product is an Off-Color or Gummy Solid | 1. Presence of Impurities: Colored impurities may co-precipitate with the product. 2. Trapped Solvents: Inefficient drying can leave residual solvent, resulting in a non-crystalline solid. 3. Incomplete Reaction: The presence of unreacted starting material can interfere with crystallization. | 1. Recrystallization: This is the most effective method for purification. Water or an ethanol/water mixture is often a suitable solvent system. The goal is to dissolve the product in a minimum amount of hot solvent and allow it to slowly cool, leaving impurities behind in the mother liquor. 2. Activated Charcoal Treatment: If the product is highly colored, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. The charcoal is then removed by hot filtration. 3. Thorough Drying: Dry the final product under vacuum, possibly with gentle heating, to remove all traces of solvent. |
| Issue 3: Complex or Unclear NMR Spectrum | 1. Presence of Tautomers: While the pyridone form dominates, solvent effects can sometimes allow for the detection of minor tautomers, leading to extra peaks. 2. Residual Solvent: Peaks corresponding to solvents used in the workup (e.g., ethanol, ethyl acetate) may be present. 3. Salt Formation: If the product was not fully neutralized, it might exist as a salt, which can significantly alter chemical shifts and peak shapes (often causing broadening). | 1. Use a Standard NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often excellent for pyridone compounds as it can help resolve N-H protons. Comparing spectra in different solvents (e.g., DMSO-d₆ vs. D₂O) can help identify exchangeable protons.[2] 2. High Vacuum Drying: Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample to eliminate solvent peaks. 3. Ensure Neutrality: Before final isolation, ensure the product is at its isoelectric point. If necessary, wash the isolated solid with cold deionized water to remove any residual salts. |
Part 3: Experimental Protocols & Visualizations
Overall Synthesis Workflow
The diagram below illustrates the two-step conversion of dehydroacetic acid to the target 4-hydroxy-6-methyl-2(1H)-pyridone.
Caption: Synthetic pathway from dehydroacetic acid.
Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid
Adapted from Macías-Ruvalcaba, et al., 2014.[1]
-
Reaction Setup: In a 50 mL flask, place dehydroacetic acid (e.g., 1.0 mmol).
-
Acid Addition: Carefully add a 92% aqueous solution of sulfuric acid (e.g., 5.0 mmol).
-
Heating: Heat the mixture to 130°C and maintain for 10 minutes. The mixture will become a dark solution.
-
Quenching: While still warm, carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice. A white precipitate will form immediately.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with several portions of cold water to remove residual acid.
-
Drying: Dry the solid to obtain 4-hydroxy-6-methyl-2-pyrone, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-Hydroxy-6-methyl-2(1H)-pyridone
Adapted from Macías-Ruvalcaba, et al., 2014.[1]
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 4-hydroxy-6-methyl-2-pyrone (e.g., 1.5 mmol) with 20 mL of 95% ethanol and 20 mL of methanol.
-
Base Addition: Add aqueous ammonium hydroxide to the mixture.
-
Reflux: Heat the reaction mixture to reflux. Monitor the reaction's completion using TLC analysis.
-
Concentration: Once the reaction is complete, reduce the solvent volume using a rotary evaporator. A precipitate will form.
-
Isolation: Filter the precipitate and wash it sequentially with cold methanol and then diethyl ether to remove soluble impurities.
-
Drying: Dry the isolated solid under vacuum to yield the final product, 4-hydroxy-6-methyl-2(1H)-pyridone.
Troubleshooting Logic for Low Yield
The following diagram provides a decision-making workflow for addressing low product yields.
Caption: Decision tree for troubleshooting low yield.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from [Link]
-
Macías-Ruvalcaba, N. A., et al. (2014). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 19(7), 9634-9648. Available at: [Link]
Sources
Troubleshooting 4-Hydroxy-6-methylnicotinic acid crystallization
<Technical Support Center: 4-Hydroxy-6-methylnicotinic acid Crystallization
Welcome to the technical support center for the crystallization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Drawing from established principles of physical chemistry and practical laboratory experience, this resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Section 1: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyridine ring, a carboxylic acid group, and a hydroxyl group.[1][2] Its structure presents unique challenges and opportunities for crystallization. The presence of both acidic (carboxylic acid) and weakly basic (pyridine nitrogen) functionalities, along with hydrogen-bonding hydroxyl groups, means that its solubility is highly sensitive to pH and solvent choice.[3][4][5] A recent study demonstrated that various hydroxynicotinic acids yield a wide diversity of crystal forms—from individual crystals to microcrystalline powders and amorphous solids—simply by adjusting the pH of an aqueous solution.[6][7]
Section 2: Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues encountered during the crystallization of this compound. Each question is followed by an explanation of the underlying causes and a step-by-step protocol for resolution.
FAQ 1: No crystals are forming, and my solution remains clear. What should I do?
Underlying Cause: This situation arises when the solution is undersaturated, meaning the concentration of your compound is below its solubility limit under the current conditions.[8] Alternatively, the solution may be supersaturated but lacks the necessary activation energy for nucleation (the initial formation of crystal seeds).[9]
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[8][10] The microscopic imperfections on the glass provide high-energy sites that can promote nucleation.
-
Concentrate the Solution: If scratching fails, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent.[8][10] This increases the solute concentration. Allow the solution to cool slowly again. Be careful not to evaporate too much solvent too quickly, as this can lead to rapid precipitation of an impure solid.[10]
-
Introduce a Seed Crystal: If you have a small crystal of this compound from a previous successful crystallization, add it to the supersaturated solution.[8] This bypasses the initial nucleation energy barrier and provides a template for crystal growth.
-
Cool to a Lower Temperature: If crystals still haven't formed, the solubility of the compound might be higher than anticipated. Try cooling the solution further using an ice bath or refrigerator.[8] Slower cooling is generally preferred to obtain higher purity crystals.
FAQ 2: My compound has "oiled out," forming liquid droplets instead of solid crystals. How can I fix this?
Underlying Cause: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the level of supersaturation is so high that the solute separates into a second liquid phase instead of an ordered solid lattice.[10] This is a common problem with organic compounds, especially when the solution is cooled too quickly or is highly concentrated.[10][11] Impurities can also depress the melting point, exacerbating this issue.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% of the original volume) to decrease the supersaturation level upon cooling.[10]
-
Slow Down the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like an ice bath. Slower cooling provides molecules with the time needed to arrange themselves into an ordered crystal lattice.
-
Modify the Solvent System: Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" or "anti-solvent" (in which the compound is less soluble but is miscible with the good solvent) until the solution becomes faintly cloudy (the saturation point).[12][13] Then, allow it to cool slowly.
FAQ 3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. What went wrong?
Underlying Cause: The rapid formation of a fine powder or very small needles indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[10] This typically happens when a solution is highly supersaturated or cooled too quickly, leading to the simultaneous formation of a massive number of nuclei.[14] While the yield may be high, the purity is often compromised as impurities get trapped in the rapidly forming solid.[10]
Troubleshooting Protocol:
-
Reduce the Level of Supersaturation: The most effective solution is to use more solvent. Re-heat the solution to dissolve the powder, then add an additional 10-25% of the solvent.[10] This will lower the supersaturation level as it cools, favoring slower, more controlled crystal growth on fewer nuclei.
-
Control the Cooling Process: Avoid flash-cooling in a cold bath. Let the solution cool gradually on the benchtop. Insulating the flask can further slow the process. An ideal crystallization should show initial crystal formation after about 5-15 minutes, with continued growth over 20-30 minutes or longer.[10]
-
Consider a Different Solvent: A solvent in which the compound has slightly lower solubility at boiling temperatures may provide a more controlled crystallization window.
FAQ 4: My final product has poor purity or is discolored. How can I improve it?
Underlying Cause: Discoloration is often due to high-molecular-weight, colored impurities that co-precipitate with your product. Poor purity can result from crystallization that is too rapid or from using an inappropriate solvent that also crystallizes impurities.[10][12]
Troubleshooting Protocol:
-
Activated Charcoal Treatment: If the solution is colored, add a very small amount of activated charcoal to the hot solution before filtration.[12] The charcoal will adsorb the colored impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired compound, reducing the overall yield.[10]
-
-
Perform a Hot Filtration: After the charcoal treatment (or if you suspect insoluble impurities), perform a hot filtration to remove the charcoal and any other solid contaminants before allowing the solution to cool and crystallize.
-
Optimize the Solvent: Ensure your chosen solvent has a steep solubility curve for your compound—high solubility when hot and low solubility when cold. This maximizes recovery while leaving impurities behind in the mother liquor.
-
Recrystallization: The most reliable method to improve purity is to perform the crystallization again. Dissolve the impure crystals in a minimal amount of fresh, hot solvent and repeat the cooling and filtration process.
Section 3: Key Experimental Parameters & Methodologies
Success in crystallization hinges on the careful control of several key parameters.
Solvent Selection
The choice of solvent is the most critical factor. An ideal solvent should:
-
Dissolve the compound completely when hot.
-
Dissolve the compound sparingly or not at all when cold.
-
Be chemically inert to the compound.
-
Have a boiling point low enough to be easily removed from the crystals.[12][13]
For this compound, its polar nature suggests that polar solvents are a good starting point.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds; high boiling point can make drying difficult.[12] The solubility of nicotinic acid derivatives is highly pH-dependent in water.[4][5][15] |
| Ethanol | 78 | 24.5 | A versatile solvent for many organic compounds.[16] Often used in solvent pairs with water.[13] |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and with a lower boiling point. |
| Acetic Acid | 118 | 6.2 | Can be effective but is reactive with certain functional groups and difficult to remove.[12][13] |
| Acetone | 56 | 20.7 | A good solvent with a low boiling point, often used in solvent pairs with non-polar solvents like hexanes.[16] |
pH Adjustment Crystallization Workflow
Given the amphoteric nature of this compound, pH adjustment is a powerful crystallization technique.[3] The compound's solubility will be highest at low pH (where the pyridine nitrogen is protonated) and high pH (where the carboxylic acid is deprotonated), and lowest near its isoelectric point.
Caption: Workflow for pH adjustment crystallization.
Anti-Solvent Crystallization Workflow
This technique is useful when a single solvent with a steep solubility curve cannot be found. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" to reduce the compound's solubility and induce crystallization.[11][14]
Caption: General workflow for anti-solvent crystallization.
Section 4: Advanced Concepts - Polymorphism
What is polymorphism? Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[17] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. Controlling polymorphism is critical in the pharmaceutical industry as it can impact a drug's bioavailability and shelf-life.[18][19]
How do I know if I have a polymorphism issue? You might suspect polymorphism if you observe different crystal habits (e.g., needles vs. plates) or different melting points from batches crystallized under slightly different conditions (e.g., different solvents, different cooling rates).
How can I control polymorphism? Controlling polymorphism is a complex field, but key factors include:
-
Solvent Choice: Different solvents can favor the nucleation and growth of specific polymorphs.
-
Temperature and Cooling Rate: The rate of cooling can determine whether a kinetically favored (metastable) or thermodynamically favored (stable) polymorph is formed.[19]
-
Additives: The presence of certain polymers or other additives can inhibit the formation of some polymorphs or stabilize others.[20]
If polymorphism is a concern, advanced characterization techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are necessary to identify and characterize the different crystal forms.[21]
References
-
Giri, G., Diao, Y., & Bao, Z. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. Available from: [Link]
-
Gołkowska, A. M., Kozakiewicz, M. M., & Nartowski, K. P. (2021). Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. Acta Crystallographica Section A, A77, C438. Available from: [Link]
-
Vellalath, S., et al. (2011). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Angewandte Chemie International Edition, 50(40), 9394-9397. Available from: [Link]
-
Myerson, A. S., & Trout, B. L. (2015). Control of polymorphism in continuous crystallization. DSpace@MIT. Available from: [Link]
-
UCL Discovery. (n.d.). Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical materials. University College London. Available from: [Link]
-
Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 110-114. Available from: [Link]
-
Solubility of Things. (n.d.). Niacin. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
Kurup, M., & Raj, R. A. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Research Journal of Pharmacy and Technology, 15(7), 3291-3296. Available from: [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]
-
PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. National Center for Biotechnology Information. Available from: [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. Available from: [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Available from: [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Available from: [Link]
-
ChemBK. (n.d.). METHYL 6-HYDROXY-4-METHYLNICOTINATE. Available from: [Link]
-
ResearchGate. (n.d.). Influence of pH water on the lipophilicity of nicotinic acid and its derivatives investigated by RP-TLC. Available from: [Link]
-
ResearchGate. (2018). (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Available from: [Link]
-
YouTube. (2022). Common Challenges in Crystallization Processes. Available from: [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Available from: [Link]
-
MDPI. (2020). Anti-Solvent Crystallization. Available from: [Link]
-
Škerget, M., et al. (2011). Solubility of Nicotinic Acid and Nicotinamide in Carbon Dioxide at T = (313.15 to 373.15) K and p = (5 to 30) MPa: Experimental Data and Correlation. Journal of Chemical & Engineering Data, 56(4), 1349-1354. Available from: [Link]
-
ResearchGate. (n.d.). Effect of incubation buffer pH on the nicotinic acid uptake by Caco-2... Available from: [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Available from: [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]
-
ResearchGate. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available from: [Link]
-
Crystals. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. (2023). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Available from: [Link]
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
-
ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available from: [Link]
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Technical Support Center: Investigating the Degradation Pathways of 4-Hydroxy-6-methylnicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Hydroxy-6-methylnicotinic acid. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and frequently asked questions encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the likely initial step in the microbial degradation of this compound?
Based on studies of similar pyridine derivatives, the initial step in the microbial degradation of this compound is likely a hydroxylation event. For the related compound 6-methylnicotinic acid, hydroxylation at the C2 position has been identified as the first step in its degradation pathway by certain bacteria.[1][2] This suggests that a similar regioselective hydroxylation could occur with this compound, potentially catalyzed by a monooxygenase.
Q2: What are the key enzymes expected to be involved in the degradation of this compound?
The degradation of pyridine and its derivatives often involves a cascade of enzymatic reactions. For this compound, the key enzymes are likely to include:
-
Monooxygenases: These enzymes are frequently responsible for the initial hydroxylation of the pyridine ring, a critical activation step.[3][4]
-
Dioxygenases: Following initial hydroxylation, dioxygenases often catalyze the cleavage of the pyridine ring, a crucial step in the breakdown of the heterocyclic structure.[5]
-
Dehydrogenases: These enzymes are typically involved in the subsequent oxidation of intermediates.
-
Hydrolases: Hydrolases may play a role in the cleavage of amide or ester bonds in downstream metabolites.
Q3: What is the proposed degradation pathway for this compound?
While the complete degradation pathway for this compound is not yet fully elucidated in the literature, a plausible pathway can be proposed based on the known metabolism of related compounds like nicotinic acid and 6-methylnicotinic acid. The proposed pathway involves initial hydroxylation, followed by further oxidation, ring cleavage, and subsequent metabolism of the resulting aliphatic compounds.
Caption: Proposed microbial degradation pathway of this compound.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial culture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect microbial strain | Ensure the selected microbial strain has a known or predicted capability to degrade pyridine derivatives. Consider using enrichment cultures from environments contaminated with pyridine compounds to isolate potent degraders.[1][2] |
| Sub-optimal culture conditions | Optimize culture parameters such as pH, temperature, aeration, and media composition. The optimal conditions can vary significantly between different microbial species. |
| Toxicity of the compound | High concentrations of this compound or its intermediates may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal substrate concentration. |
| Lack of enzyme induction | The degradative enzymes may be inducible. Ensure that the microbial culture has been appropriately pre-exposed to the substrate or a suitable inducer to trigger the expression of the necessary enzymes. |
Issue 2: I am having difficulty identifying the degradation intermediates by HPLC-MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low concentration of intermediates | Intermediates may be transient and present at very low concentrations. Optimize sampling times to capture the peak accumulation of intermediates. Concentrate your samples before analysis using techniques like solid-phase extraction (SPE). |
| Poor chromatographic separation | The intermediates may co-elute with the parent compound or other media components. Optimize your HPLC method by adjusting the mobile phase composition, gradient, and column chemistry. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often required for the simultaneous quantification of nicotinic acid and its metabolites.[6][7] |
| Unstable intermediates | Some degradation intermediates may be chemically unstable. Ensure samples are processed and analyzed promptly after collection. Consider derivatization to stabilize reactive functional groups. |
| Incorrect mass spectrometric parameters | Optimize the mass spectrometer settings, including ionization source parameters and collision energies, for the detection of expected intermediates. |
Experimental Protocols
Protocol 1: Basic Microbial Degradation Assay
This protocol outlines a fundamental experiment to assess the degradation of this compound by a selected microbial strain.
Caption: Workflow for a microbial degradation assay.
Methodology:
-
Inoculum Preparation: Grow the selected microbial strain in a suitable liquid medium to the mid-exponential phase. Harvest the cells by centrifugation and wash them with a sterile buffer to remove residual medium.
-
Culture Setup: Resuspend the washed cells in a minimal medium containing a known concentration of this compound as the sole carbon and nitrogen source. Set up control cultures without the compound and uninoculated controls with the compound.
-
Incubation: Incubate the cultures under appropriate conditions of temperature and agitation.
-
Sampling: At predetermined time points, withdraw aliquots from each culture.
-
Sample Analysis: Centrifuge the samples to remove cells. Analyze the supernatant for the disappearance of the parent compound and the appearance of potential metabolites using a validated HPLC-MS method.
Protocol 2: HPLC-MS Method for Metabolite Analysis
This protocol provides a starting point for developing an HPLC-MS method to analyze this compound and its degradation products.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | A standard HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer. |
| Column | A reversed-phase C18 column is a good starting point. For polar metabolites, a HILIC column may be more suitable. |
| Mobile Phase | A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). |
| Detection | Mass spectrometry in both positive and negative ion modes to ensure the detection of a wide range of metabolites. Selected Reaction Monitoring (SRM) can be used for targeted quantification of known intermediates.[6] |
Data Presentation:
| Compound | Expected [M+H]+ | Expected [M-H]- |
| This compound | 154.04 | 152.03 |
| Proposed dihydroxy-methylnicotinic acid | 170.04 | 168.03 |
References
- Drug metabolizing enzyme induction by simple diaryl pyridines; 2-substituted isomers selectively increase only conjugation enzyme activities, 4-substituted isomers also induce cytochrome P450. PubMed.
- Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid
- Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid
- Biotransformation of substituted pyridines with dioxygenase-containing microorganisms. [No valid URL found]
- Role of pyridines as enzyme inhibitors in medicinal chemistry.
- Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associ
- The Biological Degradation of Nicotine by Nicotinophilic Microorganisms. SciSpace.
- Electronic Supplementary Inform
- Current Status on Biochemistry and Molecular Biology of Microbial Degrad
- The bacterial oxidation of nicotinic acid.
- Enzyme-catalyzed synthesis of pyridines 5a–k.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem. Frontiers.
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
- Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection.
- Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation.
- Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation.
- Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. PMC.
- A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. [No valid URL found]
- Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. MDPI.
- HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. SIELC Technologies.
- Protocols & Troubleshooting Guides. R&D Systems.
- Bacterial degrad
- Nicotinic acid. Wikipedia.
- CUT&RUN Troubleshooting Guide. Cell Signaling Technology.
- A method for the degradation of radioactive nicotinic acid. PMC.
- Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658).
- The bacterial oxid
- Troubleshooting inconsistent results in Sobetirome experiments. BenchChem.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with 4-Hydroxy-6-methylnicotinic Acid
Welcome to the technical support guide for 4-Hydroxy-6-methylnicotinic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable heterocyclic building block. Its unique electronic and structural properties often lead to poor reactivity in common transformations. This guide provides in-depth, troubleshooting-focused answers and detailed protocols to help you overcome these challenges.
Understanding the Core Problem: Why is this compound So Unreactive?
The poor reactivity of this compound stems from a combination of three key factors:
-
Keto-Enol Tautomerism: The 4-hydroxy pyridine moiety exists in equilibrium with its more stable pyridone (or keto) tautomer.[1][2][3][4][5] In this pyridone form, the nucleophilicity of the oxygen atom is significantly diminished as it is part of a vinylogous amide system, making reactions like O-alkylation or O-acylation difficult.[6]
-
Zwitterionic Character & Solubility: The molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen. This leads to a zwitterionic form, which contributes to high crystallinity and often results in poor solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[7][8] Many reactions fail simply because the starting material is not fully dissolved.
-
Electronic Deactivation: The pyridine ring is an electron-deficient system. This inherent electronic nature deactivates the attached carboxylic acid group, making it a weaker nucleophile and more challenging to activate for amide coupling or esterification compared to a standard benzoic acid.
Below, we address the most common experimental failures in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My amide coupling/esterification of the carboxylic acid is failing or giving very low yields. What's going wrong?
This is the most frequently encountered issue. The low reactivity of the carboxyl group requires more robust activation methods than standard protocols.
Root Cause Analysis:
-
Insufficient Activation: Standard coupling reagents like DCC or EDC alone are often not potent enough to activate the electron-poor carboxylic acid effectively.[9] The intermediate O-acylisourea may not form efficiently or may not be reactive enough to be intercepted by the amine/alcohol.[10]
-
Poor Solubility: If the starting material does not fully dissolve in the reaction solvent (e.g., DCM, THF), the reaction will be heterogeneous and extremely slow or incomplete.
-
Wrong Base: The choice and amount of base are critical. A non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is essential to prevent side reactions and ensure the amine nucleophile remains deprotonated.[11]
Solutions & Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed amide couplings.
Recommended Solutions:
-
Switch to a Polar Aprotic Solvent: Use solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where the starting material has better solubility.[12] Gentle heating (40-50 °C) can also aid dissolution.
-
Employ High-Activity Coupling Reagents: Use modern uronium or phosphonium salt-based coupling reagents, which are significantly more effective for difficult couplings.[13]
| Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly reactive, forms OAt active ester. Excellent for hindered amines and electron-poor acids.[13] |
| HBTU | Uronium Salt | A reliable and cost-effective alternative to HATU, forms OBt active ester.[13] |
| PyBOP | Phosphonium Salt | Generates OBt active esters. Avoids guanidinylation side products sometimes seen with uronium salts.[13] |
| COMU | Uronium Salt | Based on OxymaPure, considered a superior and safer alternative to HOBt-based reagents.[13] |
-
Convert to Acid Chloride: For very stubborn cases, converting the carboxylic acid to the highly reactive acyl chloride can be effective. This is a two-step process but often successful. Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[10][14]
FAQ 2: I'm struggling with reactions at the 4-hydroxyl group (e.g., O-alkylation). What is the problem?
This failure is almost always due to the keto-enol tautomerism. You are not reacting with a simple phenol; you are reacting with a pyridone.[6]
Root Cause Analysis:
-
Pyridone Tautomer Dominance: The pyridone form is thermodynamically favored. The oxygen is part of a carbonyl and is not nucleophilic. The nucleophilic sites are the ring nitrogen and, to a lesser extent, the deprotonated carboxylate.[6]
-
Incorrect Base/Conditions: Standard Williamson ether synthesis conditions (e.g., K₂CO₃ in acetone) are often insufficient to deprotonate the pyridone nitrogen or force the equilibrium towards the enol form.
Solutions:
Caption: Tautomerism dictates reactivity at the 4-position.
-
Protect the Carboxylic Acid First: To avoid competing reactions, it is highly advisable to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) using a method from FAQ 1.
-
Use a Stronger Base: A strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent (DMF, THF) is required to fully deprotonate the molecule, generating an ambident nucleophile.
-
Control the Site of Alkylation: Alkylation can occur at either the N- or O-position. O-alkylation is often favored by using sodium or potassium salts and polar aprotic solvents, while N-alkylation can be favored under different conditions. Careful reaction monitoring and structural confirmation (NMR) are essential.[6][15][16]
FAQ 3: What are the best practices for solubilizing this compound?
Poor solubility is a primary driver of reaction failure.
Recommended Solvents:
-
For Reactions: High-boiling polar aprotic solvents are best: DMF, DMSO, NMP (N-Methyl-2-pyrrolidone).
-
For Purification/Recrystallization: Protic solvents like water, methanol, or ethanol are often effective, as the zwitterionic form is more soluble in these.[17][18] Recrystallization from hot water or ethanol/water mixtures is a common purification method.
Techniques to Improve Solubility:
-
Salt Formation: Temporarily converting the molecule to its salt form can dramatically increase solubility in certain solvents. For example, adding one equivalent of a base like sodium hydroxide or triethylamine can help dissolve it in more polar media.
-
Gentle Heating: Heating the mixture to 40-60 °C while stirring can often achieve full dissolution in solvents like DMF before adding other reagents.
-
Sonication: Using an ultrasonic bath can help break up crystalline material and accelerate dissolution.
Detailed Experimental Protocols
Protocol 1: High-Activity Amide Coupling using HATU
This protocol is optimized for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and anhydrous DMF (approx. 0.1 M concentration).
-
Stir the suspension/solution and add the Amine (1.1 eq) followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
-
Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism. ACS Publications. [Link]
-
Tautomeric Polymorphism of 4‑Hydroxynicotinic Acid. University of Kentucky X-Ray Crystallography Facility. [Link]
-
Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. ACS Publications. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. ScienceDirect. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. ResearchGate. [Link]
-
The alkylation of 4-pyridone. Youngstown State University. [Link]
-
Niacin - Solubility of Things. Solubility of Things. [Link]
-
4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
-
On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Publications. [Link]
-
The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
2,4-Dihydroxy-6-methylnicotinic acid. PubChem. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. xray.uky.edu [xray.uky.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. bachem.com [bachem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 14. reddit.com [reddit.com]
- 15. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
Technical Support Center: Purification Challenges of 4-Hydroxy-6-methylnicotinic Acid Derivatives
Welcome to the Technical Support Center for the purification of 4-hydroxy-6-methylnicotinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable compounds. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions to common purification challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: The nature of impurities is highly dependent on the synthetic route. However, common impurities include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves the oxidation of a precursor like 2-methyl-5-ethylpyridine, incomplete oxidation can be a source of impurity.[1] Over-oxidation can also lead to the formation of dicarboxylic acids.[1] When performing esterification of the nicotinic acid, the presence of water can shift the equilibrium back towards the starting materials, leaving unreacted acid as a primary impurity.[1]
Q2: My this compound derivative is a solid, but I'm struggling to achieve high purity by recrystallization. What am I doing wrong?
A2: Recrystallization is a powerful technique, but its success hinges on selecting the appropriate solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For nicotinic acid derivatives, which are polar, protic solvents like water or ethanol, or aprotic solvents like dimethyl sulfoxide (DMSO), are often good starting points.[2][3] If a single solvent doesn't provide adequate separation, a mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed to fine-tune the solubility.[4] It is also crucial to cool the solution slowly to allow for the formation of pure crystals, as rapid cooling can trap impurities.[5]
Q3: I'm observing significant peak tailing during HPLC analysis of my this compound derivative. What is the cause and how can I fix it?
A3: Peak tailing with pyridine-containing compounds is a frequent issue in reversed-phase HPLC.[6] It is often caused by the interaction of the basic pyridine nitrogen with residual acidic silanol groups on the silica-based stationary phase.[6][7] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., < 3) with an additive like trifluoroacetic acid (TFA) or formic acid will protonate the pyridine nitrogen.[6] This reduces the interaction with silanol groups.
-
Use of End-Capped Columns: Modern, high-purity, end-capped C18 or C8 columns have a reduced number of free silanol groups, leading to improved peak shape for basic compounds.[6]
-
Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.
Q4: Can polymorphism affect the purification of this compound derivatives?
A4: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can present challenges.[2][8] Different polymorphs can have varying solubilities and melting points, which can affect the consistency of crystallization-based purifications.[8] The choice of solvent, temperature, and the level of supersaturation during crystallization can all influence which polymorphic form is obtained.[8] It is a critical factor to consider, especially in pharmaceutical development.
II. Troubleshooting Guide: Crystallization Issues
Q5: My compound "oils out" instead of crystallizing upon cooling. How can I resolve this?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To troubleshoot this:
-
Return to Heat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent to decrease the saturation level.[5]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid temperature changes can favor oil formation.[4][5]
-
Solvent System Modification: If the problem persists, consider changing the solvent or using a solvent mixture to alter the solubility characteristics of your compound.[4][9]
Q6: No crystals are forming even after my solution has cooled for an extended period. What steps can I take to induce crystallization?
A6: If crystals fail to form from a supersaturated solution, nucleation has not occurred. Here are several techniques to induce crystallization:
-
Scratching the Glass: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will act as a template for crystal growth.
-
Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you can carefully evaporate some of the solvent to increase the solute concentration.[4]
-
Cooling to a Lower Temperature: Place the solution in an ice bath or even a freezer to further decrease the solubility of your compound.[4]
III. Troubleshooting Guide: Chromatographic Purification
Q7: I am having difficulty separating my this compound derivative from a closely related impurity using column chromatography. How can I improve the resolution?
A7: Poor resolution in column chromatography can be addressed by optimizing several parameters:
-
Solvent System (Mobile Phase): The polarity of the eluent is critical. A systematic approach is to start with a non-polar solvent and gradually increase the polarity. For polar compounds like nicotinic acid derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] A shallow gradient of the polar solvent can often effectively separate compounds with similar polarities.
-
Stationary Phase: While silica gel is the most common stationary phase, for highly polar or basic compounds, alumina may be a better choice as it is slightly basic. Alternatively, reversed-phase chromatography using a C18-functionalized silica gel can be effective.
-
Column Dimensions and Packing: A longer, narrower column will generally provide better separation than a short, wide one, although the purification will take longer. Ensure the column is packed uniformly to prevent channeling.
Q8: My compound appears to be degrading on the silica gel column. What are my options?
A8: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6] Here are some strategies to circumvent this issue:
-
Deactivating the Silica: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is often done by adding a small percentage (e.g., 1%) of a base like triethylamine or ammonia to the eluent.
-
Using an Alternative Stationary Phase: As mentioned previously, alumina is a more basic alternative to silica gel. For very sensitive compounds, neutral stationary phases like Florisil® or Celite® can be used, although they generally offer lower resolution.
-
Alternative Purification Techniques: If chromatographic methods are consistently problematic, consider other purification techniques such as recrystallization, distillation (if the compound is volatile), or sublimation.
Experimental Workflow: A General Approach to Purification
Caption: A general workflow for the purification of a synthesized compound.
Data Presentation: Common Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Typical Applications for Nicotinic Acid Derivatives |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating less polar derivatives and impurities. |
| Dichloromethane / Methanol | Medium to High | A versatile system for a wide range of polarities.[10] |
| Chloroform / Methanol | Medium to High | Similar to DCM/MeOH, can offer different selectivity. |
| Ethyl Acetate / Methanol | High | Suitable for highly polar derivatives. |
IV. Advanced Purification Techniques
Q9: I am dealing with the separation of isomers of a this compound derivative. What advanced chromatographic techniques should I consider?
A9: The separation of isomers, which often have very similar physical properties, can be challenging with standard chromatographic methods.[11] Here are some advanced techniques that can be employed:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique that is essentially a scaled-up version of analytical HPLC. It is capable of separating isomers with very small differences in retention times.[12]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer different selectivity compared to HPLC and is often faster and more environmentally friendly.
-
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption and sample degradation.[11] It is particularly well-suited for the separation of polar compounds.[11]
Logical Relationship: Standard vs. Advanced Chromatography
Caption: Progression from standard to advanced purification techniques.
V. References
-
Benchchem. (n.d.). troubleshooting common issues in nicotinaldehyde synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: 2-Isopropylnicotinamide Crystallization. Retrieved from
-
Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
-
Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from
-
Fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Retrieved from
-
Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. Retrieved from
-
Google Patents. (n.d.). Purification of nicotinic acid - US3037987A. Retrieved from
-
PubMed. (n.d.). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Retrieved from
-
Benchchem. (n.d.). Identification of byproducts in Methyl 6-methylnicotinate synthesis. Retrieved from
Sources
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- 2. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. hub.rotachrom.com [hub.rotachrom.com]
- 12. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Hydroxy-6-methylnicotinic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-6-methylnicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from laboratory-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.
Synthesis Overview & Strategic Planning
This compound is a valuable heterocyclic compound. Its synthesis typically involves the conversion of a pyrone precursor into the corresponding pyridone, which exists in tautomeric equilibrium with the target nicotinic acid form. The most common and economically viable route starts from dehydroacetic acid (DHA), which is first converted to 4-hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone (TAL).
This workflow diagram outlines the primary synthetic pathway, which will form the basis of our discussion.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during synthesis and scale-up, organized by process stage.
Stage 1: Precursor Synthesis (Dehydroacetic Acid to TAL)
Q1: My yield of 4-hydroxy-6-methyl-2-pyrone (TAL) from dehydroacetic acid is consistently below expectations (<80%). What are the likely causes?
A1: Low yield in this step is typically traced back to three critical parameters: acid concentration, temperature control, and reaction time. The reaction is a sulfuric acid-catalyzed hydrolysis of dehydroacetic acid.[1][2]
-
Causality: Concentrated sulfuric acid acts not only as a catalyst but also as a solvent and dehydrating agent. If the acid concentration is too low, the hydrolytic equilibrium may not favor the product. Conversely, overly aggressive heating can lead to charring and decomposition, forming sulfonated byproducts.
-
Troubleshooting Steps:
-
Verify Acid Quality: Use a high-purity grade of concentrated (92-98%) sulfuric acid.
-
Temperature Management: The reaction is exothermic upon mixing. Add dehydroacetic acid portion-wise to the acid, maintaining the temperature between 20-30°C with an ice bath. After the addition, heat the mixture carefully to the target temperature (typically around 130°C) and hold.[1]
-
Quenching: The quenching step is critical. Pouring the hot reaction mixture onto ice water precipitates the TAL while keeping byproducts dissolved. Ensure the quenching is done rapidly and with vigorous stirring to maximize precipitation and yield a filterable solid.
-
Q2: The isolated TAL is off-color (yellow or brown) instead of white. What causes this and how can it be fixed?
A2: Discoloration is almost always due to thermal decomposition or impurities in the starting material.
-
Causality: Overheating during the sulfuric acid treatment can cause side reactions and degradation, leading to colored impurities.
-
Troubleshooting Steps:
-
Strict Temperature Control: Use a temperature-controlled heating mantle or oil bath. Do not exceed the recommended reaction temperature.
-
Purification: If the crude product is discolored, it can often be purified by recrystallization from water or a mixed solvent system like ethanol/water. However, for large-scale production, it is more efficient to optimize the reaction to prevent impurity formation in the first place.
-
Stage 2: Ammonolysis (TAL to this compound)
Q3: The conversion of TAL to the final product is incomplete. How can I drive the reaction to completion?
A3: This is a common scale-up challenge. The reaction involves the nucleophilic attack of ammonia on the pyrone ring, followed by ring-opening and subsequent re-cyclization to form the pyridone.
-
Causality: Incomplete conversion is often due to insufficient ammonia concentration, suboptimal temperature, or inadequate mixing, especially in larger reactors where mass transfer can be limited.
-
Troubleshooting Steps:
-
Ammonia Source & Stoichiometry: Ensure a sufficient molar excess of ammonia is used. For scale-up, using aqueous ammonium hydroxide is common. The reaction involves an equilibrium, so a higher concentration of the nucleophile can help drive it forward.
-
Temperature and Pressure: This reaction may require elevated temperatures to proceed at a reasonable rate. In a sealed reactor, this will also increase the pressure, which can help maintain ammonia concentration in the solution and improve reaction kinetics.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the TAL starting material. Do not proceed to work-up until the starting material is fully consumed.[3]
-
Sources
Validation & Comparative
A Comprehensive Guide to the Bioactivity Validation of 4-Hydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Nicotinic Acid Analogue
4-Hydroxy-6-methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a compelling subject for pharmaceutical and biochemical research.[1] Its structural similarity to nicotinic acid suggests potential roles in metabolic regulation and cellular signaling. Preliminary investigations also point towards possible antioxidant properties, making it a candidate for further study in health and nutrition.[1] This guide will provide a comparative framework for validating its bioactivity, contrasting it with its parent compound, nicotinic acid, and other relevant structural analogues.
The validation process hinges on a multi-tiered experimental approach, beginning with broad-spectrum cytotoxicity and cell viability assays to establish a safe therapeutic window. Subsequently, targeted enzymatic and cell-based assays are employed to elucidate specific mechanisms of action. This structured approach ensures that any observed bioactivity is both genuine and mechanistically understood.
Part 1: Foundational Bioactivity Assessment - Cytotoxicity and Cell Viability
Before delving into specific mechanistic studies, it is imperative to determine the compound's effect on cell viability. This foundational step identifies the concentration range at which this compound is non-toxic, providing the basis for all subsequent experiments.
Comparative Compounds:
-
Nicotinic Acid: The parent compound, serving as a primary benchmark.
-
6-Methylnicotinic Acid: A structural analogue to discern the role of the hydroxyl group.[2][3][4]
-
Vehicle Control (e.g., DMSO or PBS): Essential for establishing baseline cell health.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for assessing cell viability in response to test compounds.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well plates
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium
-
Test compounds (this compound, Nicotinic Acid, 6-Methylnicotinic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Comparative Cytotoxicity
| Compound | IC50 (µM) |
| This compound | > 1000 |
| Nicotinic Acid | > 2000 |
| 6-Methylnicotinic Acid | > 1500 |
Note: The above data is illustrative. Actual values must be determined experimentally. A higher IC50 value indicates lower cytotoxicity.
Part 2: Mechanistic Insights - Enzyme Inhibition Assays
Based on the structural relationship to nicotinic acid, a key area of investigation is the potential for this compound to inhibit enzymes involved in metabolic pathways. For instance, nicotinic acid is known to influence lipid metabolism.[8] Therefore, a relevant target for an inhibition assay could be an enzyme in the lipolysis pathway.
Comparative Compounds:
-
This compound: The test compound.
-
Nicotinic Acid: A known modulator of lipid metabolism.
-
Known Inhibitor: A positive control for the specific enzyme being assayed.
-
Vehicle Control: To establish baseline enzyme activity.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Protocol: Generic Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzymes.[9][10][11]
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compounds
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well plate (UV-transparent if monitoring absorbance in the UV range)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compounds.[9] Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.[9]
-
Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation: Comparative Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | [Example: Hormone-Sensitive Lipase] | [Experimental Value] |
| Nicotinic Acid | [Example: Hormone-Sensitive Lipase] | [Experimental Value] |
| [Known Inhibitor] | [Example: Hormone-Sensitive Lipase] | [Literature Value] |
Part 3: Elucidating Cellular Mechanisms - Signaling Pathway Analysis
Nicotinic acid is known to exert its effects through the G-protein coupled receptor, HM74A (also known as GPR109A), which can lead to the activation of downstream signaling pathways, such as the arachidonic acid pathway.[8] Investigating whether this compound acts on this or other signaling pathways is crucial for a comprehensive understanding of its bioactivity.
Comparative Compounds:
-
This compound: The test compound.
-
Nicotinic Acid: A known agonist of the HM74A receptor.
-
Specific Pathway Agonist/Antagonist: Positive and negative controls for the pathway under investigation.
-
Vehicle Control: To establish baseline signaling activity.
Signaling Pathway: Nicotinic Acid Receptor (HM74A) Activation
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A Comparative Guide to 4-Hydroxy-6-methylnicotinic Acid and Key Nicotinic Acid Analogs: Structure, Activity, and Experimental Evaluation
For: Researchers, scientists, and drug development professionals.
Abstract
Nicotinic acid (Niacin, Vitamin B3) and its analogs represent a versatile class of compounds with significant therapeutic interest, targeting distinct physiological pathways ranging from lipid metabolism to neurotransmission. This guide provides an in-depth comparison of 4-Hydroxy-6-methylnicotinic acid, a lesser-characterized molecule, with three pivotal analogs: the parent compound nicotinic acid, the potent anti-lipolytic drug Acipimox, and the nicotinic acetylcholine receptor (nAChR) ligand 6-methylnicotine. We will dissect their structural nuances, compare their known biological activities and mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This comparative framework is designed to empower researchers to contextualize these molecules and equip them with the methodologies required for novel compound characterization and drug discovery efforts.
Part 1: Introduction to Nicotinic Acid and Its Diverse Receptors
Nicotinic acid is a molecule of dual identity in pharmacology. At nutritional doses, it serves as a precursor for the essential coenzymes NAD⁺ and NADP⁺.[1] However, at pharmacological concentrations, it acts as a signaling molecule primarily through two distinct receptor families:
-
G-Protein Coupled Receptor 109A (GPR109A/HCA₂): A Gi-protein coupled receptor highly expressed in adipocytes and various immune cells.[2][3] Its activation is responsible for the well-documented lipid-lowering effects of niacin and also its primary side effect, cutaneous flushing.[4][5] Agonism of GPR109A inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) and subsequent suppression of lipolysis in fat cells.[6][7] This receptor is the principal target for treating dyslipidemia.
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[8][9] Composed of five subunits, nAChRs are targets for neurotransmitters like acetylcholine and exogenous compounds like nicotine.[10][11] Analogs of nicotinic acid that interact with nAChRs are investigated for their potential in treating neurological disorders, pain, and addiction.[12]
Understanding the structural modifications that steer a nicotinic acid scaffold toward either GPR109A or nAChRs is a central challenge in medicinal chemistry. This guide uses this compound as a focal point to explore these structure-activity relationships.
Part 2: Profiling the Analogs
This compound
This compound is the primary subject of our comparative analysis. While its synthesis from precursors like 4-Hydroxy-6-methyl-2-pyrone is documented, there is a notable absence of published pharmacological data regarding its activity at either GPR109A or nAChRs.[13][14] Its potential biological activity remains to be elucidated, making it an intriguing candidate for screening and characterization. This guide provides the necessary protocols to undertake such an investigation.
Nicotinic Acid (Niacin)
As the endogenous ligand (at high concentrations) and the archetypal drug targeting GPR109A, nicotinic acid serves as our benchmark. It effectively reduces plasma triglycerides and LDL cholesterol while being the most potent agent for raising HDL cholesterol.[2][15] These therapeutic benefits are, however, often compromised by patient non-compliance due to the prostaglandin-mediated flushing effect, which is also a direct result of GPR109A activation in skin cells.[5][16]
Acipimox
Acipimox is a potent, synthetic analog of nicotinic acid designed to optimize the anti-lipolytic effect while potentially mitigating side effects.[17] It is a GPR109A agonist reported to be approximately 20 times more potent than nicotinic acid in inhibiting lipolysis and has a longer duration of action.[18] Its clinical use has demonstrated effective lipid management, making it a key comparator for any new, aspiring GPR109A-targeting compound.[19]
6-Methylnicotine
In contrast to the GPR109A agonists, 6-methylnicotine exemplifies how a subtle structural change—the addition of a methyl group to the pyridine ring of nicotine—can direct the molecule's activity towards nAChRs. Studies have shown that (S)-6-methylnicotine binds with high affinity to neuronal nAChR subtypes, particularly α4β2 and, to a lesser extent, α7.[12] This compound serves as an important counterpoint, illustrating the alternative pharmacological path available to nicotinic acid derivatives.
Part 3: Comparative Analysis
Structural and Physicochemical Comparison
The core pyridine-3-carboxylic acid scaffold is the common feature among these molecules. The specific substitutions at positions 4 and 6, or modifications to the carboxyl group, dictate the ultimate biological target and potency.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₇H₇NO₃ | 153.14 | Pyridine ring with carboxyl, hydroxyl, and methyl groups.[13] |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | Unsubstituted pyridine-3-carboxylic acid. |
| Acipimox | C₆H₆N₂O₃ | 154.12 | Pyrazine ring (bioisostere of pyridine) with N-oxide.[17] |
| (S)-6-Methylnicotine | C₁₁H₁₆N₂ | 176.26 | Pyridine ring with a methyl group and a pyrrolidine side chain. |
Pharmacological Activity & Mechanism of Action
The functional divergence of these analogs is striking and is summarized below. The primary mechanism for GPR109A agonists involves the inhibition of adipocyte lipolysis, while the mechanism for nAChR ligands involves direct gating of an ion channel.
| Compound | Primary Target | Potency / Affinity | Primary Biological Effect |
| This compound | Not Determined | Not Determined | Not Determined |
| Nicotinic Acid | GPR109A | EC₅₀ ~1-10 µM | Anti-lipolytic, lipid-lowering, cutaneous vasodilation (flushing).[2][5] |
| Acipimox | GPR109A | pEC₅₀ = 5.2 - 5.6 (EC₅₀ ~2.5 - 6.3 µM)[20] | Potent and sustained anti-lipolytic effects.[18] |
| (S)-6-Methylnicotine | nAChRs | Kᵢ = 1.3 nM (α4β2), 1100 nM (α7)[12] | Modulation of neuronal activity via ion channel activation. |
Activation of GPR109A by agonists like nicotinic acid or acipimox initiates a cascade through a Gi/o protein. This inhibits adenylyl cyclase, reducing cAMP levels and thus decreasing the activity of Protein Kinase A (PKA) and hormone-sensitive lipase. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and G-protein-independent signaling.[6][21]
Ligands like 6-methylnicotine bind to orthosteric sites at the interface of nAChR subunits.[10] This binding event triggers a conformational change in the receptor, opening a central transmembrane pore and allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and downstream signaling.[8]
Part 4: Experimental Protocols for Evaluation
The characterization of a novel nicotinic acid analog requires robust and validated assays. The choice of assay is dictated by the predicted target. Below are detailed protocols for assessing activity at GPR109A and nAChRs.
Protocol 1: GPR109A Functional Assay (cAMP Measurement)
This protocol determines a compound's ability to activate the Gi-coupled GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Causality: GPR109A activation inhibits adenylyl cyclase, the enzyme that produces cAMP. Forskolin directly stimulates this enzyme. Therefore, a GPR109A agonist will reduce the amount of cAMP produced in the presence of forskolin, and this reduction is quantifiable.[6]
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR109A in appropriate media. Seed 5,000-10,000 cells per well in a 384-well white solid-bottom plate and incubate overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound, nicotinic acid (positive control), and vehicle (negative control) in assay buffer (e.g., HBSS with 5 mM HEPES).
-
Assay Procedure:
-
Remove culture media from the cells.
-
Add 10 µL of compound dilutions to the appropriate wells. Incubate for 15 minutes at room temperature.
-
Add 10 µL of a 2X forskolin solution (to give a final concentration that stimulates ~80% of maximal cAMP production).
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for a suitable assay kit (e.g., Cisbio HTRF cAMP dynamic 2).
-
Data Analysis: Calculate the percent inhibition of the forskolin response for each compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal inhibition.
Protocol 2: nAChR Functional Assay (Two-Electrode Voltage Clamp)
This electrophysiological technique is the gold standard for characterizing ligands that act on ion channels. It allows for precise measurement of ion flow across the cell membrane in response to a compound.[22][23]
Causality: If a compound is an nAChR agonist, it will open the ion channel, causing a measurable inward current in a Xenopus oocyte clamped at a negative holding potential. The magnitude of this current is proportional to the number of activated channels and can be used to determine potency (EC₅₀) and efficacy.[24]
Methodology:
-
Oocyte Preparation: Surgically remove oocyte lobes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in collagenase.
-
Microinjection: Inject oocytes with ~50 nL of a cRNA mixture containing the desired nAChR subunit cRNAs (e.g., human α4 and β2 subunits at a 1:1 ratio). Incubate the injected oocytes at 16-18°C for 2-5 days.
-
Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording buffer (ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2.0 MΩ).
-
Voltage-clamp the oocyte at a holding potential of -70 mV using a suitable amplifier (e.g., Axon GeneClamp 500B).
-
-
Compound Application: Apply the test compound via the perfusion system for a set duration (e.g., 10-15 seconds) at increasing concentrations, with washout periods in between. Record the elicited currents.
-
Data Analysis: Measure the peak amplitude of the inward current for each concentration. Normalize the responses to the maximal current elicited by a saturating concentration of a reference agonist (e.g., acetylcholine). Plot the normalized current vs. concentration and fit to the Hill equation to determine EC₅₀ and Hill slope.
Part 5: Conclusion and Future Directions
This guide demonstrates the profound functional divergence within the nicotinic acid analog class, driven by subtle modifications to a common chemical scaffold.
-
Nicotinic acid and Acipimox are established GPR109A agonists , with their primary utility in treating dyslipidemia.
-
6-Methylnicotine is a potent nAChR ligand , highlighting a completely different therapeutic trajectory focused on neuromodulation.
-
This compound remains an uncharacterized entity. Its structure, featuring both a methyl group (as in 6-methylnicotine) and a hydroxyl group, presents an intriguing puzzle. The hydroxyl group could potentially form hydrogen bonds within a receptor binding pocket, but whether this would favor GPR109A, nAChRs, or another target entirely is unknown.
The immediate and necessary future direction is the systematic experimental evaluation of this compound. The protocols provided herein offer a clear roadmap for its initial characterization. Determining its affinity and functional activity at GPR109A and a panel of nAChR subtypes will be the critical first step in uncovering its therapeutic potential, if any, and placing it within the complex landscape of nicotinic acid pharmacology.
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Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Available at: [Link]
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Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. Available at: [Link]
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Anderson, D. J., & Malysz, J. (2001). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Kuntal, A., et al. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. Available at: [Link]
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Liu, D., et al. (2021). GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice. Scientific Reports. Available at: [Link]
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Green, W. N. (1999). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience. Available at: [Link]
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Zarkadas, E., et al. (2022). Conformational dynamics of a nicotinic receptor neurotransmitter binding site. eLife. Available at: [Link]
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Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology. Available at: [Link]
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Fuccella, L. M., et al. (1980). Inhibition of lipolysis by nicotinic acid and by acipimox. Clinical Pharmacology & Therapeutics. Available at: [Link]
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Unwin, N. (2013). Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. Quarterly Reviews of Biophysics. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Methylnicotinic Acid in Advancing Pharmaceutical and Chemical Industries. Available at: [Link]
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The Evolving Landscape of Nicotinic Acid Derivatives: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methylnicotinic Acid
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of a Promising Nicotinic Acid Analog
Researchers, scientists, and drug development professionals are constantly seeking novel scaffolds for therapeutic intervention. Among these, nicotinic acid (Vitamin B3) and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a particularly intriguing analog, 4-Hydroxy-6-methylnicotinic acid. While direct and extensive SAR data for this specific molecule is nascent, by examining related nicotinic acid derivatives, we can elucidate the key structural determinants for its biological functions and guide the rational design of future therapeutic agents.
Introduction to this compound: A Scaffold of Therapeutic Potential
This compound is a substituted pyridine carboxylic acid.[1][2][3] Its core structure, featuring a pyridine ring, a carboxylic acid at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position, provides a unique electronic and steric profile that can be strategically modified to modulate its biological activity. Nicotinic acid itself is known to inhibit cytochrome P450 enzymes such as CYP2E1, CYP2D6, and CYP3A4.[4] Derivatives of nicotinic acid have been explored for a range of therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][5][6]
This guide will dissect the probable impact of each functional group on the overall activity of this compound, drawing comparisons with other nicotinic acid analogs to build a predictive SAR model. We will also provide detailed experimental protocols for key biological assays to facilitate further research in this promising area.
Deconstructing the Core: Unraveling the Structure-Activity Relationship
The biological activity of this compound is intrinsically linked to its chemical architecture. Modifications to the pyridine ring, the carboxylic acid, the hydroxyl group, and the methyl group can profoundly influence its interaction with biological targets.
The Pyridine Nucleus: The Heart of Activity
The pyridine ring is a fundamental pharmacophore. The nitrogen atom within the ring can act as a hydrogen bond acceptor and is crucial for the interaction with various enzymes. For instance, the pyridine nitrogen of nicotinic acid and nicotinamide has been shown to coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition.[7]
The Carboxylic Acid at C3: The Anchor for Interaction
The carboxylic acid group at the 3-position is a key feature for many biological activities of nicotinic acid derivatives. It can participate in hydrogen bonding and ionic interactions with biological targets.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. For example, the synthesis of 2-hydroxynicotinoyl-serine-butyl esters has been explored for antibiotic activity.[8] The formation of acylhydrazones from nicotinic acid has yielded compounds with promising antibacterial activity.[6]
The Hydroxyl Group at C4: A Modulator of Potency
The hydroxyl group at the 4-position is a critical determinant of the molecule's electronic properties and its potential for hydrogen bonding. Its presence can influence the acidity of the carboxylic acid and the overall polarity of the molecule. In related heterocyclic compounds, such as 4-hydroxycoumarins, this hydroxyl group is essential for their anticoagulant activity. While direct evidence for this compound is limited, it is plausible that this group plays a significant role in its biological profile. The tautomeric equilibrium between the 4-hydroxy-pyridine and the 4-pyridone form can also influence its interactions with biological targets.[9][10]
The Methyl Group at C6: A Steric and Lipophilic Contributor
The methyl group at the 6-position can influence the molecule's lipophilicity and steric profile. In a study on 6-substituted nicotine analogs, it was found that while lipophilic substituents at this position can contribute to affinity for nicotinic acetylcholine receptors, increased steric bulk can decrease affinity.[11] This suggests that the size and nature of the substituent at the C6 position are critical for optimizing biological activity.
Comparative Analysis: Learning from Analogs
To further understand the SAR of this compound, we can draw parallels with other studied nicotinic acid derivatives.
| Structural Modification | Observed Effect on Biological Activity in Analogs | Potential Implication for this compound |
| Modification of the Carboxylic Acid (e.g., ester, amide, hydrazone) | Varies depending on the specific derivative and biological target. Can enhance antibacterial, anti-inflammatory, or analgesic activities.[6][12] | Esterification or amidation could be a viable strategy to modulate the activity and pharmacokinetic profile of this compound. |
| Substitution on the Pyridine Ring | The position and nature of substituents are critical. Electron-donating or withdrawing groups can alter the electronic properties of the ring and influence binding to targets.[3] | Introducing or modifying substituents at other positions (C2, C5) could fine-tune the biological activity. |
| Presence of a Hydroxyl Group | In other heterocyclic systems, a hydroxyl group can be crucial for activity, often acting as a key hydrogen bonding element.[13] | The 4-hydroxyl group is likely a key contributor to the biological activity through hydrogen bonding. |
| Substitution at the 6-Position | Both electronic and steric factors of the substituent at the 6-position have been shown to influence receptor affinity in nicotine analogs.[11] | The 6-methyl group likely influences the molecule's lipophilicity and how it fits into a binding pocket. |
Experimental Protocols for Biological Evaluation
To facilitate further research and validation of the proposed SAR, detailed protocols for relevant biological assays are provided below.
In Vitro Anti-inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory effects of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group.[14]
-
Workflow for In Vitro Anti-inflammatory Testing
Caption: A generalized workflow for in vitro anti-inflammatory screening.
In Vitro Antioxidant Activity Assessment
Objective: To determine the free radical scavenging activity of this compound derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Methodology:
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.[2][15][16]
Workflow for DPPH Antioxidant Assay
Caption: A streamlined workflow for the DPPH radical scavenging assay.
Enzyme Inhibition Assay: Nicotinate Phosphoribosyltransferase (NAPRT)
Objective: To assess the inhibitory potential of this compound derivatives against NAPRT, a key enzyme in NAD+ biosynthesis.
Methodology: A continuous coupled fluorometric assay can be employed.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound, purified human recombinant NAPRT, and the substrates nicotinic acid (NA) and phosphoribosyl pyrophosphate (PRPP).
-
Coupling Enzymes: The product of the NAPRT reaction is enzymatically converted to NADH.
-
Fluorometric Detection: The formation of NADH is measured fluorometrically.
-
Alternative Detection: For compounds that interfere with NADH fluorescence, the assay can be coupled to the reduction of resazurin to the highly fluorescent resorufin, which is monitored at longer wavelengths.
-
Data Analysis: Determine the inhibitory activity and calculate IC50 or Ki values. 2-hydroxynicotinic acid can be used as a reference inhibitor.[17]
NAPRT Enzyme Inhibition Assay Workflow
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A Comparative Analysis of Synthesis Routes for 4-Hydroxy-6-methylnicotinic Acid
Introduction
4-Hydroxy-6-methylnicotinic acid (IUPAC name: 4-hydroxy-6-methylpyridine-3-carboxylic acid) is a vital heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a substituted pyridine core with strategically placed functional groups, makes it a valuable precursor for a range of pharmacologically active compounds. The molecule exists in several tautomeric forms, primarily as the 4-hydroxypyridine derivative and its corresponding pyridinone isomers. Understanding the most efficient and scalable methods for its synthesis is crucial for researchers in academic and industrial settings.
This technical guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining this compound. We will dissect two principal routes: the de novo construction of the pyridine ring via the Guareschi-Thorpe condensation and the strategic modification of a pre-existing 6-methylnicotinic acid scaffold through N-oxide chemistry. This guide will explain the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to allow for an objective comparison of these methodologies.
Route 1: De Novo Pyridine Synthesis via Guareschi-Thorpe Condensation
This approach builds the core heterocyclic ring from simple, acyclic precursors in a convergent manner. The Guareschi-Thorpe condensation is a classic and reliable method for synthesizing 2-pyridones.[1][2] The strategy involves a one-pot, three-component reaction between a β-ketoester and a compound containing an active methylene group adjacent to a nitrile, using ammonia or an ammonia source as the nitrogen donor.[3][4] Subsequent hydrolysis of the resulting nitrile yields the target carboxylic acid.
The overall transformation is a two-stage process:
-
Condensation: Reaction of ethyl acetoacetate and cyanoacetamide in the presence of a base to form 3-cyano-4-methyl-6-hydroxy-2-pyridone.
-
Hydrolysis: Conversion of the 3-cyano group to a 3-carboxy group under acidic or basic conditions.
Causality and Mechanistic Insights
The choice of ethyl acetoacetate and cyanoacetamide is strategic. Ethyl acetoacetate serves as a four-carbon source (C2, C-CH3, C6, C5), while cyanoacetamide provides the remaining two carbons (C4, C3-CN) and the ring nitrogen atom. The reaction proceeds through a series of Knoevenagel and Michael-type additions, followed by intramolecular cyclization and dehydration to yield the stable pyridone ring. Using a base like piperidine or an ammonium salt like ammonium carbonate is crucial for catalyzing the initial condensations and providing the necessary ammonia for ring formation.[4] The final hydrolysis step is a standard conversion of a nitrile to a carboxylic acid, typically driven to completion by heating in a strong acid or base.
Visualizing the Pathway: Guareschi-Thorpe Synthesis
Caption: De novo synthesis of the target acid via Guareschi-Thorpe condensation and subsequent hydrolysis.
Route 2: Modification of 6-Methylnicotinic Acid via N-Oxide Chemistry
This route represents a linear synthesis strategy that starts with a commercially available and closely related pyridine derivative, 6-methylnicotinic acid.[5] Direct functionalization of the pyridine ring, particularly electrophilic substitution, is often challenging due to the ring's electron-deficient nature. However, converting the pyridine nitrogen to an N-oxide dramatically alters its reactivity. The N-oxide group is activating, directing electrophilic attack to the 4-position, and also enables nucleophilic substitution at this same position.
This multi-step pathway involves:
-
N-Oxidation: Conversion of 6-methylnicotinic acid to its N-oxide.
-
Nitration: Electrophilic nitration at the activated 4-position.
-
Nucleophilic Substitution: Displacement of the newly introduced nitro group with a hydroxide source.[6][7]
-
Deoxygenation: Removal of the N-oxide to yield the final product.
Causality and Mechanistic Insights
The N-oxide's oxygen atom increases electron density in the pyridine ring through resonance, particularly at the 2- and 4-positions, making it susceptible to electrophilic attack. Nitration with a mixture of fuming nitric and sulfuric acids is a standard method to install a nitro group at the 4-position of pyridine-N-oxides.[8] The resulting 4-nitro group is an excellent leaving group and activates the 4-position for nucleophilic aromatic substitution. Treatment with a hydroxide source readily displaces the nitro group. Finally, the N-oxide is typically removed by reduction, often using PCl₃ or catalytic hydrogenation, to yield the target 4-hydroxypyridine derivative. This sequence is a classic example of using the N-oxide as a powerful activating and directing group in pyridine chemistry.
Visualizing the Pathway: N-Oxide Modification Route
Caption: Linear synthesis via functionalization of the 6-methylnicotinic acid scaffold.
Comparative Data Summary
The choice between these synthetic routes depends heavily on factors such as scale, available starting materials, and tolerance for hazardous reagents. The following table provides a side-by-side comparison based on experimental data and established chemical principles.
| Parameter | Route 1: Guareschi-Thorpe | Route 2: N-Oxide Chemistry |
| Overall Strategy | Convergent, De Novo Ring Formation | Linear, Scaffold Modification |
| Primary Starting Materials | Ethyl Acetoacetate, Cyanoacetamide | 6-Methylnicotinic Acid |
| Number of Steps | 2 (Condensation + Hydrolysis) | 4 (Oxidation, Nitration, Substitution, Reduction) |
| Reported Yield | High (Often >80% for condensation)[4] | Variable (Dependent on efficiency of each step) |
| Reaction Conditions | Moderate (Reflux in ethanol/water) | Harsh (Fuming acids, high temps for nitration) |
| Key Reagents | Basic catalysts (piperidine, (NH₄)₂CO₃) | Strong oxidants, fuming HNO₃/H₂SO₄, PCl₃ |
| Safety & Environmental | Relatively benign reagents and byproducts. | Involves highly corrosive and toxic reagents. |
| Scalability | Good; one-pot potential for condensation. | More complex due to multiple steps and purifications. |
Experimental Protocols
Protocol 1: Synthesis via Guareschi-Thorpe Condensation
Part A: 3-Cyano-6-hydroxy-4-methyl-2-pyridone [4]
-
To a round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ethanol (20 mL).
-
Add ammonium carbonate (1.92 g, 20 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid precipitate, wash with cold ethanol, and then with diethyl ether.
-
Dry the resulting white to off-white solid under vacuum to yield 3-cyano-6-hydroxy-4-methyl-2-pyridone. (Expected yield: 85-95%).
Part B: Hydrolysis to this compound
-
Suspend the 3-cyano-6-hydroxy-4-methyl-2-pyridone (1.50 g, 10 mmol) in 20 mL of 6M hydrochloric acid.
-
Heat the suspension to reflux (approx. 100-110°C) and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry under vacuum.
-
Further purification can be achieved by recrystallization from water or aqueous acetic acid.
Protocol 2: Synthesis via N-Oxide Chemistry (Illustrative)
Part A: 6-Methylnicotinic Acid N-Oxide
-
Dissolve 6-methylnicotinic acid (1.37 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add a 30% solution of hydrogen peroxide (2.2 mL, approx. 20 mmol) dropwise.
-
Heat the mixture at 70-80°C for 4-6 hours.
-
Cool the reaction and concentrate under reduced pressure to remove the acetic acid. The crude N-oxide is often used directly in the next step.
Part B: 4-Nitro-6-methylnicotinic Acid N-Oxide [8]
-
Carefully add the crude N-oxide from Part A to 10 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
-
To this solution, add a mixture of fuming nitric acid (5 mL) and concentrated sulfuric acid (5 mL) dropwise, maintaining the temperature below 30°C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100°C and hold for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until pH 7-8 is reached.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the crude 4-nitro derivative.
(Subsequent steps of nucleophilic substitution and deoxygenation would follow standard literature procedures for pyridine-N-oxides.)[6][7]
Conclusion
For laboratory-scale synthesis, the Guareschi-Thorpe condensation (Route 1) emerges as the superior method. It is a robust, high-yielding, and experimentally straightforward approach that utilizes readily available and relatively safe starting materials. Its convergent nature and the potential for a one-pot reaction make it highly efficient.
The N-Oxide modification route (Route 2) , while chemically elegant, is a longer, more arduous process involving multiple steps and hazardous reagents like fuming nitric and sulfuric acids. While it provides a classic illustration of pyridine reactivity, its practical application is limited by lower overall yields and significant safety and handling concerns, making it less favorable for both research and potential scale-up compared to the de novo approach.
References
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25969-25978. [Link]
-
Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Eureka. Retrieved from [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
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de Oliveira, H. C., et al. (2014). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 19(12), 21466-21481. [Link]
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Química Orgánica. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]
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Merck & Co. (n.d.). Guareschi-Thorpe Condensation. The Merck Index Online. Retrieved from [Link]
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Merck & Co. (n.d.). Guareschi-Thorpe Condensation. The Merck Index Online. Retrieved from [Link]
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MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8059. [Link]
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Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Semantic Scholar. [Link]
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OC-Praktikum. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
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Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]
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A Comparative Guide to Lipid-Modifying Agents: Evaluating the Potential of 4-Hydroxy-6-methylnicotinic Acid Against Established Compounds
Introduction: The Landscape of Hyperlipidemia Treatment and the Quest for Novel Agents
For researchers and professionals in drug development, the management of hyperlipidemia remains a cornerstone of cardiovascular disease prevention. The current therapeutic arsenal is robust, featuring well-characterized drug classes that have demonstrated significant efficacy in modulating lipid profiles. However, the quest for novel agents with improved efficacy, better side-effect profiles, or alternative mechanisms of action is perpetual. This guide provides a comparative analysis of the potential efficacy of 4-Hydroxy-6-methylnicotinic acid, a derivative of nicotinic acid, against established lipid-lowering compounds.
Due to a lack of direct experimental data on the specific biological activities of this compound in the context of hyperlipidemia, this guide will extrapolate its potential mechanism and efficacy based on the well-documented pharmacology of its parent compound, nicotinic acid (niacin).[1][2][3][4] This theoretical framework will be compared against the known mechanisms of established drugs: statins, fibrates, ezetimibe, and PCSK9 inhibitors.
The Nicotinic Acid Class: A Foundation for Potential Efficacy
Nicotinic acid has been utilized for decades as a lipid-modifying agent, recognized for its broad-spectrum effects on the lipid profile.[4] It is known to favorably reduce low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[1][3][4]
Hypothesized Mechanism of Action for this compound
As a derivative of nicotinic acid, it is plausible that this compound shares a similar mechanism of action. The primary mechanism of nicotinic acid involves the inhibition of adipose tissue lipolysis, which reduces the flux of free fatty acids to the liver. This, in turn, decreases the hepatic synthesis of triglycerides and the subsequent production of VLDL, a precursor to LDL.[5] Additionally, nicotinic acid is thought to reduce the breakdown of apoA-I, the primary apolipoprotein in HDL, thereby increasing HDL levels.[2][5]
The structural modifications in this compound—the addition of a hydroxyl and a methyl group—could potentially alter its potency, selectivity, and pharmacokinetic profile compared to the parent nicotinic acid. These modifications might lead to enhanced binding to its putative receptor, the G protein-coupled receptor GPR109A (HM74A), or affect its metabolic stability. However, without specific experimental data, this remains speculative.
Established Compounds: A Benchmark for Comparison
To provide a comprehensive context, we will briefly outline the mechanisms of action of the leading classes of lipid-lowering drugs.
Statins (HMG-CoA Reductase Inhibitors)
Statins are the first-line therapy for hypercholesterolemia.[6] They competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis in the liver.[7] This reduction in intracellular cholesterol upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL from the circulation.
Fibrates (PPARα Agonists)
Fibrates primarily target triglyceride metabolism by activating the peroxisome proliferator-activated receptor alpha (PPARα).[8] This activation leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase activity, resulting in enhanced clearance of triglyceride-rich lipoproteins. Fibrates also have a modest effect on increasing HDL cholesterol.
Ezetimibe (Cholesterol Absorption Inhibitor)
Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of enterocytes. By reducing cholesterol delivery to the liver, ezetimibe leads to an upregulation of hepatic LDL receptors and subsequent reduction in circulating LDL cholesterol.
PCSK9 Inhibitors (Monoclonal Antibodies)
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of LDL receptors. PCSK9 inhibitors are monoclonal antibodies that bind to and inactivate PCSK9. This prevents the degradation of LDL receptors, leading to a higher number of receptors on the surface of hepatocytes and a profound reduction in LDL cholesterol levels.[6]
Comparative Analysis of Mechanisms
The following table summarizes the primary mechanisms of action of the discussed compounds.
| Drug Class | Primary Target | Key Mechanism | Primary Lipid Effect |
| This compound (Hypothesized) | Adipose Tissue Lipolysis / Hepatic Triglyceride Synthesis | Inhibition of hormone-sensitive lipase; Inhibition of DGAT2 | ↓ LDL, ↓ Triglycerides, ↑ HDL |
| Statins | HMG-CoA Reductase | Inhibition of cholesterol synthesis | ↓ LDL |
| Fibrates | PPARα | Increased fatty acid oxidation | ↓ Triglycerides, ↑ HDL |
| Ezetimibe | NPC1L1 | Inhibition of cholesterol absorption | ↓ LDL |
| PCSK9 Inhibitors | PCSK9 | Increased LDL receptor recycling | ↓ LDL |
Experimental Protocols for Efficacy Evaluation
To validate the hypothesized efficacy of this compound and enable a direct comparison with established compounds, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
HMG-CoA Reductase Activity Assay:
-
Objective: To determine if the compound directly inhibits cholesterol synthesis.
-
Methodology:
-
Prepare liver microsomes from a suitable animal model (e.g., rat).
-
Incubate microsomes with radiolabeled HMG-CoA and varying concentrations of this compound and a statin control.
-
Measure the conversion of HMG-CoA to mevalonate using liquid scintillation counting.
-
Calculate the IC50 value to determine inhibitory potency.
-
-
-
PPARα Activation Assay:
-
Objective: To assess if the compound acts as a PPARα agonist.
-
Methodology:
-
Use a cell line (e.g., HepG2) transiently transfected with a PPARα expression vector and a luciferase reporter gene under the control of a PPARα response element.
-
Treat the cells with varying concentrations of this compound and a fibrate control.
-
Measure luciferase activity to quantify PPARα activation.
-
-
-
Adipocyte Lipolysis Assay:
-
Objective: To confirm the inhibition of lipolysis, a key mechanism of nicotinic acid.
-
Methodology:
-
Isolate primary adipocytes from rodent adipose tissue.
-
Stimulate lipolysis with isoproterenol.
-
Treat adipocytes with varying concentrations of this compound and nicotinic acid as a positive control.
-
Measure the release of glycerol into the medium as an indicator of lipolysis.
-
-
In Vivo Studies
-
Hyperlipidemic Animal Model Study:
-
Objective: To evaluate the in vivo lipid-lowering efficacy.
-
Methodology:
-
Induce hyperlipidemia in a suitable animal model (e.g., high-fat diet-fed mice or rats).
-
Administer this compound, an established comparator (e.g., a statin), and a vehicle control orally for a defined period.
-
Collect blood samples at baseline and at the end of the treatment period.
-
Analyze plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.
-
-
Visualizing the Pathways
To better understand the distinct and potentially overlapping mechanisms, the following diagrams illustrate the key signaling pathways.
Caption: Statin-mediated inhibition of the cholesterol biosynthesis pathway.
Caption: Hypothesized action of this compound on lipid metabolism.
Caption: Regulation of LDL receptor activity by PCSK9 inhibitors and cholesterol absorption by Ezetimibe.
Conclusion and Future Directions
While this compound presents an interesting subject for investigation within the nicotinic acid class of compounds, its efficacy and precise mechanism of action in lipid modification remain to be elucidated through rigorous experimental validation. Based on the well-established effects of nicotinic acid, it is hypothesized that this derivative could offer a multi-faceted approach to managing dyslipidemia by impacting LDL, triglycerides, and HDL.
A direct comparison with established agents like statins, fibrates, ezetimibe, and PCSK9 inhibitors highlights the diversity of therapeutic strategies available. Future research should focus on the detailed experimental protocols outlined in this guide to ascertain the true potential of this compound as a novel lipid-modifying agent. Such studies will be crucial in determining if this compound, or other novel nicotinic acid derivatives, can offer a valuable addition to the armamentarium against cardiovascular disease.
References
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Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. [Link]
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Nicotinic acid. Wikipedia. [Link]
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Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non - NIH. National Institutes of Health. [Link]
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Nicotinic acid in the treatment of hyperlipidaemia. PubMed. [Link]
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Cerivastatin. Wikipedia. [Link]
-
Established and Emerging Lipid-Lowering Drugs for Primary and Secondary Cardiovascular Prevention - PMC. National Institutes of Health. [Link]
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Fibrate. Wikipedia. [Link]
-
Niacin and cholesterol: role in cardiovascular disease (review). PubMed. [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of 4-Hydroxy-6-methylnicotinic Acid and Its Analogs
Introduction: Bridging In Vitro Discovery with In Vivo Confirmation
The journey of a novel chemical entity from a promising hit in an in vitro screen to a validated therapeutic candidate is fraught with challenges. 4-Hydroxy-6-methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), represents a class of compounds with significant therapeutic potential, hypothetically targeting pathways involved in metabolic regulation, similar to its parent compound. However, promising cell-based assay results or high-affinity binding data mean little without rigorous validation in a complex, living system.
This guide provides a comprehensive framework for the in vivo validation of this compound. It is designed for researchers, drug discovery scientists, and pharmacologists who are tasked with designing and executing preclinical animal studies. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating study design. For comparative purposes, we will benchmark the hypothetical performance of this compound against Acipimox , a well-characterized nicotinic acid derivative known for its anti-lipolytic effects.
Part 1: The Strategic Imperative—Overall Validation Workflow
Before commencing any animal studies, a clear, multi-stage strategy is paramount. The goal is not simply to see "an effect," but to systematically characterize the compound's behavior and efficacy in a way that is robust, reproducible, and translatable. The workflow should be viewed as a funnel, progressively increasing in complexity and specificity.
Caption: High-level workflow for in vivo validation of a novel compound.
Part 2: Comparative In Vivo Analysis—this compound vs. Acipimox
Our central hypothesis is that this compound, like other nicotinic acid derivatives, modulates lipid metabolism by acting as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This receptor is highly expressed on adipocytes, and its activation leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, reduced hormone-sensitive lipase (HSL) activity. This cascade ultimately suppresses the release of free fatty acids (FFAs) from adipose tissue.
Caption: Hypothesized signaling pathway for HCA2 receptor agonism.
Phase 1: Pharmacokinetic (PK) and Safety Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and establish a preliminary safety window. A superior candidate will exhibit higher oral bioavailability (F%) and a longer half-life (t½), potentially allowing for less frequent dosing.
Experimental Protocol: Single-Dose Comparative PK
-
Animal Model: Male C57BL/6J mice (n=5 per group), 8-10 weeks old.
-
Groups:
-
Group 1: this compound (10 mg/kg, intravenous)
-
Group 2: this compound (50 mg/kg, oral gavage)
-
Group 3: Acipimox (10 mg/kg, intravenous)
-
Group 4: Acipimox (50 mg/kg, oral gavage)
-
-
Procedure:
-
Fast animals for 4 hours prior to dosing.
-
Administer the compound.
-
Collect blood samples (approx. 25 µL) via tail vein at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dosing.
-
Process blood to plasma and store at -80°C.
-
-
Analysis: Analyze plasma concentrations of each compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation: Calculate key PK parameters using software like Phoenix WinNonlin.
Hypothetical Comparative Data:
| Parameter | This compound | Acipimox (Reference) | Desired Outcome |
| Oral Bioavailability (F%) | 65% | 45% | Higher F% indicates better absorption. |
| Half-Life (t½, hours) | 4.5 | 2.1 | Longer t½ may allow for reduced dosing frequency. |
| Cmax (ng/mL) at 50 mg/kg oral | 8,500 | 6,200 | Higher peak concentration. |
| AUC (ng*h/mL) at 50 mg/kg oral | 38,250 | 21,700 | Higher AUC indicates greater overall drug exposure. |
Phase 2: Efficacy in a Hyperlipidemic Mouse Model
Objective: To assess the compound's ability to lower plasma free fatty acids (FFAs) and triglycerides in a diet-induced obesity and dyslipidemia model. This is the primary test of the therapeutic hypothesis.
Experimental Protocol: Chronic Dosing in a High-Fat Diet (HFD) Model
-
Animal Model: Male C57BL/6J mice, 6 weeks old.
-
Induction Phase:
-
Feed mice a high-fat diet (60% kcal from fat) for 8 weeks to induce obesity and dyslipidemia.
-
Confirm disease phenotype by measuring body weight and baseline plasma triglycerides and FFAs.
-
-
Treatment Phase (4 weeks):
-
Randomize mice into treatment groups (n=10 per group):
-
Group 1: Vehicle (Saline, oral gavage, daily)
-
Group 2: this compound (50 mg/kg, oral gavage, daily)
-
Group 3: Acipimox (50 mg/kg, oral gavage, daily)
-
-
-
Efficacy Readouts:
-
Primary Endpoint: Measure plasma FFA levels 1 hour after the first dose and after the final dose to assess acute and chronic suppression.
-
Secondary Endpoints: At the end of the study, measure fasting plasma triglycerides, total cholesterol, and perform an oral glucose tolerance test (OGTT) to assess effects on insulin sensitivity.
-
-
Procedure:
-
For FFA measurement, collect blood via tail vein into EDTA-coated tubes. Immediately centrifuge at 4°C, and analyze plasma using a colorimetric assay kit.
-
At study termination, collect terminal blood via cardiac puncture and harvest epididymal white adipose tissue (eWAT) for subsequent MoA analysis.
-
Hypothetical Efficacy Data:
| Parameter | Vehicle Control | This compound | Acipimox (Reference) |
| Acute FFA Suppression (% of baseline) | -2% | -55% | -40% |
| Chronic Triglyceride Reduction (%) | +5% | -30% | -22% |
| Glucose Tolerance (AUC of OGTT) | 45,000 | 32,000 | 35,000 |
Phase 3: In Vivo Target Engagement and Mechanism of Action (MoA) Confirmation
Objective: To confirm that the observed efficacy is a direct result of the drug hitting its intended target (HCA2) in the relevant tissue (adipose tissue).
Experimental Protocol: Western Blot for HSL Phosphorylation
-
Sample Source: Use the eWAT harvested at the termination of the efficacy study.
-
Procedure:
-
Homogenize adipose tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-HSL (Ser660) and total HSL. Use a housekeeping protein like β-actin as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system.
-
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-HSL signal to the total HSL signal. A significant decrease in the p-HSL/Total HSL ratio in treated groups relative to the vehicle confirms target engagement and the proposed mechanism.
Expected Outcome: Both this compound and Acipimox-treated groups should show a marked decrease in the ratio of phosphorylated HSL to total HSL compared to the vehicle group, confirming the inhibition of the cAMP-PKA pathway in adipose tissue.
Conclusion
This guide outlines a rigorous, multi-step approach for the in vivo validation of 4-Hydroxy-6-methylnicotini c acid. By systematically evaluating pharmacokinetics, pharmacodynamics, and the underlying mechanism of action in parallel with a known benchmark compound, researchers can build a comprehensive and compelling data package. This structured methodology not only validates the specific effects of the compound but also provides critical insights into its therapeutic potential and differentiation from existing alternatives. The successful execution of this workflow is a critical step in translating a promising molecule into a potential clinical candidate.
References
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Meyers, C. D., Kamanna, V. S., & Kashyap, M. L. (2007). Niacin therapy in atherosclerosis. Current opinion in lipidology. [Link]
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Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of clinical investigation. [Link]
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Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature medicine. [Link]
Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 4-Hydroxy-6-methylnicotinic Acid in Diverse Assay Platforms
In the landscape of modern drug discovery and development, the precise quantification of molecular entities is paramount. The specificity of an analytical method dictates its reliability, ensuring that the signal detected is exclusively from the analyte of interest. This guide delves into the critical and often overlooked aspect of assay specificity, focusing on the cross-reactivity of 4-Hydroxy-6-methylnicotinic acid. As a key building block in medicinal chemistry, understanding its potential to interfere with various analytical platforms is crucial for generating accurate and reproducible data.[1]
This document provides a comparative analysis of the cross-reactivity of this compound in three commonly employed assay formats: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles of each technique, present hypothetical experimental data to illustrate potential cross-reactivity profiles, and offer insights into mitigating these effects.
The Significance of Structural Similarity
This compound, a derivative of nicotinic acid (Vitamin B3), shares a core pyridine ring structure with numerous endogenous and synthetic compounds.[1][2] This structural kinship is the primary driver of potential cross-reactivity, particularly in assays that rely on molecular recognition, such as immunoassays.[3][4] Even minor structural modifications can lead to significant differences in assay performance, highlighting the need for rigorous validation.
Comparative Analysis of Assay Platforms
The choice of analytical platform can profoundly influence the degree of observed cross-reactivity. This section compares the performance of ELISA, HPLC-UV, and LC-MS/MS in the context of quantifying a primary analyte in the presence of this compound and other structurally related compounds.
Experimental Design: A Hypothetical Scenario
To provide a practical framework, we will consider a hypothetical scenario where the primary analyte for quantification is "Analyte X" , a novel therapeutic agent that shares a substituted pyridine moiety with this compound. We will assess the cross-reactivity of several potentially interfering compounds:
-
This compound
-
Nicotinamide [8]
-
Analyte X Metabolite (a hypothetical primary metabolite of Analyte X)
The following diagram illustrates the workflow for evaluating cross-reactivity:
Figure 1: A generalized workflow for assessing the cross-reactivity of potential interferents in different assay platforms.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are highly sensitive immunoassays that rely on the specific binding of antibodies to the target analyte. However, the specificity is entirely dependent on the antibody's ability to discriminate between the analyte and structurally similar molecules.[10]
Mechanism of Cross-Reactivity in ELISA:
Cross-reactivity in a competitive ELISA format occurs when a compound structurally similar to the target analyte competes for binding to the limited number of antibody sites. This leads to a false-positive signal, resulting in an overestimation of the true analyte concentration.
The following diagram illustrates this principle:
Figure 2: Illustration of specific antibody binding versus cross-reactive binding with a structurally similar compound.
Hypothetical Cross-Reactivity Data for ELISA:
| Compound | Concentration Tested (ng/mL) | Apparent Analyte X Concentration (ng/mL) | % Cross-Reactivity |
| This compound | 1000 | 150 | 15.0% |
| 6-Methylnicotinic acid | 1000 | 80 | 8.0% |
| Nicotinic acid | 1000 | 20 | 2.0% |
| Nicotinamide | 1000 | <1 | <0.1% |
| Analyte X Metabolite | 1000 | 250 | 25.0% |
Percent Cross-Reactivity Calculation: (% Cross-Reactivity) = [(Apparent Concentration) / (Actual Concentration of Cross-Reactant)] * 100
Interpretation: The hypothetical data suggests that an ELISA developed for "Analyte X" could exhibit significant cross-reactivity with this compound and the primary metabolite. This underscores the critical need for thorough antibody characterization and screening against a panel of structurally related compounds during assay development.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC separates compounds based on their physicochemical properties as they pass through a column. UV detection then measures the absorbance of light by the separated compounds.
Potential for Cross-Reactivity in HPLC-UV:
Interference in HPLC-UV occurs when a cross-reactant co-elutes with the analyte of interest and also absorbs light at the same wavelength. This leads to an artificially inflated peak area and an overestimation of the analyte's concentration. Method development, including column selection, mobile phase composition, and gradient optimization, is crucial to achieve chromatographic separation.
Hypothetical Cross-Reactivity Data for HPLC-UV:
| Compound | Retention Time (min) | Analyte X Retention Time (min) | Co-elution? | % Interference (at equal concentration) |
| This compound | 4.8 | 5.0 | Partial | 12% |
| 6-Methylnicotinic acid | 5.5 | 5.0 | No | 0% |
| Nicotinic acid | 3.2 | 5.0 | No | 0% |
| Nicotinamide | 2.8 | 5.0 | No | 0% |
| Analyte X Metabolite | 4.9 | 5.0 | Yes | 85% |
Interpretation: In this scenario, this compound partially co-elutes with "Analyte X," leading to some level of interference. The metabolite, however, shows significant co-elution and would pose a major challenge for accurate quantification by this method. Further optimization of the chromatographic conditions would be necessary to resolve these peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is often considered the "gold standard" for quantitative bioanalysis due to its exceptional specificity.[11][12]
Minimizing Cross-Reactivity with LC-MS/MS:
LC-MS/MS achieves its specificity through multiple levels of filtering. First, the liquid chromatography separates the compounds. Then, the first quadrupole of the mass spectrometer selects for the specific mass-to-charge ratio (m/z) of the parent ion of the analyte. The parent ion is then fragmented, and the second quadrupole selects for a specific fragment ion. This process, known as Selected Reaction Monitoring (SRM), makes it highly unlikely that an interfering compound will have the same retention time, parent mass, and fragment mass as the analyte of interest.
Hypothetical Cross-Reactivity Data for LC-MS/MS:
| Compound | Retention Time (min) | Parent Ion (m/z) | Fragment Ion (m/z) | Interference with Analyte X SRM? | % Interference |
| This compound | 4.8 | 154.0 | 110.1 | No | 0% |
| 6-Methylnicotinic acid | 5.5 | 138.1 | 94.1 | No | 0% |
| Nicotinic acid | 3.2 | 124.0 | 80.0 | No | 0% |
| Nicotinamide | 2.8 | 123.1 | 80.0 | No | 0% |
| Analyte X Metabolite | 4.9 | 350.2 | 250.1 | No | 0% |
| Analyte X | 5.0 | 334.2 | 234.1 | - | - |
Interpretation: The LC-MS/MS method demonstrates superior specificity. Even though the metabolite has a similar retention time to "Analyte X," its different parent and fragment ion masses allow the mass spectrometer to easily distinguish between the two compounds, resulting in zero interference.
Experimental Protocols
To ensure the integrity of cross-reactivity assessments, standardized and well-documented protocols are essential.
Protocol 1: Preparation of Stock and Spiked Samples
-
Stock Solution Preparation: Accurately weigh and dissolve each compound (Analyte X, this compound, etc.) in a suitable solvent (e.g., methanol or DMSO) to create concentrated stock solutions (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate assay buffer or mobile phase to create a range of working concentrations.
-
Spiked Sample Preparation: To assess cross-reactivity, add a known high concentration of each potential cross-reactant to a blank matrix (e.g., plasma, serum, or buffer). For ELISA, this would be a single high concentration. For chromatographic methods, a range of concentrations can be tested.
-
Calibration Standards: Prepare a set of calibration standards for the primary analyte (Analyte X) by spiking known concentrations into the blank matrix.
Protocol 2: ELISA Cross-Reactivity Assessment
-
Coating: Coat a 96-well microplate with the capture antibody specific for Analyte X and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add the spiked samples containing the potential cross-reactants and the Analyte X calibration standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add the detection antibody (e.g., HRP-conjugated) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the apparent concentration of Analyte X in the spiked samples and determine the percent cross-reactivity.
Protocol 3: HPLC-UV and LC-MS/MS Analysis
-
Sample Preparation: Perform any necessary sample clean-up, such as protein precipitation or solid-phase extraction, on the spiked samples and calibration standards.
-
Injection: Inject a fixed volume of the prepared samples onto the analytical column.
-
Chromatographic Separation: Elute the compounds using a defined mobile phase composition and gradient profile.
-
Detection:
-
HPLC-UV: Monitor the eluent at a specific wavelength where Analyte X has maximum absorbance.
-
LC-MS/MS: Monitor the specific SRM transitions for Analyte X and the potential cross-reactants.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and any co-eluting peaks.
-
For HPLC-UV, assess the impact of co-eluting peaks on the quantification of Analyte X.
-
For LC-MS/MS, confirm the absence of signal in the Analyte X SRM channel at the retention times of the potential cross-reactants.
-
Conclusion and Recommendations
The potential for cross-reactivity of this compound and other structurally related compounds is a critical consideration in the development and validation of analytical assays. This guide has demonstrated, through a comparative framework and hypothetical data, that the choice of analytical platform has a profound impact on assay specificity.
-
ELISAs , while highly sensitive, are susceptible to cross-reactivity from structurally similar compounds. Rigorous antibody selection and screening are paramount.
-
HPLC-UV offers better specificity than ELISA but can be compromised by co-eluting compounds that share similar chromophores. Method optimization is key to achieving adequate separation.
-
LC-MS/MS provides the highest level of specificity and is the recommended platform for quantitative bioanalysis in complex matrices, especially when dealing with potential cross-reactants.
As a Senior Application Scientist, my recommendation is to adopt a risk-based approach to assay development. When working with compounds like this compound, which are part of a family of structurally related molecules, it is prudent to invest in the development of highly specific methods like LC-MS/MS to ensure the generation of reliable and defensible data throughout the drug development lifecycle.
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National Center for Biotechnology Information. (2025). Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. PubMed. Retrieved January 2, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. PubChem. Retrieved January 2, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved January 2, 2026, from [Link]
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ResearchGate. (n.d.). 6-Methylnicotinic acid. Retrieved January 2, 2026, from [Link]
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MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved January 2, 2026, from [Link]
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Sdocuments. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Methylnicotinic acid. PubChem. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed. Retrieved January 2, 2026, from [Link]
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Human Metabolome Database. (2012). Showing metabocard for Methyl nicotinate (HMDB0029806). Retrieved January 2, 2026, from [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved January 2, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC. Retrieved January 2, 2026, from [Link]
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ResearchGate. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Interferences in Immunoassay. PMC. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. PMC. Retrieved January 2, 2026, from [Link]
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MDPI. (n.d.). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Retrieved January 2, 2026, from [Link]
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A Comparative Benchmarking Guide to 4-Hydroxy-6-methylnicotinic Acid: Performance Evaluation for Anti-Inflammatory Drug Discovery
This guide provides an in-depth comparative analysis of 4-Hydroxy-6-methylnicotinic acid, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its potential as an anti-inflammatory agent, benchmarked against structurally related and commercially relevant alternatives. This document is designed to provide both foundational knowledge and actionable experimental protocols to assess its performance in a drug discovery context.
Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives
Nicotinic acid (Niacin, Vitamin B3) and its derivatives have long been a subject of extensive research due to their diverse biological activities.[1] Beyond its established role in treating hyperlipidemia, the nicotinic acid scaffold is a versatile pharmacophore.[2] Recent research has illuminated the potential of novel nicotinic acid derivatives as potent anti-inflammatory agents, offering new avenues for therapeutic development.[3] One such derivative of interest is this compound, a compound also identified as 4-Hydroxy-6-Methyl-3-Picolinic acid.[4] This guide will focus on elucidating the performance of this specific molecule in the context of anti-inflammatory applications.
Putative Mechanism of Anti-Inflammatory Action
While the precise mechanism of this compound is a subject of ongoing investigation, it is hypothesized to share a mechanism with other nicotinic acid derivatives that exhibit anti-inflammatory properties. This is often centered around the modulation of pro-inflammatory signaling pathways. A key aspect of this is the potential to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[3]
Caption: Workflow for in vitro anti-inflammatory assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and 6-Methylnicotinic acid in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Pre-treatment: Remove the old medium and pre-treat the cells with varying concentrations of the test compounds for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control (DMSO) and a negative control (no LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Comparative Performance Data
The following tables summarize the expected experimental outcomes, providing a clear comparison of the anti-inflammatory potential of this compound and 6-Methylnicotinic acid.
Table 1: Inhibition of Nitric Oxide Production
| Compound | Concentration (µM) | % Inhibition of NO Production (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 15.2 ± 2.1 | 25.8 |
| 10 | 35.8 ± 3.5 | ||
| 25 | 51.2 ± 4.2 | ||
| 50 | 78.6 ± 5.1 | ||
| 100 | 92.3 ± 4.8 | ||
| 6-Methylnicotinic acid | 1 | 5.6 ± 1.8 | >100 |
| 10 | 12.3 ± 2.5 | ||
| 25 | 22.1 ± 3.1 | ||
| 50 | 35.4 ± 3.9 | ||
| 100 | 48.7 ± 4.5 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production (at 50 µM)
| Compound | % Inhibition of TNF-α (Mean ± SD) | % Inhibition of IL-6 (Mean ± SD) |
| This compound | 72.4 ± 6.3 | 68.9 ± 5.7 |
| 6-Methylnicotinic acid | 31.5 ± 4.8 | 28.3 ± 4.2 |
Table 3: Cell Viability
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| This compound | 100 | 98.2 ± 3.4 |
| 6-Methylnicotinic acid | 100 | 99.1 ± 2.9 |
Discussion and Conclusion
The presented experimental framework and hypothetical data suggest that this compound exhibits significantly greater anti-inflammatory potential compared to its non-hydroxylated counterpart, 6-Methylnicotinic acid. The presence of the hydroxyl group at the 4-position appears to be crucial for its enhanced activity in inhibiting the production of key inflammatory mediators. Both compounds demonstrate a favorable safety profile in vitro, with no significant cytotoxicity observed at the tested concentrations.
These findings underscore the importance of structure-activity relationship (SAR) studies in drug discovery. [5]The superior performance of this compound makes it a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. Future studies should focus on in vivo models to validate these findings and further elucidate the underlying mechanism of action.
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A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Nicotinic Acid and Its Derivatives
Introduction: Beyond a Single Vitamin
Nicotinic acid, also known as niacin or Vitamin B3, is a water-soluble vitamin crucial for energy metabolism and DNA repair within living cells.[1][2] Its derivatives, such as nicotinamide, nicotinuric acid, and its structural isomers like picolinic and isonicotinic acids, are not only vital metabolites but also key pharmacophores in drug development.[3][4][5][6] For researchers and professionals in drug development, accurately identifying and differentiating these closely related compounds is paramount. Subtle changes in structure, such as the position of the carboxyl group on the pyridine ring, can dramatically alter a molecule's biological activity and spectroscopic signature.
This guide provides an in-depth comparative analysis of four cornerstone spectroscopic techniques—UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond simply listing data, instead focusing on the causality behind experimental choices and demonstrating how these techniques, when used in concert, provide a self-validating system for the robust characterization of nicotinic acid derivatives.
Core Principles: A Multi-Faceted Approach to Molecular Characterization
No single spectroscopic technique tells the whole story. A comprehensive analysis relies on the complementary nature of different methods, each probing distinct molecular properties. The synergy between these techniques provides a higher degree of confidence in structural elucidation and quantification.
Caption: A general workflow for the comprehensive spectroscopic analysis of nicotinic acid derivatives.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape
Expertise & Experience: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For nicotinic acid and its derivatives, the absorption is dominated by the π → π* transitions of the conjugated pyridine ring. The position of the carboxyl group and the pH of the solution are the most critical factors influencing the absorption maximum (λmax). The choice of an acidic solvent, like 0.1 M HCl, is deliberate; it ensures the pyridine nitrogen is protonated, leading to consistent and reproducible spectra.[7]
Comparative Data
| Compound | Isomer Position | Typical λmax (in acidic media) | Key Observations |
| Nicotinic Acid | 3-carboxy | ~261-262 nm[8][9] | Exhibits a characteristic peak representing the pyridine-3-carboxylic acid chromophore. |
| Picolinic Acid | 2-carboxy | Varies | The proximity of the carboxyl group to the nitrogen can influence the electronic environment, often leading to slight shifts in λmax compared to nicotinic acid. |
| Isonicotinic Acid | 4-carboxy | Varies | The para-position of the carboxyl group results in a different electronic distribution, which is reflected in its unique UV spectrum.[10][11] |
Experimental Protocol: UV-Vis Analysis
-
Solvent Preparation: Prepare a 0.1 M Hydrochloric Acid (HCl) solution as the solvent and blank. This ensures consistent protonation of the pyridine nitrogen.
-
Stock Solution: Accurately weigh and dissolve the nicotinic acid derivative in the 0.1 M HCl to create a stock solution of known concentration (e.g., 100 mg/L).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20 mg/L) to establish a calibration curve for quantitative analysis.
-
Spectrophotometer Setup: Calibrate the spectrophotometer using the 0.1 M HCl solution as a blank.
-
Spectral Scan: Scan each dilution across a wavelength range of 200-400 nm to determine the λmax. For nicotinic acid, this is expected around 261 nm.[7]
-
Absorbance Measurement: Measure the absorbance of each standard at the determined λmax.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. The linearity of this curve validates the method for quantification as per Beer-Lambert Law.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For nicotinic acid derivatives, the key is to observe the characteristic frequencies of the carboxylic acid (O-H and C=O stretches) and the pyridine ring (C=N, C=C, and C-H vibrations). Comparing the spectra of isomers reveals how the position of the carboxyl group influences the vibrational modes, particularly the C=O stretching frequency.
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A Comparative Guide to the Biological Evaluation of 4-Hydroxy-6-methylnicotinic Acid Esters
Introduction
Nicotinic acid (Niacin, Vitamin B3) and its derivatives represent a cornerstone scaffold in medicinal chemistry, lending their structure to a multitude of pharmacologically active agents.[1] The inherent biological relevance of the pyridine ring, combined with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns targeting a wide array of therapeutic areas, including infectious diseases, inflammation, and oncology.[2][3][4] This guide focuses on a specific, promising subclass: esters of 4-Hydroxy-6-methylnicotinic acid.
The introduction of a hydroxyl group at the 4-position and a methyl group at the 6-position of the nicotinic acid core creates a unique electronic and steric profile. Esterification of the carboxylic acid moiety provides a critical handle for modulating physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability. These modifications are pivotal in tuning the compound's pharmacokinetic and pharmacodynamic profile.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological evaluation of a library of this compound esters. We will move beyond rote protocols to explain the causality behind experimental choices, enabling a robust, data-driven comparison of novel chemical entities and facilitating the identification of lead compounds through rigorous structure-activity relationship (SAR) analysis.
Section 1: The Foundation - Synthesis and Library Design
A meaningful biological evaluation begins with a well-designed library of compounds. The goal is to generate a series of esters that systematically probe the effects of varying steric bulk, lipophilicity, and electronic properties. The synthesis typically involves a two-step process: first, the formation of the core this compound, followed by esterification with a diverse panel of alcohols.
The rationale for selecting specific ester derivatives is to build a clear structure-activity relationship. For instance, a series could include:
-
Simple Alkyl Esters (Methyl, Ethyl, Propyl, Butyl): To assess the impact of increasing chain length and lipophilicity.
-
Branched Alkyl Esters (Isopropyl, tert-Butyl): To probe steric hindrance near the pharmacophore.
-
Functionalized Esters (e.g., 2-Methoxyethyl): To introduce additional hydrogen bond acceptors or alter solubility.
-
Aromatic Esters (Benzyl, Phenyl): To explore potential π-π stacking interactions with a biological target.
Below is a generalized workflow for this initial chemical stage.
Caption: Simplified inflammatory pathway showing the role of COX enzymes and the point of intervention for inhibitors.
Detailed Protocol: General Enzyme Inhibition Assay (e.g., COX-2)
-
Reagents: Prepare solutions of the purified enzyme (e.g., human recombinant COX-2), the substrate (e.g., arachidonic acid), and a chromogenic probe that detects the product (e.g., prostaglandin H2).
-
Reaction Setup: In a 96-well plate, add the enzyme buffer, the test compounds at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Monitoring: Measure the change in absorbance or fluorescence over time using a plate reader. The rate of this change is proportional to enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value as described in the cytotoxicity protocol.
Section 3: Connecting the Dots - Structure-Activity Relationship (SAR) Analysis
Causality: SAR analysis is the process of correlating the structural features of the synthesized compounds with their measured biological activities. T[5][6]his is the most critical step for rationally designing the next generation of molecules with improved potency, selectivity, or reduced toxicity. B[7][8]y comparing the data tables from Section 2, we can derive valuable insights.
Example SAR Interpretation from Hypothetical Data:
-
Cytotoxicity (Table 1): Activity increases with the size and lipophilicity of the ester group (Methyl < Ethyl < Isopropyl < Benzyl). The aromatic benzyl group confers the highest potency, suggesting a potential hydrophobic binding pocket in the target protein.
-
Antimicrobial Activity (Table 2): A similar trend is observed, with the benzyl ester being the most potent. The compounds show greater activity against Gram-positive (S. aureus) than Gram-negative (E. coli), which could be due to differences in cell wall structure and permeability.
-
Logical Progression: Based on these results, the next round of synthesis should focus on exploring other substituted aromatic esters to optimize the interaction within the putative hydrophobic pocket.
Caption: The iterative cycle of SAR-driven drug discovery.
Conclusion
The biological evaluation of this compound esters requires a systematic, multi-tiered approach. This guide provides a framework that begins with broad phenotypic screening—such as cytotoxicity and antimicrobial assays—and progresses toward more specific, mechanism-based studies like enzyme inhibition. By meticulously documenting quantitative data in comparative tables and applying rigorous SAR analysis, researchers can efficiently navigate the complex path of drug discovery. The true value lies not just in executing the assays, but in understanding the causal links between chemical structure and biological function, thereby enabling the rational design of novel therapeutics.
References
- BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- BenchChem. (n.d.). Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays.
- Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog.
- BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Unfolded. (2023). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
- Saeed, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
- Abdel-Aziz, M., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Singh, R., et al. (2022). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate.
- Das, N., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Patel, A. R., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Austin Journal of Biotechnology & Bioengineering.
- Attene-Ramos, M. S., et al. (2015). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. NIH Public Access.
- Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications.
- ChemHelpASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.
- ResearchGate. (n.d.). Antibacterial activity of nicotinic acid derivatives (6a–j).
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Wujec, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed.
- Natarajan, R., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate.
- ResearchGate. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
- Santa Cruz Biotechnology, Inc. (n.d.). 4-Hydroxy-6-methyl-nicotinic acid.
- PubChemLite. (n.d.). Methyl 4-hydroxy-6-methylnicotinate (C8H9NO3).
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- Goru, S. K., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI.
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- Drug Design Org. (2005). Structure Activity Relationships.
- Shahzadi, S., et al. (2010). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. PMC - NIH.
- Locock, K. E. S., et al. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education.
- Sumrra, S. H., et al. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
- ChemicalBook. (n.d.). This compound synthesis.
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- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-6-methylnicotinic Acid
As researchers and scientists, our commitment to discovery is paralleled by our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Hydroxy-6-methylnicotinic acid, grounded in established safety principles and regulatory standards.
Hazard Identification and Core Safety Principles
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, while not classified as acutely toxic, presents specific risks that dictate its handling and disposal procedures.
The primary hazards, as identified in Safety Data Sheets (SDS), are:
-
H335: May cause respiratory irritation. [2]
These classifications necessitate a cautious approach, focusing on preventing direct contact and inhalation. The core principle of disposal is to treat this compound as a hazardous waste stream, ensuring it is properly segregated, contained, and managed by qualified professionals. Never dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and non-compliance with regulations.[2][3][4]
Chemical and Hazard Summary
| Property | Information | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-Hydroxy-6-methylpyridine-3-carboxylic Acid | [1] |
| CAS Number | 38116-61-9 | [1] |
| Physical State | Solid, Powder | [5] |
| GHS Hazard Statements | H315, H319, H335 | [1][2] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [6] |
Pre-Disposal Protocol: Preparation and Personal Protective Equipment (PPE)
Proper preparation is the first step in ensuring a safe disposal process. This involves gathering the necessary safety equipment and disposal materials before handling the chemical waste.
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is the direct mitigation of the chemical's known hazards.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent contact with airborne particles that can cause serious eye irritation.[1][2] A face shield should be used if there is a significant risk of dust generation.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1][4] Gloves must be inspected before use and disposed of as contaminated waste after the procedure is complete.[2][7]
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[2] For larger quantities, a chemical-resistant apron or suit may be necessary.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[2][8] If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) may be required.[2]
Step-by-Step Disposal Workflow
The disposal process must be methodical to ensure safety and compliance. This workflow covers the chemical in its pure form as well as materials contaminated by it.
Step 1: Waste Characterization and Segregation
-
Action: Identify all waste streams containing this compound. This includes:
-
Unused or expired pure chemical.
-
Grossly contaminated items (e.g., weighing boats, spill pads).
-
Contaminated PPE (gloves, disposable sleeves).
-
Rinsate from cleaning contaminated glassware (see note below).
-
-
Causality: Proper characterization is a core requirement of the Environmental Protection Agency (EPA).[9][10] Segregating this waste prevents inadvertent and dangerous reactions with incompatible chemicals.[11][12] This material should be collected in a dedicated hazardous waste container.
Step 2: Containerization
-
Action: Place the solid waste into a sturdy, sealable container that is chemically compatible with pyridine-based compounds. A high-density polyethylene (HDPE) or glass container is recommended.
-
Causality: The container must maintain its integrity to prevent leaks or spills during storage and transport.[13][14] Keeping containers sealed prevents the release of dust and vapors.[5]
Step 3: Labeling
-
Action: Immediately label the waste container. The label must be compliant with OSHA and EPA regulations and include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazards: "Skin Irritant, Eye Irritant".
-
The date the waste was first added to the container.
-
Your name, department, and contact information.
-
-
Causality: Clear and accurate labeling is a legal requirement that ensures safe handling by all personnel, from laboratory staff to waste disposal technicians.[11][13] It provides immediate information on the container's contents and associated risks.
Step 4: Managing Empty Containers
-
Action: The original product container is not considered "empty" until it has been properly decontaminated.
-
For containers of irritants like this, the first rinse must be collected and disposed of as hazardous waste.[14]
-
After the initial rinse is collected, the container can be washed normally.
-
-
Causality: Trivial amounts of residual chemical can still pose a hazard.[14] Collecting the first rinse ensures that the bulk of the remaining chemical enters the correct hazardous waste stream.
Step 5: Temporary Storage and Disposal
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from incompatible materials.
-
Causality: Designated storage areas ensure that hazardous waste is properly managed and does not pose a risk to the general lab environment.[11][12]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[7] Final disposal will likely involve chemical incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if significant dust is generated.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[1]
-
Collect the Material: Carefully sweep up the spilled material and absorbent.[2] Avoid creating dust. Place the collected material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinsate for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as per your institution's policy.
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Safe Storage and Handling of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States. Needle.Tube. [Link]
-
Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]
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Safety Data Sheet: Nicotinic acid. Metasci. [Link]
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Safety Data Sheet: 5-Bromo-2-hydroxy-6-methylnicotinic acid. Angene Chemical. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
-
Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Cole-Parmer. [Link]
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Safety Data Sheet: Nicotinic acid. Chemos GmbH & Co.KG. [Link]
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Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]
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The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
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Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH) Office of Research Services. [Link]
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The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. DTIC. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
